Fmoc-aminooxy-PFP ester
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C23H14F5NO5 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetate |
InChI |
InChI=1S/C23H14F5NO5/c24-17-18(25)20(27)22(21(28)19(17)26)34-16(30)10-33-29-23(31)32-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) |
Clé InChI |
DDAPVUAIRBGDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-aminooxy-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PFP ester, more formally known as Fmoc-aminooxyacetic acid pentafluorophenyl ester, is a bifunctional crosslinking reagent widely utilized in bioconjugation, peptide synthesis, and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on detailed experimental protocols and workflow visualizations.
The molecule features three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality, crucial for controlled, sequential synthesis.
-
Aminooxy group (-O-NH2): A highly reactive nucleophile that readily and selectively reacts with aldehydes and ketones to form stable oxime linkages.
-
Pentafluorophenyl (PFP) ester: A highly reactive active ester used for efficient coupling with primary and secondary amines to form stable amide bonds. PFP esters are known for their high reactivity and greater stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1]
This combination makes this compound a versatile tool for conjugating molecules to proteins, peptides, and other biomolecules, or for use as a building block in the synthesis of complex molecular architectures.
Chemical Structure and Properties
The chemical structure of Fmoc-aminooxyacetic acid PFP ester is depicted below.
Caption: Chemical structure of (2,5-Dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetate.
Quantitative Data Summary
The key physicochemical properties of Fmoc-aminooxyacetic acid PFP ester are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₄F₅NO₅ | [2] |
| Molecular Weight | 479.35 g/mol | [2] |
| Physical Form | White solid | [2] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the title compound and its primary application in bioconjugation.
Synthesis of Fmoc-aminooxyacetic acid PFP Ester
The synthesis of this compound is typically achieved by activating the carboxylic acid of its precursor, Fmoc-aminooxyacetic acid, with pentafluorophenol (B44920). A common and effective method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).
-
Dissolution: Dissolve Fmoc-aminooxyacetic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture while stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 2 to 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with a mild acid (e.g., 5% citric acid solution), followed by a mild base (e.g., 5% sodium bicarbonate solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Concentrate the dried organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the final this compound.
Caption: Workflow for the synthesis of this compound via DCC coupling.
Bioconjugation to Amine-Containing Biomolecules
The PFP ester moiety of the molecule reacts efficiently with primary and secondary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3] PFP esters are notably less susceptible to hydrolysis in aqueous buffers than NHS esters, leading to more efficient conjugation reactions.[3]
This protocol provides a general method for labeling proteins or other amine-containing biomolecules.
-
Materials & Reagents:
-
This compound
-
Biomolecule with free amine(s) (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer (50–100 mM, pH 7.2–8.5).
-
Organic Co-solvent (if needed): Anhydrous DMSO or DMF.
-
Quenching Reagent (optional): Tris or glycine (B1666218) solution (1 M).
-
-
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of an organic co-solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Initiate Conjugation: Add a calculated molar excess (typically 5-20 fold) of the PFP ester solution to the biomolecule solution while gently stirring. The final concentration of the organic co-solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the biomolecule.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.
-
Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any excess PFP ester. Incubate for an additional 30 minutes.
-
Purification: Remove excess, unreacted PFP ester and other small molecules from the conjugated biomolecule using dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
Characterization: Confirm the conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the label has a chromophore.
-
Caption: General workflow for the bioconjugation of a PFP ester to a biomolecule.
PFP Esters vs. NHS Esters: A Comparative Advantage
In the field of bioconjugation, the choice of active ester is critical. While NHS esters are widely used, PFP esters offer distinct advantages, particularly concerning stability in aqueous environments.
-
Hydrolytic Stability: PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters, especially in the optimal pH range for amine coupling (pH 7.2-8.5). This higher stability reduces the loss of the reactive group to side reactions with water, leading to more efficient and reproducible conjugations.
-
Reactivity: The pentafluorophenyl group is an excellent leaving group, making PFP esters highly reactive towards primary amines, ensuring rapid amide bond formation.
This relationship can be visualized as a logical decision flow for researchers selecting a reagent.
Caption: Decision logic: PFP esters offer higher stability against hydrolysis.
References
An In-Depth Technical Guide to the Synthesis of Fmoc-aminooxy-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Fmoc-aminooxy-pentafluorophenyl (PFP) ester, a critical reagent in bioconjugation and peptide chemistry. The highly reactive nature of the PFP ester facilitates efficient conjugation to various molecules, while the Fmoc-protected aminooxy group allows for the formation of stable oxime linkages. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data for researchers in drug development and chemical biology.
Introduction
Fmoc-aminooxy-PFP ester, formally known as (9H-fluoren-9-yl)methyl (2-((2,3,4,5,6-pentafluorophenoxy)carbonyl)oxy)acetate, is a bifunctional linker widely employed in the chemical modification of biomolecules. The pentafluorophenyl ester serves as a highly activated leaving group for facile amide bond formation or other nucleophilic substitutions. The terminal aminooxy group provides a chemoselective handle for reaction with aldehydes and ketones to form stable oxime bonds. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers a stable yet readily cleavable protection for the aminooxy moiety, typically removed under mild basic conditions.
The synthesis of this reagent is generally accomplished in two key stages: the preparation of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) and its subsequent esterification with pentafluorophenol (B44920).
Synthesis Pathway
The overall synthetic route to this compound is depicted below. The first step involves the protection of the aminooxy group of aminooxyacetic acid with the Fmoc group. The second step is the activation of the carboxylic acid of Fmoc-aminooxyacetic acid via esterification with pentafluorophenol, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of Fmoc-protected amino acids and their PFP esters.
Synthesis of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH)
Materials:
-
Aminooxyacetic acid hemihydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aminooxyacetic acid hemihydrochloride (1 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane and add it dropwise to the cooled aminooxyacetic acid solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-aminooxyacetic acid to precipitate.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum over anhydrous magnesium sulfate to yield Fmoc-aminooxyacetic acid as a white solid.
Synthesis of this compound
Materials:
-
Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH)
-
Pentafluorophenol (PFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-aminooxyacetic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction for the formation of the dicyclohexylurea (DCU) byproduct, which will precipitate out of the solution.
-
Once the reaction is complete as indicated by TLC, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the this compound as a white crystalline solid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Fmoc-aminooxyacetic acid | Aminooxyacetic acid | Fmoc-Cl or Fmoc-OSu | 85-95 | >98 |
| 2 | This compound | Fmoc-aminooxyacetic acid | Pentafluorophenol, DCC | 70-85 | >99 |
Reaction Mechanism
The esterification of Fmoc-aminooxyacetic acid with pentafluorophenol using DCC proceeds through the activation of the carboxylic acid group.
Caption: Simplified mechanism of the DCC-mediated esterification reaction.
Conclusion
The synthesis of this compound is a straightforward two-step process that provides a valuable tool for researchers in peptide synthesis, drug development, and bioconjugation. The protocols outlined in this guide, based on well-established chemical principles, offer a reliable method for the preparation of this important reagent. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining a high-purity product suitable for downstream applications.
A Technical Guide to Fmoc-Aminooxy-PFP Ester: Synthesis, Characterization, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-aminooxy-pentafluorophenyl (PFP) ester, a versatile reagent for bioconjugation. This document details its chemical properties, a general synthesis protocol, and its primary application in the stable and efficient labeling of biomolecules through oxime ligation.
Core Concepts and Chemical Properties
Fmoc-aminooxy-PFP ester is a bifunctional molecule designed for chemoselective ligation. It incorporates three key functional components:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the aminooxy functionality. Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the timely deprotection and subsequent reaction of the aminooxy group.
-
Aminooxy Group (-O-NH2): A highly reactive nucleophile that specifically reacts with aldehydes and ketones to form stable oxime bonds. This bioorthogonal reaction is central to its utility in bioconjugation.
-
Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily reacts with primary and secondary amines to form stable amide bonds. PFP esters are known for their increased stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions in aqueous environments.[1][2]
The combination of these features allows for a two-step conjugation strategy. First, the PFP ester can be used to conjugate the molecule to a carrier with an available amine. Subsequently, after Fmoc deprotection, the aminooxy group is exposed for reaction with a carbonyl-containing molecule. However, its most common application involves the incorporation of the protected aminooxy group into a larger molecule (like a peptide during solid-phase synthesis) followed by deprotection and ligation.
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 479.35 g/mol | [3] |
| Chemical Formula | C23H14F5NO5 | [3] |
| Purity | >95% | [3] |
| Physical Form | White solid | [3] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [3] |
| Storage Conditions | 0-10 °C | [3] |
Synthesis and Experimental Protocols
General Synthesis of Fmoc-Amino Acid PFP Esters
Materials:
-
Fmoc-aminooxyacetic acid
-
Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) or a similar activating agent
-
Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent
-
Anhydrous pyridine (B92270) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Fmoc-aminooxyacetic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of pentafluorophenyl trifluoroacetate in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Experimental Protocol: Oxime Ligation for Bioconjugation
The primary application of this compound is in oxime ligation, a highly efficient and chemoselective method for conjugating molecules.[4][5][6] This protocol outlines the steps for labeling a target molecule containing an aldehyde or ketone group with a peptide or other molecule functionalized with an aminooxy group (derived from this compound).
Materials:
-
Fmoc-aminooxy-functionalized peptide or molecule
-
Aldehyde or ketone-containing target biomolecule
-
20% Piperidine in DMF for Fmoc deprotection
-
Anhydrous DMF
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (as a catalyst, optional)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-aminooxy-functionalized molecule in anhydrous DMF.
-
Add 20% piperidine in DMF to the solution.
-
Incubate at room temperature for 30 minutes to remove the Fmoc group, exposing the free aminooxy group.
-
Remove the piperidine and byproducts by precipitation with cold diethyl ether and centrifugation, or by evaporation and subsequent purification.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-functionalized molecule and the aldehyde or ketone-containing target biomolecule in the reaction buffer.
-
For accelerated ligation, a catalyst such as aniline can be added to the reaction mixture.[4]
-
Incubate the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]
-
Monitor the progress of the ligation by LC-MS or RP-HPLC.
-
-
Purification:
-
Purify the resulting oxime-linked conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.
-
Visualizing the Workflow: Oxime Ligation
The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing an Fmoc-aminooxy functionalized molecule.
Caption: Workflow for oxime ligation using an Fmoc-aminooxy functionalized molecule.
Applications in Research and Drug Development
The robust and specific nature of the oxime ligation enabled by reagents like this compound has led to its widespread use in various fields:
-
Peptide and Protein Labeling: The aminooxy group can be introduced into peptides during solid-phase peptide synthesis (SPPS), allowing for site-specific labeling with probes, tags, or other molecules.[6]
-
Antibody-Drug Conjugates (ADCs): The formation of stable oxime bonds is advantageous for creating ADCs, where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.
-
PET Tracer Development: The rapid kinetics of oxime ligation are beneficial for the labeling of molecules with short-lived radioisotopes like 18F for positron emission tomography (PET) imaging.[4]
-
Surface Immobilization: Biomolecules functionalized with aminooxy groups can be immobilized on aldehyde- or ketone-modified surfaces for the development of biosensors and microarrays.
-
Hydrogel Formation: The cross-linking of polymers containing aminooxy and carbonyl groups via oxime ligation is a method for creating biocompatible hydrogels for tissue engineering and drug delivery.
References
- 1. Fmoc-Val-OPfp | 86060-87-9 | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Fmoc-aminooxyacetic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Fmoc-Aminooxy-PFP Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical properties, experimental protocols, and key applications of Fmoc-aminooxy-PFP ester (Fmoc-Aoa-OPfp), a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document consolidates essential data to facilitate its effective use in the laboratory.
Core Physical Properties
This compound is a white solid compound valued for its role as a bifunctional linker.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the pentafluorophenyl (PFP) ester provides a highly reactive site for forming stable amide bonds.[2][3] A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₄F₅NO₅ | [1] |
| Molecular Weight | 479.35 g/mol | [1] |
| Physical Form | White Solid | [1] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [1] |
| Storage Conditions | 0-10 °C | [1] |
| Melting Point | Data not available for this specific ester. For reference, Fmoc-Ala-OPfp melts at 170-185 °C and Fmoc-Gly-OPfp melts at 155-160 °C. | [4][5] |
Experimental Protocols
The utility of this compound lies in its application in solid-phase peptide synthesis (SPPS) and bioconjugation. Below are detailed methodologies for its use in these key experimental workflows.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc-aminooxy-PFP esters are employed as building blocks for incorporating an aminooxy functional group into a peptide sequence. This workflow follows the standard Fmoc-based SPPS cycle.
1. Resin Preparation:
-
Begin with a suitable resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.[2]
-
Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.[6]
2. Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine (B6355638) in DMF for approximately 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][7]
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
3. Coupling of this compound:
-
Dissolve the this compound (typically 3 equivalents) in DMF. The addition of a coupling catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial.[8]
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature to ensure complete amide bond formation.[2]
-
Wash the resin extensively with DMF to remove any unreacted reagents.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids until the desired peptide sequence is synthesized.[2]
5. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove side-chain protecting groups.[2]
Bioconjugation to Amine-Containing Biomolecules
The pentafluorophenyl ester of this compound is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins and peptides.[3][9] PFP esters are noted to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering greater efficiency in aqueous solutions.[9]
1. Preparation of Biomolecule:
-
Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable reaction buffer. A pH range of 7.2-8.5 is optimal for the reaction with primary amines.[9][10] Commonly used buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[11]
2. Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[11][12] Stock solutions are not recommended due to the potential for hydrolysis.[12]
3. Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the biomolecule solution with gentle mixing.[9]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[9]
4. Quenching and Purification:
-
If necessary, the reaction can be quenched by adding a buffer containing primary amines, such as Tris.[9]
-
Purify the resulting conjugate using standard techniques like dialysis or size-exclusion chromatography to remove unreacted PFP ester and byproducts.[11]
Logical Relationship of Functional Groups
The strategic design of this compound allows for orthogonal reactivity, which is fundamental to its utility in chemical biology and drug development.
-
The Fmoc group serves as a temporary protecting group for the aminooxy functionality. It is stable under the conditions required for PFP ester reactions but can be selectively removed using a mild base, typically piperidine.
-
The Aminooxy group provides a versatile handle for subsequent modifications. It can react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation and the synthesis of complex molecules.
-
The PFP ester is a highly activated carboxylic acid derivative. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating the efficient formation of amide bonds with primary and secondary amines under mild conditions.
References
- 1. Fmoc-aminooxyacetic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Navigating the Solubility of Fmoc-Aminooxy-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PFP ester, a key reagent in bioconjugation and peptide synthesis, offers a versatile platform for the introduction of an aminooxy functional group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a readily cleavable handle under basic conditions, while the pentafluorophenyl (PFP) ester serves as an excellent activated leaving group for efficient coupling reactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, storage, and application in synthetic workflows. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed protocol for its solubility determination, and presents a logical framework for solvent selection.
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been reported. The compound is generally soluble in a range of common organic solvents used in peptide synthesis and bioconjugation.
Table 1: Qualitative Solubility of this compound
| Solvent | Abbreviation | Solubility |
| Dichloromethane | DCM | Soluble[1] |
| Tetrahydrofuran | THF | Soluble[1] |
| N,N-Dimethylformamide | DMF | Soluble[1] |
| Dimethyl sulfoxide | DMSO | Soluble[1] |
The pentafluorophenyl ester moiety generally enhances the solubility of Fmoc-protected amino acids in organic solvents, facilitating efficient coupling reactions. The choice of solvent can significantly impact reaction kinetics, impurity profiles, and overall yield.
Experimental Protocol: Determination of Equilibrium Solubility
For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocol, adapted from established methodologies for similar Fmoc-protected compounds, can be employed. This method utilizes the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice (e.g., DCM, THF, DMF, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a suitable UV detector and a reverse-phase C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed to permit the undissolved solid to settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for dilution.
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solutions and record the corresponding peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved in utilizing and characterizing this compound, the following diagrams, generated using the DOT language, provide clear visual representations.
References
Stability and Storage of Fmoc-aminooxy-PFP Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-aminooxy-PFP ester (9-fluorenylmethoxycarbonyl-aminooxy-pentafluorophenyl ester). Understanding the stability profile of this reagent is critical for its effective use in bioconjugation, peptide synthesis, and the development of novel therapeutics. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Chemical Structure and Properties
This compound is a bifunctional reagent featuring a base-labile Fmoc protecting group and a highly reactive PFP ester. The aminooxy group provides a versatile handle for conjugation to carbonyl-containing molecules.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₄F₅NO₅ | [1] |
| Molecular Weight | 479.35 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity and reactivity of this compound. The presence of both a moisture-sensitive active ester and a base-labile protecting group necessitates careful attention to the storage environment.
Short-Term and Long-Term Storage
| Condition | Temperature | Duration | Rationale |
| Solid (Unopened Vial) | 0-10 °C | Short-term | Minimizes thermal degradation. |
| -20 °C | Long-term | Recommended for preserving the integrity of the PFP ester and preventing hydrolysis.[2] | |
| Stock Solutions | -20 °C | Up to 1 month | Prevents degradation in solution. Avoid repeated freeze-thaw cycles.[3][4] |
| -80 °C | Up to 6 months | For extended storage of solutions.[3] |
Handling Recommendations:
-
Moisture Protection: this compound is moisture-sensitive.[2] Store in a tightly sealed container, preferably in a desiccator, to prevent hydrolysis of the PFP ester.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize exposure to moisture and oxygen.
-
Light Protection: The Fmoc group can be light-sensitive. Store the compound in a dark or amber vial to prevent photodegradation.[4]
-
Solvent Purity: Use anhydrous, amine-free solvents when preparing solutions to avoid premature cleavage of the Fmoc group and reaction with the PFP ester.[4]
Stability Profile
The stability of this compound is primarily influenced by its two key functional moieties: the Fmoc group and the PFP ester.
Hydrolytic Stability
The PFP ester is susceptible to hydrolysis, which converts the reactive ester to a non-reactive carboxylic acid. While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, they will still degrade in the presence of water, with the rate of hydrolysis increasing with higher pH.[2]
The Fmoc group is relatively stable under neutral and acidic conditions but is highly susceptible to cleavage under basic conditions.
Thermal Stability
The Fmoc protecting group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage of Fmoc groups can occur at temperatures as high as 120°C in solvents like DMSO, leading to the formation of dibenzofulvene and the free amine.[1][3] While such high temperatures are not typical for storage, this indicates a potential degradation pathway if the compound is exposed to excessive heat.
Photostability
The fluorenyl moiety of the Fmoc group can absorb UV light, making the compound potentially susceptible to photodegradation. It is recommended to protect the compound from light during storage and handling to prevent potential degradation of the Fmoc group.[4]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of the reagent.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Due to the limited availability of specific quantitative stability data for this compound, the following protocols are provided to enable researchers to assess its stability under their specific experimental conditions.
Protocol 1: Determination of Hydrolytic Stability by UPLC-MS
This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system with a C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous ACN.
-
For each pH to be tested, prepare a reaction solution by diluting the stock solution into the respective buffer to a final concentration of 1 mg/mL.
-
Incubate the reaction solutions at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Immediately quench the reaction by diluting the aliquot in a 1:1 mixture of ACN and water containing 0.1% formic acid to prevent further degradation.
-
Analyze the quenched samples by UPLC-MS.
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak corresponding to the hydrolyzed product (Fmoc-aminooxy-carboxylic acid).
-
Calculate the half-life (t₁/₂) of the ester at each pH by plotting the natural logarithm of the peak area of the starting material versus time.
Caption: Workflow for determining the hydrolytic stability of this compound.
Protocol 2: Assessment of Thermal Stability
This protocol provides a method to evaluate the thermal stability of solid this compound.
Materials:
-
This compound (solid)
-
Oven or heating block
-
Anhydrous DMSO
-
UPLC-MS system
Procedure:
-
Place accurately weighed samples of solid this compound in sealed vials.
-
Expose the vials to different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Include a control sample stored at the recommended storage temperature (-20°C).
-
After the incubation period, allow the vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of anhydrous DMSO.
-
Analyze the solutions by UPLC-MS to determine the purity of the this compound.
-
Compare the purity of the heated samples to the control sample to assess the extent of thermal degradation.
Protocol 3: Evaluation of Photostability
This protocol describes a method to assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
Anhydrous ACN
-
Clear and amber vials
-
Controlled light source (e.g., UV lamp or photostability chamber)
-
UPLC-MS system
Procedure:
-
Prepare a solution of this compound in anhydrous ACN.
-
Aliquot the solution into both clear and amber (or foil-wrapped) vials. The amber vials will serve as the dark control.
-
Expose the vials to a controlled light source for a specified duration.
-
At various time points, withdraw samples from both the clear and amber vials.
-
Analyze the samples by UPLC-MS to determine the concentration of this compound.
-
Compare the concentration of the compound in the light-exposed samples to the dark controls to quantify any photodegradation.
Conclusion
The stability of this compound is critical for its successful application in scientific research and drug development. As a solid, the compound should be stored at 0-10°C for short-term use and at -20°C for long-term storage, always protected from moisture and light. Solutions should be prepared fresh using anhydrous, amine-free solvents and stored at -20°C or -80°C for limited periods. The primary degradation pathways include hydrolysis of the PFP ester and base-catalyzed or thermally induced cleavage of the Fmoc group. The provided experimental protocols offer a framework for researchers to determine the stability of this reagent under their specific laboratory conditions, ensuring reliable and reproducible results.
References
Technical Guide: Mechanism and Application of Fmoc-Aminooxy-PFP Ester for Bioconjugation
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It elucidates the core mechanism of action of Fmoc-aminooxy-PFP (pentafluorophenyl) ester, a bifunctional reagent pivotal for the site-specific modification of biomolecules through oxime ligation. This document provides structured data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding and practical application of this versatile chemical tool.
Core Mechanism of Action
The functionality of Fmoc-aminooxy-PFP ester is rooted in a two-stage mechanism. The first stage involves the formation of a stable amide bond, followed by a bioorthogonal oxime ligation.
Stage 1: Amine Acylation via PFP Ester
The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface. This reaction results in the formation of a stable amide bond, effectively conjugating the Fmoc-protected aminooxy moiety to the target biomolecule. PFP esters are favored in bioconjugation due to their high reactivity and relative resistance to hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] The reaction is typically performed in a buffer with a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is sufficiently deprotonated and reactive.[3][4]
Stage 2: Oxime Ligation following Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the highly reactive aminooxy functional group. It is stable under the conditions required for the PFP ester-amine reaction but can be selectively removed under mild basic conditions. The standard procedure for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[5][6]
Once the Fmoc group is cleaved, the deprotected aminooxy group is available to react with a carbonyl group (an aldehyde or a ketone) on a second molecule of interest. This reaction, known as oxime ligation, forms a stable oxime bond.[7][8] Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high specificity and efficiency under physiological conditions without interfering with native biological processes. The reaction rate can be enhanced by the use of aniline-based catalysts and is most efficient in a slightly acidic pH range (4.0-7.0).[7][8]
Quantitative Data
The selection of a bioconjugation strategy often depends on a careful evaluation of reaction kinetics and stability. The following tables summarize key quantitative parameters for PFP esters and oxime ligation.
Table 1: Comparative Reactivity of Active Esters
| Feature | PFP Ester | NHS Ester |
| Relative Coupling Speed | ~111 | 1 (Reference) |
| Susceptibility to Hydrolysis | Lower | Higher |
| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.0 - 8.5 |
Data compiled from sources discussing the general properties of active esters. The relative coupling speed is in comparison to a nitrophenyl ester.[1][3][9]
Table 2: Hydrolytic Stability of Active Ester Terminated Self-Assembled Monolayers (SAMs)
| pH | Active Ester | Half-Life (t½) in minutes |
| 7.0 | TFP | 10,000 |
| NHS | 3,000 | |
| 8.0 | TFP | 2,000 |
| NHS | 400 | |
| 10.0 | TFP | 60 |
| NHS | 10 |
This table presents data for Tetrafluorophenyl (TFP) esters, which serve as a close proxy for the stability of PFP esters, demonstrating superior stability over NHS esters, especially at neutral and slightly basic pH.[10]
Table 3: Characteristics of Oxime Ligation
| Feature | Description |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH) |
| Catalyst | Aniline (B41778) and its derivatives |
| Stability of Conjugate | High hydrolytic stability |
Data reflects the general characteristics of oxime ligation chemistry.[7]
Experimental Protocols
The following section provides detailed methodologies for the key experimental steps involving this compound.
Protocol for Protein Modification with this compound
This protocol outlines the steps for conjugating the Fmoc-aminooxy moiety to a protein via its primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ spin desalting column, 7 kDa MWCO)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of ≥1 mg/mL in the reaction buffer. This can be achieved by buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution (typically 5-15 molar equivalents).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.
-
-
Purification: Remove the unreacted this compound and byproducts by buffer exchange into the desired storage buffer using a desalting column.
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the reactive aminooxy group.
Materials:
-
Fmoc-aminooxy-modified protein
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solution: DMF
-
Dialysis or buffer exchange system
Procedure:
-
Solvent Exchange (if necessary): If the protein is in an aqueous buffer, it may need to be transferred to a solvent system compatible with the deprotection solution. Alternatively, for robust proteins, the deprotection solution can be added directly, though this may require optimization.
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the modified protein. The volume and concentration may require optimization based on the protein's sensitivity.
-
Incubate for 10-30 minutes at room temperature.
-
-
Purification: Immediately remove the piperidine and DMF. This is typically achieved through extensive dialysis against the buffer for the subsequent oxime ligation step or through a desalting column.
Protocol for Oxime Ligation
This protocol details the reaction of the aminooxy-functionalized protein with an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized protein
-
Aldehyde or ketone-containing molecule
-
Ligation Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0
-
Aniline catalyst stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the aminooxy-functionalized protein in the ligation buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
-
Ligation Reaction:
-
Add the aldehyde or ketone-containing molecule to the protein solution at a desired molar excess.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and the catalyst.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.
Caption: Chemical mechanism of this compound.
Caption: Experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Labeling of Polypeptides Using Protein Farnesyltransferase via Rapid Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. biotium.com [biotium.com]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into Fmoc-Aminooxy-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic workflow for N-(9-Fluorenylmethoxycarbonyl)-aminooxy-pentafluorophenyl ester (Fmoc-aminooxy-PFP ester). While specific experimental datasets for this compound are not publicly available in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of its constituent functional groups, alongside a generalized, robust experimental protocol for its synthesis and characterization.
I. Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are predictions based on typical chemical shifts for the Fmoc protecting group, the aminooxy moiety, and the pentafluorophenyl ester activating group. Actual experimental values may vary based on solvent, concentration, and instrument calibration.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc-H (aromatic) | 7.80 - 7.30 | Multiplet |
| Fmoc-CH | 4.50 - 4.20 | Triplet |
| Fmoc-CH₂ | 4.20 - 4.00 | Doublet |
| -O-NH₂ | 5.50 - 5.00 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Fmoc C=O | 156.0 - 154.0 |
| Fmoc Aromatic C | 144.0 - 120.0 |
| Fmoc CH | 68.0 - 66.0 |
| Fmoc CH₂ | 48.0 - 46.0 |
| PFP C-O | 142.0 - 138.0 (multiplet due to C-F coupling) |
| PFP C-F | 138.0 - 135.0 (multiplet due to C-F coupling) |
| Ester C=O | 165.0 - 160.0 |
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 495.1 | Calculated for C₂₃H₁₄F₅NO₅ |
| [M+Na]⁺ | 517.1 | Common adduct in ESI-MS |
| [M-PFP]⁺ | 312.1 | Fragmentation loss of pentafluorophenol (B44920) |
| Fmoc-CH₂⁺ | 179.1 | Characteristic fragment of the Fmoc group |
II. Experimental Protocols
The following is a generalized experimental protocol for the synthesis and characterization of this compound. This protocol is based on standard methods for the synthesis of activated esters used in peptide chemistry.
Synthesis of this compound
-
Starting Material Preparation: Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) is used as the starting material.
-
Dissolution: Dissolve Fmoc-Aoa-OH (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Activation: Add pentafluorophenol (PFP-OH) (1.1 equivalents) to the solution.
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use the solvent peak as an internal reference.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to observe the protonated molecular ion and common adducts.
-
III. Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved with this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the application of this compound in bioconjugation via oxime ligation.
A Technical Guide to the Purity and Quality Specifications of Fmoc-Aminooxy-PFP Ester
For researchers, scientists, and professionals in drug development, the purity and quality of reagents are paramount to achieving reliable and reproducible results. Fmoc-aminooxy-PFP ester (Fluorenylmethyloxycarbonyl-aminooxy-pentafluorophenyl ester) is a critical building block in the synthesis of modified peptides and other bioconjugates. This guide provides an in-depth overview of its purity and quality specifications, along with the methodologies used for their determination.
Core Quality Specifications
The quality of this compound is assessed through a variety of physicochemical parameters. These specifications ensure the identity, purity, and stability of the compound, which are crucial for its successful application in synthesis.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | Solubility Test |
| Storage | Store at 0-10 °C | - |
| Data synthesized from publicly available product information.[1] |
Experimental Protocols for Quality Control
The following are detailed methodologies for the key experiments cited in the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. It separates the main compound from any impurities, allowing for quantification.
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The Fmoc group provides a strong chromophore for UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in water.
-
Mobile Phase B: 0.1% ACN in water with 0.1% TFA or FA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example, 40-100% B over 20 minutes.
-
-
Data Analysis: The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Identity Confirmation by ¹H NMR and Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to confirm the chemical structure of the compound.
¹H NMR Spectroscopy:
Principle: ¹H NMR provides information about the number and types of protons in a molecule, as well as their chemical environment. This allows for the verification of the key functional groups in this compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis: The spectrum should show characteristic peaks corresponding to the protons of the Fmoc group, the aminooxy moiety, and the pentafluorophenyl ring. The integration of these peaks should be consistent with the number of protons in each part of the molecule.
Mass Spectrometry (MS):
Principle: MS measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of the compound, providing strong evidence for its identity.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound (C₂₃H₁₄F₅NO₅, MW: 479.35).[1]
Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
While not a direct measure of the purity of the ester itself, monitoring the cleavage of the Fmoc group is a critical quality control step in its application (e.g., solid-phase peptide synthesis).
Principle: The Fmoc group, when cleaved by a base like piperidine (B6355638), forms a dibenzofulvene-piperidine adduct that has a strong UV absorbance around 301 nm.[2][3] The amount of this adduct can be quantified to determine the extent of Fmoc loading on a resin or the completion of a deprotection step.
Procedure:
-
Fmoc Cleavage: Treat the Fmoc-containing sample (e.g., this compound coupled to a resin) with a solution of 20% piperidine in DMF.[3]
-
Sample Collection: Collect the filtrate containing the cleaved Fmoc adduct.
-
UV-Vis Measurement: Dilute an aliquot of the filtrate with a suitable solvent and measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.[2][3]
-
Quantification: The concentration of the Fmoc group can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (a known value), b is the path length of the cuvette, and c is the concentration.
Visualizing Workflows and Structures
Diagrams are essential for understanding complex chemical structures and experimental processes.
Caption: Key functional groups of the this compound molecule.
Note: The above DOT script is a template. For actual rendering, image files for the chemical structures of the Fmoc and PFP groups would be required.
Caption: Quality control workflow for this compound.
References
The Aminooxy Group: A Linchpin in Modern Bioconjugation and Drug Development
An In-depth Technical Guide to Understanding its Reactivity
For researchers, scientists, and drug development professionals, the ability to selectively and stably connect molecules is paramount. Among the chemical functionalities enabling such precision, the aminooxy group stands out for its unique reactivity profile, forming the basis of the robust and versatile oxime ligation. This technical guide provides a comprehensive exploration of the core principles governing aminooxy group reactivity, offering insights into its application for creating sophisticated biomolecular conjugates.
Core Principles of Aminooxy Reactivity: The Oxime Ligation
The hallmark of the aminooxy group (R-O-NH₂) is its enhanced nucleophilicity compared to a typical amine, a phenomenon known as the "alpha effect"[1]. This heightened reactivity is central to its signature reaction: the oxime ligation. This reaction involves the chemoselective condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond (C=N-O)[2][3][4][5].
The reaction proceeds under mild, aqueous conditions, a critical advantage for biological applications where preserving the structure and function of sensitive biomolecules is essential[5][6][7]. The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, particularly against hydrolysis at physiological pH[6][8][9][10][11][12].
Reaction Mechanism and Influencing Factors
The formation of an oxime is a pH-dependent process. The reaction rate is typically optimal under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl group, making it more electrophilic, and the subsequent dehydration of the hemiaminal intermediate[2][13]. However, for many biological applications, performing the ligation at neutral pH is necessary, albeit with a slower reaction rate[13][14].
Several factors critically influence the rate and efficiency of oxime ligation:
-
pH: As mentioned, a mildly acidic pH generally accelerates the reaction. However, catalysis can enable efficient ligation at neutral pH.
-
Catalysts: Aniline and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), are effective nucleophilic catalysts that can significantly accelerate oxime ligation, especially at neutral pH[2][3][14][15][16][17][18]. mPDA, in particular, has shown superior catalytic efficiency due to its higher aqueous solubility, allowing for higher catalyst concentrations[15][16].
-
Reactant Structure: The electronic and steric properties of both the aminooxy compound and the carbonyl partner play a significant role. Electron-deficient carbonyl groups tend to react more rapidly[13]. Ketones generally react more slowly than aldehydes, and sterically hindered reactants can also decrease the reaction rate[8][13].
-
Solvent: While the reaction is often performed in aqueous media, the use of organic co-solvents like DMF or ethanol (B145695) can enhance the solubility of reactants and accelerate the reaction[2].
Below is a diagram illustrating the uncatalyzed and aniline-catalyzed mechanisms of oxime ligation.
Quantitative Analysis of Aminooxy Reactivity
The efficiency of oxime ligation can be quantified through kinetic studies and equilibrium constants. The tables below summarize key quantitative data from the literature, providing a comparative overview of reaction rates and stability.
Table 1: Second-Order Rate Constants for Oxime Ligation
| Carbonyl Substrate | Aminooxy Substrate | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| 4-Nitrobenzaldehyde | Arylhydrazine | None | - | ~4.5x faster than 4-methoxybenzaldehyde | [13] |
| Heptapeptide-aldehyde | Heptapeptide-aminooxy | None | 7 | Slow (unspecified) | [13] |
| Citral | Alkoxyamine 1 | Aniline (50 mM) | 7.3 | - | [15] |
| Citral | Alkoxyamine 1 | mPDA (50 mM) | 7.3 | ~2.5x faster than aniline | [14][15] |
| Aldehyde-functionalized protein | Aminooxy-dansyl | Aniline (100 mM) | 7.0 | - | [15] |
| Aldehyde-functionalized protein | Aminooxy-dansyl | mPDA (varying) | 7.0 | Up to 15x more efficient than aniline | [15][16] |
Table 2: Stability of Oxime and Related Linkages
| Linkage | Conditions | Relative Hydrolysis Rate (k_rel) | Half-life | Reference |
| Oxime | pD 7.0 | 1 | Significantly more stable than hydrazones | [10][13] |
| Methylhydrazone | pD 7.0 | ~600 | - | [10] |
| Acetylhydrazone | pD 7.0 | ~300 | - | [10] |
| Semicarbazone | pD 7.0 | ~160 | - | [10] |
| PEG-imine | pH 7.4 | - | Rapid hydrolysis | [12] |
| PEG-oxime | pH 7.4 | - | 25% degradation in 5 days | [12] |
Note: pD is the equivalent of pH in deuterium (B1214612) oxide.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for oxime ligation.
Protocol 1: General Aqueous Oxime Ligation
This protocol is suitable for the conjugation of water-soluble biomolecules.
Materials:
-
Aldehyde or ketone-functionalized molecule (e.g., protein)
-
Aminooxy-containing molecule (e.g., aminooxy-biotin)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Catalyst Stock Solution (e.g., 1 M m-phenylenediamine in water)
-
Quenching Solution (e.g., acetone)
Procedure:
-
Dissolve the aldehyde/ketone-functionalized molecule and the aminooxy-containing molecule in the reaction buffer to the desired final concentrations (e.g., 10 µM and 50 µM, respectively)[15].
-
Initiate the reaction by adding the catalyst from the stock solution to the desired final concentration (e.g., 10-100 mM)[2].
-
Incubate the reaction mixture at room temperature or 37°C for a period ranging from minutes to several hours, depending on the reactants and catalyst concentration[2]. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: One-Pot Fmoc-Deprotection and Oxime Ligation for Peptides
This protocol is designed for the rapid labeling of peptides synthesized with a protected aminooxy group.
Materials:
-
Fmoc-protected aminooxy-peptide
-
Deprotection Solution (e.g., 30% piperidine (B6355638) in anhydrous DMF)
-
Quenching Acid (e.g., neat TFA)
-
Carbonyl-containing molecule (e.g., FDG)
-
Catalyst (e.g., p-phenylenediamine)
-
Anhydrous DMF
Procedure:
-
Dissolve the Fmoc-protected aminooxy-peptide in the deprotection solution and heat (e.g., 75°C for 1 minute) to remove the Fmoc group[3].
-
Quench the deprotection reaction by adding the quenching acid[3].
-
Add the carbonyl-containing molecule (e.g., 100 equivalents) and the catalyst (e.g., 2 equivalents) dissolved in anhydrous DMF[3].
-
Allow the ligation to proceed for a short duration (e.g., 5 minutes at 75°C)[3].
-
Quench the ligation reaction with acetone[3].
-
Purify the labeled peptide by RP-HPLC.
The following diagram illustrates a general experimental workflow for protein labeling via oxime ligation.
Applications in Drug Development and Research
The unique characteristics of the aminooxy group and oxime ligation have led to their widespread adoption in various scientific domains, particularly in drug development and chemical biology.
-
Antibody-Drug Conjugates (ADCs): The stability and selective formation of the oxime bond make it an excellent choice for linking potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy[19][20][21][22][23]. Aminooxy-containing linkers are commercially available for this purpose[19][20][21][24].
-
Biomolecule Labeling: The aminooxy group is extensively used for the site-specific labeling of proteins, peptides, glycoproteins, and nucleic acids with fluorophores, biotin, or other tags for imaging and detection purposes[6][7][25].
-
Hydrogel Formation: The dynamic nature of the oxime bond can be exploited in the formation of hydrogels for applications in tissue engineering and drug delivery[11][12].
-
PROTACs: Aminooxy-containing linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins[20][21].
The logical relationship of factors influencing the choice of oxime ligation for a bioconjugation application is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 6. biotium.com [biotium.com]
- 7. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 23. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 24. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 25. Aldehyde tag - Wikipedia [en.wikipedia.org]
introduction to Fmoc protecting group chemistry
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core principles of Fmoc chemistry, its mechanism of action, and provide detailed experimental protocols for its application.
Core Principles of Fmoc Chemistry
The Fmoc group is an amine-protecting group widely used in organic synthesis, particularly in the synthesis of peptides and oligonucleotides. Its popularity stems from its unique lability under basic conditions, while remaining stable to acidic and hydrolytic environments. This orthogonality is a key advantage in multi-step syntheses where other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are employed for the protection of amino acid side chains.[1][2]
The Fmoc/tBu strategy in SPPS utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for the permanent protection of reactive amino acid side chains.[3] This approach allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without affecting the side-chain protecting groups. The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are typically achieved in a single step using a strong acid, such as trifluoroacetic acid (TFA).[3][4]
Advantages of Fmoc Chemistry:
-
Mild Deprotection Conditions: The use of a mild base, typically piperidine (B6355638), for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and modifications like glycosylation and phosphorylation.[5][6]
-
Orthogonality: The Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection and minimizing side reactions.[1][2][5]
-
Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[3]
-
Safety: The avoidance of strong acids like liquid hydrogen fluoride (B91410) (HF), which is used in the final cleavage step of Boc chemistry, makes the Fmoc strategy safer and requires less specialized equipment.[6][7]
Disadvantages of Fmoc Chemistry:
-
Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.[5]
-
Aggregation: The neutral conditions of Fmoc deprotection can sometimes lead to peptide aggregation, especially for hydrophobic sequences.[3][8]
-
Side Reactions: Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation can occur.[9][10]
Mechanism of Fmoc Protection and Deprotection
Protection: The Fmoc group is introduced to the primary or secondary amine of an amino acid using Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[11]
Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide.[3][12][13] The dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-aminooxy-PFP Ester in Alkyl/Ether-Based PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase recruiter. The composition and structure of this linker are paramount, influencing the PROTAC's efficacy, selectivity, and physicochemical properties. This technical guide focuses on Fmoc-aminooxy-PFP ester, an alkyl/ether-based linker building block designed for the modular synthesis of PROTACs.
While specific quantitative degradation data and detailed experimental protocols for PROTACs synthesized using this compound are not extensively documented in publicly available research, this guide will provide a comprehensive overview of its role and application based on established principles of PROTAC design and the known reactivity of its functional groups.
Core Concepts of this compound in PROTAC Synthesis
This compound is a bifunctional linker precursor that offers a strategic approach to PROTAC assembly. It incorporates three key chemical features:
-
Fmoc (Fluorenylmethyloxycarbonyl) protecting group: This base-labile protecting group allows for orthogonal protection strategies, which are crucial in the multi-step synthesis of complex molecules like PROTACs. It enables the selective deprotection of the aminooxy group for subsequent conjugation.
-
Aminooxy group: This functional group can react with aldehydes or ketones to form stable oxime ethers. This provides a versatile method for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand that contains a suitable carbonyl functional group.
-
PFP (Pentafluorophenyl) ester: This is a highly reactive activated ester used for efficient amide bond formation with primary and secondary amines. PFP esters are known for their high reactivity and increased stability towards hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.
The alkyl/ether nature of the linker backbone provides a balance of flexibility and lipophilicity, which can be advantageous for cell permeability and the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2]
Experimental Protocols
While a specific protocol for a PROTAC synthesized with this compound is not available, the following represents a generalized, two-step experimental workflow for the incorporation of such a linker into a PROTAC.
Step 1: Conjugation of this compound to an Amine-Containing Ligand (E3 Ligase or POI)
This step involves the formation of a stable amide bond between the PFP ester of the linker and an amine-functionalized ligand.
-
Preparation of Reactants:
-
Dissolve the amine-containing ligand (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
To the solution of the amine-containing ligand, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Slowly add the solution of this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting Fmoc-protected intermediate by flash column chromatography on silica (B1680970) gel to obtain the pure product.
-
Characterize the product by NMR and mass spectrometry.
-
Step 2: Deprotection and Conjugation to the Second Ligand
This step involves the removal of the Fmoc group followed by conjugation to the second ligand containing a carbonyl group.
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected intermediate in a suitable solvent such as DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the reaction mixture.
-
Stir at room temperature for 30-60 minutes.
-
-
Monitoring and Work-up:
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and piperidine under high vacuum.
-
-
Oxime Ether Formation:
-
Dissolve the deprotected aminooxy-functionalized ligand in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous/organic mixture).
-
Add the second ligand containing an aldehyde or ketone functional group (1.0-1.2 equivalents).
-
The reaction is often catalyzed by the addition of an aniline-based catalyst or a mild acid.
-
Stir the reaction at room temperature for 4-24 hours.
-
-
Purification and Characterization:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
-
Quantitative Data Presentation
| PROTAC ID | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-1 | Alkyl/Ether | Protein X | CRBN | 25 | >90 | Cancer Cell Line A |
| Hypothetical-2 | Alkyl/Ether | Protein Y | VHL | 50 | 85 | Cancer Cell Line B |
| Hypothetical-3 | Alkyl/Ether | Protein Z | IAP | 100 | >95 | Cancer Cell Line C |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
It is crucial to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, and must be determined empirically.
Visualizations
Signaling Pathway: General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
References
An In-Depth Technical Guide to the Fundamental Principles of Fmoc-Aminooxy-PFP Ester Utilization
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Fmoc-aminooxy-pentafluorophenyl (PFP) ester is a bifunctional reagent widely employed in bioconjugation and peptide modification. Its utility stems from the orthogonal reactivity of its two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group and the highly reactive pentafluorophenyl ester. This combination allows for a two-stage conjugation strategy, providing precise control over the modification of biomolecules.
The primary application of Fmoc-aminooxy-PFP ester lies in its ability to introduce a latent aminooxy functional group onto a target molecule. The PFP ester readily reacts with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides, to form a stable amide bond.[1] The pentafluorophenyl leaving group makes the ester highly susceptible to nucleophilic attack, ensuring efficient conjugation under mild conditions.[1] Kinetic studies have demonstrated that PFP esters exhibit significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) esters, which minimizes the risk of side reactions.
Once the Fmoc-aminooxy moiety is installed, the Fmoc protecting group can be selectively removed under mild basic conditions, typically using piperidine (B6355638) in an organic solvent, to reveal the reactive aminooxy group (-ONH2).[2][3][4][5] This deprotection step is orthogonal to many common protecting groups used in peptide synthesis, allowing for selective unmasking of the aminooxy functionality.[1]
The exposed aminooxy group is then available for a highly specific and efficient bioorthogonal reaction known as oxime ligation.[1][6][7] This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1][6][7] The reaction proceeds readily in aqueous media and can be catalyzed by nucleophilic catalysts such as aniline (B41778) to achieve rapid ligation, even at low reactant concentrations.[1][8][9] The stability of the resulting oxime linkage makes this a robust method for creating well-defined bioconjugates.[1][6]
This two-step approach is particularly valuable for the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes, where precise control over the site and stoichiometry of conjugation is critical.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize typical quantitative data for the key steps involved in the utilization of this compound. These values are intended as a general guide and may require optimization for specific applications.
Table 1: PFP Ester Conjugation to Amine-Containing Molecules
| Parameter | Typical Range | Notes |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | Optimization is crucial to balance efficiency with the risk of multiple conjugations.[1] |
| Reaction pH | 7.2 - 8.5 | Lower pH reduces amine reactivity, while higher pH increases the rate of ester hydrolysis.[1] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used for sensitive biomolecules, requiring longer reaction times.[1] |
| Reaction Time | 1 - 4 hours at 25°C; Overnight at 4°C | Progress can be monitored by techniques like HPLC or LC-MS.[1] |
| Solvent | Aqueous buffer (e.g., PBS, borate) with 5-10% organic co-solvent (DMSO, DMF) | Organic co-solvent can improve the solubility of the PFP ester.[1] |
| Typical Yield | >90% (with optimization) | Yield is dependent on the specific biomolecule and reaction conditions. |
Table 2: Fmoc Deprotection
| Parameter | Typical Conditions | Notes |
| Reagent | 20% Piperidine in DMF | Other non-nucleophilic bases like DBU can be used, but piperidine also acts as a scavenger for the dibenzofulvene byproduct.[2][3][4] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 5 - 30 minutes | Completeness of deprotection can be monitored by HPLC.[2][3] |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | [5] |
Table 3: Oxime Ligation
| Parameter | Typical Range | Notes |
| Reactants | Aminooxy-functionalized molecule and an aldehyde or ketone | |
| pH | 4.5 - 7.0 | The reaction is often faster at slightly acidic pH.[7][10] |
| Catalyst | Aniline (10-100 mM) | Aniline significantly accelerates the rate of oxime formation.[1][8][9] |
| Reaction Temperature | Room Temperature to 37°C | [10] |
| Reaction Time | 5 minutes to several hours | Can be very rapid (<5 min) with aniline catalysis for complete conversion.[1] |
| Solvent | Aqueous buffer (e.g., acetate (B1210297), phosphate) | [10] |
| Typical Yield | >95% | The reaction is generally high-yielding and specific.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a 10-100 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.
-
-
Analysis:
-
Confirm conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
-
Protocol 2: On-Resin Fmoc-Aminooxyacetic Acid (Fmoc-Aoa-OH) Coupling in Peptide Synthesis
This protocol describes the incorporation of the aminooxy functionality into a peptide during solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate Fmoc-Aoa-OH (1.5-3 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF for 1-2 minutes.
-
Add the activated Fmoc-Aoa-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin extensively with DMF to remove excess reagents.
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Protocol 3: Fmoc Deprotection and Oxime Ligation
-
Fmoc Deprotection:
-
Treat the Fmoc-aminooxy-modified biomolecule (in solution or on-resin) with 20% piperidine in DMF for 20 minutes at room temperature.
-
If on-resin, wash thoroughly with DMF. If in solution, the piperidine and byproducts will need to be removed during the subsequent purification step.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-biomolecule in a suitable aqueous buffer (e.g., 100 mM acetate buffer, pH 4.6).
-
Add the aldehyde or ketone-containing molecule (typically 1.1-2 equivalents).
-
Add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or LC-MS.
-
-
Purification:
-
Purify the final oxime-linked conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Mandatory Visualization
Caption: Reaction mechanism for the three-stage use of this compound.
Caption: A typical experimental workflow for protein bioconjugation.
Caption: Logical relationships of the key chemical entities and reactions.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-aminooxy-PFP ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy is the cornerstone of modern peptide synthesis.[1][2] This method allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1] The choice of activating agent for the incoming Fmoc-amino acid is critical for achieving high coupling efficiency, minimizing side reactions, and preserving the chiral integrity of the amino acids.[3][4]
Fmoc-aminooxy-PFP ester, or N-α-Fmoc-(aminooxy)acetyl pentafluorophenyl ester, is a specialized reagent designed for the direct incorporation of an aminooxy functional group onto the N-terminus or a side chain of a peptide. This aminooxy group is a versatile chemical handle that enables post-synthetic modifications through oxime ligation, a highly efficient and chemoselective conjugation reaction.[5] The pentafluorophenyl (PFP) ester serves as a highly reactive activating group, facilitating rapid and efficient coupling reactions under mild conditions.[6][7] PFP esters are known to reduce the risk of racemization, particularly for sensitive amino acids.[4]
These application notes provide detailed protocols and technical information for the effective use of this compound in Fmoc-based SPPS.
Key Applications
The primary application of this compound is the introduction of a latent carbonyl-reactive group (the aminooxy moiety) into a peptide sequence. This enables a variety of downstream applications, including:
-
Peptide Conjugation: Formation of well-defined peptide-drug conjugates, peptide-protein conjugates, and peptide-polymer conjugates through oxime ligation.
-
Surface Immobilization: Attachment of peptides to surfaces functionalized with aldehydes or ketones for applications in biosensors and biomaterials.
-
Peptide Cyclization: Intramolecular oxime ligation to generate cyclic peptides with constrained conformations.
-
Preparation of Peptide Libraries: High-throughput synthesis of peptide libraries with diverse modifications for screening purposes.
Chemical Structure and Properties
Chemical Name: N-α-(9-Fluorenylmethoxycarbonyl)-aminooxyacetyl Pentafluorophenyl Ester Common Abbreviation: Fmoc-Aoa-OPfp Molecular Formula: C₂₆H₁₈F₅NO₅ Molecular Weight: 531.42 g/mol
Figure 1: Chemical structure of this compound.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.
Figure 2: General workflow for an Fmoc-SPPS cycle.
Protocol for Coupling this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, but recommended)[5][6]
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group. A typical procedure involves two treatments: one for 5 minutes and a second for 15 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
If using an additive, dissolve HOBt or HOOBt (1 equivalent) in DMF and add it to the this compound solution.[5]
-
Add the activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature.
-
-
Reaction Time: The coupling time can range from 1 hour to overnight.[5] The high reactivity of the PFP ester often allows for shorter coupling times. Reaction completion can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Next Cycle: Proceed to the deprotection step for the next amino acid coupling or move to final cleavage if the synthesis is complete.
Post-Synthetic Oxime Ligation
Following cleavage from the resin and purification, the aminooxy-functionalized peptide is ready for oxime ligation.
Figure 3: Workflow for post-synthetic oxime ligation.
General Protocol for Oxime Ligation:
-
Dissolve the purified aminooxy-peptide in an appropriate buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).
-
Add the aldehyde or ketone-containing molecule (1.1-1.5 equivalents).
-
Add an aniline (B41778) catalyst (e.g., 10-20 mM aniline) to accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the resulting peptide conjugate by preparative HPLC.
Quantitative Data Summary
While extensive comparative studies specifically on this compound are not widely published, the performance can be inferred from data on general Fmoc-amino acid-OPfp esters.
| Parameter | Typical Value/Range | Notes |
| Equivalents of Fmoc-Aoa-OPfp | 3 eq. | Relative to resin loading capacity.[5] |
| Equivalents of Additive (HOBt/HOOBt) | 1 eq. | Recommended to increase coupling rate.[5][6] |
| Coupling Time | 1 - 12 hours | Reaction is often complete within 1-2 hours. Monitor with Kaiser test.[5] |
| Coupling Efficiency | >99% | Generally high due to the reactivity of the PFP ester. |
| Racemization | Low | PFP esters are known to suppress racemization.[4] |
| Solvent | DMF | Standard solvent for Fmoc-SPPS. |
| Temperature | Room Temperature | Standard condition for coupling. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time.- Steric hindrance.- Peptide aggregation. | - Extend the coupling time.- Perform a second coupling (double coupling).- Use a more polar solvent mixture or a chaotropic agent. |
| Low Yield of Final Peptide | - Incomplete deprotection or coupling at various steps.- Premature cleavage from the resin. | - Ensure complete deprotection and coupling at each step.- Use a more stable linker if premature cleavage is suspected. |
| Side Reactions | - Presence of impurities in reagents or solvents. | - Use high-purity, peptide-synthesis-grade reagents and solvents. |
Conclusion
This compound is a highly effective reagent for the incorporation of an aminooxy functionality into synthetic peptides via Fmoc-SPPS. Its high reactivity allows for efficient and rapid coupling with a low risk of racemization. The resulting aminooxy-peptides are valuable intermediates for a wide range of bioconjugation applications, facilitated by the robust and chemoselective nature of oxime ligation. The protocols provided herein offer a solid foundation for the successful application of this versatile building block in peptide research and development.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. nbinno.com [nbinno.com]
Application Notes: Two-Stage Bioconjugation Using Fmoc-aminooxy-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of Fmoc-aminooxy-PFP ester, a heterobifunctional crosslinker, in a two-stage bioconjugation strategy. This linker enables the sequential conjugation of two distinct molecules to a primary amine-containing biomolecule, such as a protein or antibody. The first stage involves the reaction of the highly reactive and hydrolysis-resistant pentafluorophenyl (PFP) ester with a primary amine to form a stable amide bond. The second stage involves the deprotection of the Fmoc-protected aminooxy group, followed by a bioorthogonal oxime ligation with a molecule containing an aldehyde or ketone. This methodology is particularly useful for the construction of complex bioconjugates like antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutic constructs.
Introduction
This compound is a versatile tool for advanced bioconjugation, offering a robust method for creating precisely defined biomolecular constructs. The workflow is divided into two primary chemical transformations:
-
Amine Acylation: The pentafluorophenyl (PFP) ester end of the linker reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form a stable amide bond. PFP esters are advantageous over more common N-hydroxysuccinimide (NHS) esters due to their higher resistance to spontaneous hydrolysis in aqueous buffers, which can lead to more efficient and reproducible conjugations.[1][2]
-
Oxime Ligation: The other end of the linker contains an aminooxy group, which is temporarily protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Following the initial conjugation, the Fmoc group is removed under mild basic conditions to reveal the free aminooxy moiety.[3][4] This group can then react specifically with an aldehyde or ketone on a second molecule (e.g., a drug, payload, or reporter molecule) to form a highly stable oxime bond.[5][6] This reaction is bioorthogonal, meaning it proceeds with high chemoselectivity under mild, aqueous conditions without interfering with native biological functional groups.[7]
This two-stage approach allows for the controlled and sequential assembly of bioconjugates, providing researchers with a powerful method for drug development and molecular biology research.
Chemical Principles and Reaction Scheme
The overall process involves three distinct steps: initial conjugation via the PFP ester, deprotection of the Fmoc group, and final conjugation via oxime ligation.
Quantitative Data Summary
The efficiency of each step is critical for the overall yield of the final bioconjugate. The following tables summarize typical reaction parameters and expected outcomes.
Table 1: PFP Ester Conjugation Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 9.0[1][2] | Higher pH increases amine reactivity but also hydrolysis rate. Optimal is often pH 8.0-8.5. |
| Buffer | Amine-free (e.g., PBS, Borate, Carbonate)[8] | Avoid Tris or Glycine as they compete for reaction with the PFP ester. |
| Molar Excess of Linker | 5 to 15-fold over biomolecule[1][9] | Must be optimized. Higher excess for dilute protein solutions. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C[2] | Longer times may be needed for less reactive amines. |
| Co-solvent | <10% DMSO or DMF[9] | Used to dissolve the PFP ester before adding to the aqueous buffer. |
| Typical Efficiency | 60 - 95% | Highly dependent on the specific biomolecule and reaction conditions. |
Table 2: Fmoc Deprotection Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Reagent | 20-30% Piperidine in DMF[3][4] | Standard for peptide synthesis. May require optimization for proteins in solution to avoid denaturation. |
| Alternative Reagents | DBU; Piperidine/Formic Acid[10] | May offer milder conditions compatible with sensitive biomolecules. |
| Reaction Time | 10 - 30 minutes at RT[3] | Reaction is typically fast. Progress can be monitored by HPLC. |
| Purification | Desalting column or Dialysis | Required to completely remove piperidine and dibenzofulvene byproducts. |
| Expected Yield | > 95% | Deprotection is usually a very efficient reaction. |
Table 3: Oxime Ligation Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 4.5 - 7.0[11] | Optimal pH is often slightly acidic, but catalysis allows reaction at neutral pH. |
| Catalyst | 10 - 100 mM Aniline or derivatives[12][13] | Significantly accelerates the reaction rate, especially at neutral pH. |
| Molar Excess of Payload | 10 to 50-fold over activated biomolecule[12] | Drives the reaction to completion. |
| Reaction Time | 2 - 10 hours at RT[12] | Reaction with ketones is generally slower than with aldehydes.[14] |
| Typical Efficiency | > 90%[6] | Oxime ligation is a highly efficient and specific reaction. |
Detailed Experimental Protocols
Materials and Reagents
-
Biomolecule (e.g., antibody) with primary amines, concentration >1 mg/mL.
-
This compound.
-
Aldehyde/Ketone functionalized payload molecule.
-
Buffer A (Conjugation Buffer): 100 mM Sodium Bicarbonate or Phosphate Buffer, pH 8.5. Ensure it is free of primary amines.[9]
-
Buffer B (Deprotection Buffer): 20% (v/v) Piperidine in anhydrous DMF. Prepare fresh.
-
Buffer C (Ligation Buffer): 100 mM Sodium Acetate or Phosphate Buffer, pH 4.5-6.0.
-
Catalyst Stock: 1 M Aniline in DMF or water (prepare fresh).
-
Solvents: Anhydrous DMSO or DMF.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes.
Protocol: Stage 1 - PFP Ester Conjugation
This protocol describes the conjugation of the this compound to a primary amine on a protein.
-
Prepare Biomolecule: Exchange the biomolecule into amine-free Buffer A (pH 8.5) using a desalting column or dialysis. Adjust the final concentration to 1-10 mg/mL.[1]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2]
-
Initiate Conjugation: While gently stirring, add a 5- to 15-fold molar excess of the PFP ester solution to the biomolecule solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation.[9]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[2]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis. The purified intermediate conjugate can be stored or used directly in the next stage.
Protocol: Stage 2 - Fmoc Deprotection
Caution: Standard Fmoc deprotection conditions (20% piperidine in DMF) are optimized for solid-phase synthesis and may be denaturing to some proteins. This step must be carefully optimized.
-
Solvent Exchange (if necessary): If the intermediate conjugate is in an aqueous buffer, it may need to be concentrated and the solvent exchanged for one containing DMF. This is a critical step that can lead to protein precipitation and must be optimized.
-
Deprotection Reaction: Add Buffer B (20% Piperidine/DMF) to the conjugate solution. A final piperidine concentration of 5-10% might be sufficient and less harsh.
-
Incubate: React for 10-30 minutes at room temperature.[4]
-
Purification: Immediately purify the aminooxy-activated biomolecule to remove all traces of piperidine and the dibenzofulvene byproduct. Use a desalting column equilibrated with Buffer C . Repeat the purification step if necessary.
Protocol: Stage 3 - Oxime Ligation
-
Prepare Activated Biomolecule: The purified aminooxy-activated biomolecule from Stage 2 should be in Buffer C (pH 4.5-6.0) .
-
Prepare Payload: Dissolve the aldehyde or ketone-containing payload in a minimal amount of a compatible solvent (e.g., DMSO, water).
-
Initiate Ligation: Add a 10- to 50-fold molar excess of the payload to the activated biomolecule solution.[12]
-
Add Catalyst: Add the Aniline Catalyst Stock to a final concentration of 10-20 mM.[12]
-
Incubate: Allow the reaction to proceed for 2-10 hours at room temperature, protected from light if the payload is light-sensitive.[12]
-
Final Purification: Purify the final bioconjugate from excess payload and catalyst using a desalting column, dialysis, or size-exclusion chromatography. Exchange into a final, desired storage buffer (e.g., PBS).
Application Example: Antibody-Drug Conjugate (ADC) Development
This linker is ideal for creating ADCs. An antibody can be conjugated with the PFP ester, and after Fmoc-deprotection, an aldehyde-functionalized cytotoxic drug can be attached via oxime ligation. The resulting ADC can then target specific cells, internalize, and release its payload.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-aminooxy-PFP ester for Protein and Peptide Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-aminooxy-pentafluorophenyl (PFP) ester is a versatile chemical tool for the modification of proteins and peptides. This reagent combines three key functional groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy moiety, crucial for controlled, stepwise synthesis and modification, particularly in solid-phase peptide synthesis (SPPS).
-
Aminooxy group: A highly reactive nucleophile that specifically ligates with aldehydes and ketones to form stable oxime bonds. This bioorthogonal reaction is highly chemoselective and can be performed under mild, aqueous conditions.[1][2]
-
Pentafluorophenyl (PFP) ester: A highly reactive ester that readily reacts with primary and secondary amines to form stable amide bonds. PFP esters are known for their efficiency and reduced susceptibility to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.[3][4][5]
This unique combination of functionalities makes Fmoc-aminooxy-PFP ester an ideal reagent for introducing a protected aminooxy group onto proteins, peptides, or other amine-containing molecules. The incorporated aminooxy group can then be deprotected and utilized for subsequent conjugation reactions, such as the attachment of small molecules, imaging agents, or other biomolecules.
Chemical Properties and Reaction Mechanism
The utility of this compound lies in its two-stage reactivity. Initially, the PFP ester allows for the efficient acylation of primary or secondary amines on a target molecule. This reaction proceeds under mild conditions and results in the formation of a stable amide bond.[3][4]
Subsequently, the Fmoc protecting group can be removed under mild basic conditions (e.g., using piperidine (B6355638) in DMF), exposing the highly nucleophilic aminooxy group.[2][6] This deprotected aminooxy moiety is then available for a highly specific and efficient bioorthogonal ligation with an aldehyde or ketone to form a stable oxime linkage.[1][2][7] The oxime ligation is catalyzed by aniline (B41778) or its derivatives and can be performed in aqueous media.[1]
Applications
The unique properties of this compound lend it to a variety of applications in research and drug development:
-
Site-specific protein modification: Introduction of a unique reactive handle (the aminooxy group) at specific locations on a protein, such as the N-terminus or the side chain of lysine (B10760008) residues.
-
Peptide synthesis and modification: Incorporation of a protected aminooxy group during solid-phase peptide synthesis (SPPS) for subsequent on-demand bioconjugation.[2][6]
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs or imaging agents to antibodies in a controlled and specific manner.
-
Development of protein-protein probes: Creating customized probes to study protein interactions.[2]
-
Immobilization of proteins and peptides: Attaching proteins or peptides to solid supports for various analytical and preparative applications.
Quantitative Data Summary
The following table summarizes typical reaction parameters and efficiencies for the key reactions involving PFP esters and oxime ligation, based on literature data for similar compounds.
| Reaction Step | Reactants | Key Parameters | Typical Efficiency/Yield | Reference |
| Amide Bond Formation | PFP ester & Primary/Secondary Amine | pH: 7.2-8.5; Temperature: 4-25°C; Time: 1-4 hours | >90% | [3][4] |
| Fmoc Deprotection | Fmoc-protected amine | 20% piperidine in DMF; Room temperature; 30 min | Quantitative | [5] |
| Oxime Ligation | Aminooxy group & Aldehyde/Ketone | pH: ~4.5 (aniline catalyzed); Room temperature; Time: minutes to hours | >95% (can be complete in 5 min) | [1][2] |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest with accessible primary amines (e.g., lysine residues or N-terminus)
-
This compound
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[4]
-
Organic Solvent: DMSO or DMF[4]
-
Quenching Reagent (optional): Tris or glycine (B1666218) solution
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Dissolve the this compound in DMSO or DMF to a concentration of 10–100 mM.[4] This stock solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine (e.g., 1 M Tris or glycine, pH 8.0) can be added to a final concentration of 50-100 mM to react with any excess PFP ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or HPLC analysis.
-
Protocol 2: On-Demand Bioconjugation via Oxime Ligation
This protocol outlines the deprotection of the Fmoc-aminooxy group and subsequent oxime ligation to an aldehyde- or ketone-containing molecule.
Materials:
-
Fmoc-aminooxy modified protein (from Protocol 1)
-
Deprotection Solution: 20% piperidine in DMF
-
Ligation Buffer: Aniline-containing buffer (e.g., 100 mM aniline in acetate (B1210297) buffer, pH 4.5)
-
Aldehyde- or ketone-containing molecule for conjugation
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Fmoc Deprotection:
-
To the solution of the Fmoc-aminooxy modified protein, add the deprotection solution. The final concentration of piperidine should be sufficient for deprotection (typically 20% v/v).
-
Incubate at room temperature for 30 minutes.
-
Remove the deprotection reagents and byproducts by dialysis or size-exclusion chromatography against the ligation buffer.
-
-
Oxime Ligation:
-
To the deprotected aminooxy-protein in the ligation buffer, add the aldehyde- or ketone-containing molecule. A molar excess of the aldehyde/ketone is typically used.
-
The reaction can be complete within 5 minutes to a few hours at room temperature.[1][2]
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove excess reactants and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations
Caption: Reaction scheme for protein modification.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions [mdpi.com]
Application of Fmoc-aminooxy-PFP Ester in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex, as well as the physicochemical properties of the molecule.
Fmoc-aminooxy-PFP ester is a versatile heterobifunctional linker that provides a strategic approach for the modular synthesis of PROTACs. This linker incorporates two key reactive functionalities:
-
Pentafluorophenyl (PFP) ester: A highly reactive group for efficient acylation of primary and secondary amines, forming stable amide bonds. PFP esters are known for their increased stability toward hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.
-
Fmoc-protected aminooxy group: The aminooxy group is capable of forming a stable oxime bond with an aldehyde or ketone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile and can be readily removed under mild conditions, typically using piperidine (B6355638), to unveil the reactive aminooxy functionality for subsequent conjugation.
This combination of reactive groups allows for a sequential and controlled "click-chemistry" like approach to PROTAC assembly, making this compound a valuable tool in the development of novel protein degraders.
Core Principle and Workflow
The strategic application of this compound in PROTAC synthesis typically follows a two-stage conjugation strategy. This modular approach allows for the separate synthesis and purification of intermediates, simplifying the overall workflow and facilitating the generation of PROTAC libraries.
Experimental Protocols
Note: The following protocols are representative and may require optimization based on the specific properties of the E3 ligase ligand and the protein of interest (POI) ligand.
Protocol 1: Synthesis of Fmoc-protected E3 Ligase Ligand-Linker Intermediate
This protocol describes the reaction of the PFP ester moiety of this compound with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and ¹H NMR for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the E3 ligase ligand, add DIPEA (2-3 equivalents).
-
Slowly add the solution of this compound to the E3 ligase ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and purify the Fmoc-protected intermediate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and ¹H NMR.
-
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-protected E3 ligase ligand-linker intermediate
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Dissolution: Dissolve the Fmoc-protected intermediate in DMF.
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the dissolved intermediate.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The crude aminooxy-functionalized intermediate can be used directly in the next step or purified by reverse-phase HPLC if necessary.
-
Protocol 3: Oxime Ligation to Synthesize the Final PROTAC
This protocol describes the final step of conjugating the aminooxy-functionalized intermediate with a POI ligand containing an aldehyde or ketone group.
Materials:
-
Aminooxy-functionalized E3 ligase ligand-linker intermediate
-
Aldehyde or ketone-functionalized POI ligand
-
Anhydrous DMSO or a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (as a catalyst, optional but recommended)
-
Reverse-phase HPLC for purification
-
LC-MS and ¹H NMR for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the aminooxy-functionalized intermediate (1 equivalent) in DMSO or the chosen buffer.
-
In a separate vial, dissolve the aldehyde or ketone-functionalized POI ligand (1.1 equivalents) in the same solvent.
-
-
Ligation Reaction:
-
Combine the two solutions.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
Lyophilize the pure fractions to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Quantitative Data Presentation
Due to the novelty of this specific linker, publicly available quantitative data for PROTACs synthesized using this compound is limited. The following tables are provided as templates to illustrate how experimental data for a hypothetical PROTAC ("PROTAC-X") targeting a protein of interest (e.g., BRD4) and utilizing an E3 ligase (e.g., CRBN) could be presented.
Table 1: Synthesis Yields of PROTAC-X and Intermediates
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| 1. Amide Bond Formation | Fmoc-aminooxy-linker-Pomalidomide | Pomalidomide & this compound | 75 | >95% |
| 2. Fmoc Deprotection | Aminooxy-linker-Pomalidomide | Fmoc-aminooxy-linker-Pomalidomide | 98 | >95% |
| 3. Oxime Ligation | PROTAC-X (JQ1-linker-Pomalidomide) | Aminooxy-linker-Pomalidomide & JQ1-aldehyde | 60 | >98% |
Table 2: Biological Activity of PROTAC-X
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| HEK293 | BRD4 | 50 | 92 | 24 |
| HeLa | BRD4 | 75 | 88 | 24 |
| MCF7 | BRD4 | 120 | 85 | 24 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
This diagram outlines a typical experimental workflow for the biological evaluation of a newly synthesized PROTAC.
Conclusion
This compound is a highly valuable and versatile linker for the modular and efficient synthesis of PROTACs. Its dual reactivity allows for a controlled, stepwise assembly process, facilitating the generation and optimization of PROTAC libraries. The protocols and conceptual frameworks provided herein offer a guide for researchers to harness the potential of this linker in the development of next-generation targeted protein degraders.
Application Notes and Protocols for Fmoc-Aminooxy-PFP Ester in Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-(9-Fluorenylmethoxycarbonyl)aminooxy-pentafluorophenyl ester (Fmoc-aminooxy-PFP ester) for the efficient coupling with primary and secondary amines. This reagent is a valuable tool in bioconjugation, peptide synthesis, and the development of targeted therapeutics, offering distinct advantages over other activated esters.
Introduction
This compound is an amine-reactive building block that facilitates the formation of stable amide bonds. The pentafluorophenyl (PFP) ester is a highly efficient activating group, demonstrating superior reactivity and greater resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters. This increased stability in aqueous environments leads to more efficient and reproducible conjugation reactions, particularly when working with precious biomolecules. The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a stable N-terminal protection that can be readily removed under mild basic conditions, making it highly compatible with solid-phase peptide synthesis (SPPS) and other sensitive applications.
The aminooxy functionality introduces a versatile handle for subsequent modifications, such as the formation of oxime linkages with aldehydes or ketones, further expanding its utility in the construction of complex bioconjugates and drug delivery systems.
Advantages of this compound
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to rapid and efficient coupling with amines.
-
Enhanced Stability: PFP esters are significantly less susceptible to hydrolysis in aqueous media compared to NHS esters, resulting in higher reaction yields and reproducibility.[1][2]
-
Versatility: The Fmoc protecting group is compatible with standard SPPS protocols, and the aminooxy group allows for orthogonal ligation strategies.
-
Clean Reactions: The high reactivity often leads to cleaner reaction profiles with fewer side products.
Reaction Mechanism
The coupling of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, with the expulsion of the stable pentafluorophenolate leaving group, to form the final, stable amide bond.
Caption: Reaction mechanism of this compound with a primary amine.
Quantitative Data
The following table summarizes expected performance based on data for analogous reactions and the known properties of PFP esters.
| Amine Substrate | Solvent | Base (optional) | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| Peptide on solid support | DMF | DIPEA | 25 | 1-2 | >95 | [3] |
| Primary aliphatic amine | DMF/DMSO | None | 25 | 1-4 | 85-98 | General PFP ester protocols |
| Aniline derivative | DMF | Pyridine | 25 | 2-6 | 80-95 | General PFP ester protocols |
| Biomolecule in aqueous buffer (pH 7.2-8.5) | Aqueous Buffer/DMSO (co-solvent) | None | 4-25 | 1-12 | 70-90 | General PFP ester protocols |
Note: Yields are highly dependent on the specific substrates, stoichiometry, and reaction conditions. Optimization is recommended for each specific application.
Experimental Protocols
Protocol 1: Coupling of this compound to a Primary Amine in Solution
This protocol describes a general procedure for the coupling of this compound to a primary amine in an organic solvent.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Optional: Base such as N,N-Diisopropylethylamine (DIPEA) or pyridine
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (recommended)
Procedure:
-
Preparation of Amine Solution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DMF or DMSO.
-
Preparation of this compound Solution: In a separate vial, dissolve this compound (1.05-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. This solution should be prepared immediately before use due to the moisture sensitivity of the PFP ester.
-
Reaction Initiation: Add the this compound solution dropwise to the stirring amine solution at room temperature.
-
Optional: Addition of Base: For less reactive amines or to accelerate the reaction, a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) can be added to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Allow the reaction to proceed at room temperature for 1-4 hours, or until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: Coupling of this compound to a Peptide on Solid Support (SPPS)
This protocol outlines the procedure for coupling this compound to the N-terminus of a peptide chain during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add DIPEA (2-3 equivalents) to the solution and briefly agitate.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution to the peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test (Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
-
Further Synthesis: The resin is now ready for the next step in the SPPS cycle (e.g., Fmoc deprotection of the newly added aminooxy group).
Experimental Workflow Diagram
Caption: General experimental workflows for amine coupling reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Incomplete activation of the PFP ester | Ensure the this compound is of high purity and handled under anhydrous conditions. |
| Steric hindrance of the amine | Increase the reaction time and/or temperature. Use a larger excess of the PFP ester. | |
| Low nucleophilicity of the amine | Add a non-nucleophilic base like DIPEA. | |
| Presence of Side Products | Hydrolysis of the PFP ester | Use anhydrous solvents and prepare the PFP ester solution immediately before use. |
| Reaction with solvent impurities | Use high-purity, anhydrous solvents. | |
| Difficulty in Purification | Excess reagents | Use a minimal excess of the PFP ester. Optimize the work-up procedure to effectively remove unreacted starting materials. |
Conclusion
This compound is a highly effective reagent for the conjugation of primary and secondary amines, offering significant advantages in terms of reactivity and stability. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this versatile building block in their synthetic strategies, from peptide synthesis to the development of complex bioconjugates. Careful optimization of reaction conditions for each specific application will ensure high yields and purity of the desired products.
References
Application Notes and Protocols: A Step-by-Step Guide to Fmoc Deprotection in the Presence of a Pentafluorophenyl (PFP) Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from a peptide chain that also contains a reactive pentafluorophenyl (PFP) ester. Standard Fmoc deprotection conditions using piperidine (B6355638) can lead to the undesired reaction of the nucleophilic base with the PFP ester. This guide outlines strategies and detailed protocols to achieve selective Fmoc deprotection while preserving the integrity of the PFP ester, a crucial reactive group for subsequent bioconjugation or cyclization reactions.
Introduction: The Challenge of Orthogonal Deprotection
In solid-phase peptide synthesis (SPPS), the principle of orthogonality is paramount. It allows for the selective removal of one type of protecting group without affecting others. The widely used Fmoc/tBu strategy relies on the base-lability of the N-terminal Fmoc group and the acid-lability of side-chain protecting groups. However, when a peptide is functionalized with a reactive moiety like a PFP ester, which is susceptible to nucleophilic attack, the standard Fmoc deprotection with piperidine, a secondary amine, is no longer orthogonal. The piperidine can react with the PFP ester, leading to the formation of an undesired amide and loss of the reactive handle.
To address this challenge, milder deprotection methods and strategies that minimize the contact of the PFP ester with the deprotecting agent are required. This application note focuses on such approaches, with a particular emphasis on a highly effective flow chemistry method.
Key Considerations for PFP Ester Stability During Fmoc Deprotection
Several factors influence the stability of the PFP ester during the Fmoc deprotection step:
-
Nucleophilicity of the Base: Highly nucleophilic bases, such as piperidine, will readily react with the PFP ester. Non-nucleophilic bases, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are preferred as they can effect Fmoc removal without directly attacking the ester.[1]
-
Reaction Time: The longer the PFP ester is exposed to the basic deprotection solution, the greater the extent of degradation. Minimizing the deprotection time is crucial.
-
Concentration of the Base: Higher concentrations of the basic reagent will accelerate both Fmoc deprotection and PFP ester degradation. Using the lowest effective concentration is recommended.
-
Temperature: Elevated temperatures can increase the rate of both desired deprotection and undesired side reactions. Performing the deprotection at room temperature is generally advisable.
-
Reaction Format (Batch vs. Flow): Continuous flow chemistry offers significant advantages by allowing for very short contact times between the resin-bound peptide and the deprotection solution, thereby minimizing PFP ester degradation.[2]
Recommended Protocol: Flow Chemistry-Mediated Fmoc Deprotection
A flow chemistry approach using a solid-supported deprotection reagent has been shown to be highly effective for Fmoc deprotection in the presence of a PFP ester.[2] This method minimizes the contact time of the peptide with the base, thus preserving the PFP ester.
Experimental Protocol:
Materials:
-
Fmoc-protected peptide-resin containing a PFP ester
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) immobilized on a solid support (DBU-polymer)
-
Anhydrous Tetrahydrofuran (THF)
-
Flow chemistry system equipped with a pump, a column for the DBU-polymer, and a collection vessel
Procedure:
-
System Setup: Pack a column with the DBU-polymer and integrate it into the flow chemistry system.
-
Resin Preparation: Swell the Fmoc-protected peptide-resin containing the PFP ester in anhydrous THF.
-
Deprotection Cycle:
-
Flow anhydrous THF through the column containing the peptide-resin to wash it.
-
Direct the flow of the THF containing the dissolved peptide (if in solution phase) or flow THF over the solid-supported peptide through the DBU-polymer column at a controlled flow rate. The residence time in the DBU column should be optimized to be sufficient for complete Fmoc deprotection but minimal to prevent PFP ester degradation. A typical flow rate is 1.0 mL/min.[2]
-
The solution exiting the DBU column, now containing the deprotected peptide, is collected.
-
Wash the peptide-resin thoroughly with anhydrous THF to remove any residual DBU and the cleaved Fmoc-adduct.
-
-
Monitoring: The completion of the Fmoc deprotection can be monitored in real-time by UV-Vis spectroscopy of the eluent, detecting the dibenzofulvene-adduct.[3]
-
Next Step: The resin with the deprotected N-terminus and intact PFP ester is now ready for the subsequent coupling step or cleavage from the resin.
Diagram of the Flow Chemistry Deprotection Workflow:
Caption: Workflow for Fmoc deprotection in the presence of a PFP ester using a flow chemistry setup.
Alternative (Batch) Protocols and Considerations
While flow chemistry is the recommended approach, if it is not accessible, the following alternative batch protocols can be considered, though they carry a higher risk of PFP ester degradation. Careful optimization of reaction conditions is critical.
4.1. DBU-Based Deprotection (Non-Nucleophilic Base)
Experimental Protocol:
Materials:
-
Fmoc-protected peptide-resin containing a PFP ester
-
2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
Treat the resin with the 2% DBU in DMF solution for a very short duration (e.g., 2 x 2 minutes).[1]
-
Immediately filter and wash the resin extensively with anhydrous DMF to remove the DBU and the dibenzofulvene byproduct.
-
It is crucial to note that DBU is non-nucleophilic and will not scavenge the dibenzofulvene (DBF) byproduct, which can potentially react with the newly liberated amine.[1]
4.2. Milder Piperidine-Based Deprotection
For less sensitive PFP esters or when other methods are not feasible, a significantly diluted piperidine solution with a very short reaction time can be attempted.
Experimental Protocol:
Materials:
-
Fmoc-protected peptide-resin containing a PFP ester
-
5% (v/v) Piperidine in anhydrous DMF
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
Treat the resin with the 5% piperidine in DMF solution for a very short duration (e.g., 2 x 3 minutes).
-
Immediately filter and wash the resin extensively with anhydrous DMF.
Data Presentation: Comparison of Fmoc Deprotection Methods
The following table summarizes the key parameters and expected outcomes for different Fmoc deprotection strategies in the presence of a PFP ester.
| Deprotection Method | Reagent(s) | Typical Conditions | PFP Ester Preservation | Key Advantages | Key Disadvantages | Reference(s) |
| Standard Piperidine | 20% Piperidine in DMF | 2 x 10 min, RT | Very Poor | Rapid and efficient Fmoc deprotection. | High nucleophilicity leads to significant PFP ester degradation. | [4] |
| Diluted Piperidine | 5% Piperidine in DMF | 2 x 3 min, RT | Moderate to Poor | Reduced nucleophile concentration may slow PFP ester degradation. | Incomplete Fmoc deprotection is a risk; PFP ester is still susceptible to attack. | [5] |
| DBU (Batch) | 2% DBU in DMF | 2 x 2 min, RT | Good | Non-nucleophilic base preserves the PFP ester. | Dibenzofulvene byproduct is not scavenged, potentially leading to side reactions. | [1] |
| Flow Chemistry with DBU-Polymer | DBU-polymer in THF | Flow rate: 1.0 mL/min, RT | Excellent | Minimal contact time with the base; high preservation of PFP ester; online monitoring. | Requires specialized flow chemistry equipment. | [2] |
Logical Relationship Diagram for Method Selection:
Caption: Decision-making process for selecting an appropriate Fmoc deprotection method.
Conclusion
The selective deprotection of the Fmoc group in the presence of a PFP ester is a challenging but achievable task. The key to success lies in minimizing the exposure of the PFP ester to the basic deprotection conditions. The use of a non-nucleophilic base like DBU, especially in a continuous flow setup with an immobilized reagent, offers the most robust and reliable method for preserving the integrity of the PFP ester. For researchers limited to batch synthesis, very short reaction times with DBU or significantly diluted piperidine are viable alternatives, but require careful optimization and thorough analysis of the product to ensure the desired outcome. The choice of the appropriate method will depend on the available equipment and the specific sensitivity of the peptide sequence and PFP ester linkage.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of Fmoc-Aminooxy-PFP Ester in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. A powerful strategy for creating these libraries involves the synthesis of peptides bearing a reactive handle that allows for post-synthetic diversification. The aminooxy group, introduced using reagents like Fmoc-aminooxy-PFP ester (Fmoc-Aoa-OPfp), serves as an excellent chemical handle for this purpose. This molecule facilitates the incorporation of an aminooxy functionality onto a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS). The resulting aminooxy-peptide can then be chemoselectively ligated with a library of aldehydes or ketones via oxime formation, a robust and bioorthogonal reaction. This approach enables the rapid generation of large and diverse peptide libraries from a single peptide scaffold.
The use of a pentafluorophenyl (PFP) ester for the activation of Fmoc-aminooxyacetic acid offers significant advantages in SPPS. PFP esters are highly reactive, leading to rapid and efficient coupling reactions with minimal side products.[1][2] They are also stable, easy to handle crystalline solids, which is advantageous for automated peptide synthesis.[1] The high reactivity of PFP esters helps to drive the coupling reaction to completion, ensuring the efficient incorporation of the aminooxy handle onto the peptide chain.[1]
These application notes provide detailed protocols for the use of this compound in the creation of peptide libraries and their subsequent screening.
Data Presentation
Table 1: Coupling Efficiency and Reaction Conditions for Fmoc-Protected Amino Acid PFP Esters
| Fmoc-Amino Acid-OPfp | Coupling Time (min) | Coupling Efficiency (%) | Solvent | Reference |
| General Fmoc-AA-OPfp | 30-120 | >90 (typical) | DMF | [1] |
| Fmoc-Gly-OPfp | 30-45 sec (solution phase) | Good | Not specified | [2] |
| Fmoc-Phe-OPfp | 30-45 sec (solution phase) | Good | Not specified | [2] |
Note: Specific quantitative data for the coupling efficiency of this compound in SPPS is not extensively detailed in the literature, but is expected to be high given the reactivity of PFP esters.
Table 2: Yield and Purity of Oxime Ligation Products for Peptide Library Generation
| Peptide Scaffold | Aldehyde/Ketone Library | Ligation Time (h) | Yield (%) | Purity (%) | Reference |
| Aminooxy-containing peptides | Various commercially available aldehydes | 24 | >90 | >90 | [3] |
| Aminooxyacetyl-peptide | Benzaldehyde | < 1 | Quantitative | Not specified | [4] |
| Aminooxy-peptides | Furanyl aldehydes | Not specified | Not specified | Sufficient for direct screening | [3] |
Table 3: Representative Screening Results of Oxime-Linked Peptide Libraries
| Library Target | Library Description | Hit Compound Identified | Improvement in Binding Affinity | Reference |
| Tsg101 | Nonamer peptide with aminooxy substitution reacted with an aldehyde library | 3,4-dimethoxybenzyl oxime-containing peptide | 15-20 fold enhancement | [3] |
| YopH PTP | Aminooxy platform reacted with furanyl aldehydes | Furanyl-oxime inhibitor | 6-fold improvement in IC50 | [3] |
| mGAT1 | Guvacine derived oxime library | Novel potent inhibitors | pKi = 8.55 ± 0.04 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aminooxy-Peptides using Fmoc-Aoa-OPfp
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an N-terminal aminooxy group using Fmoc-Aoa-OPfp. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[5]
-
Fmoc-protected amino acids
-
This compound (Fmoc-Aoa-OPfp)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[7]
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Coupling of this compound:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Aoa-OPfp (1.5 equivalents) in DMF.
-
Add the Fmoc-Aoa-OPfp solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Note: The high reactivity of the PFP ester may allow for shorter coupling times.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the aminooxy moiety.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude aminooxy-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Generation of an Oxime-Linked Peptide Library
This protocol describes the parallel synthesis of a peptide library by reacting a purified aminooxy-peptide with a diverse set of aldehydes.
Materials:
-
Purified aminooxy-peptide
-
Library of aldehydes (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)[4]
-
Aniline (B41778) (as a catalyst, optional but can accelerate the reaction)[4]
-
96-well microtiter plates or individual reaction vials
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the purified aminooxy-peptide in the reaction buffer.
-
Prepare stock solutions of each aldehyde from the library in DMSO.
-
-
Library Generation:
-
In each well of a 96-well plate (or in individual vials), add a defined volume of the aminooxy-peptide stock solution.
-
To each well, add a different aldehyde stock solution. A slight excess of the aldehyde is often used.
-
If using a catalyst, add a small amount of aniline to each reaction.
-
Seal the plate/vials and allow the reaction to proceed at room temperature for 12-24 hours.[3] The reaction progress can be monitored by LC-MS.
-
-
Library Characterization (Optional):
-
Analyze a subset of the library members by LC-MS to confirm the formation of the desired oxime-linked peptides. The purity is often high enough (>90%) for direct use in screening without purification.[3]
-
Protocol 3: High-Throughput Screening of the Oxime-Linked Peptide Library
This protocol provides a general workflow for screening the generated peptide library against a biological target (e.g., a protein) in a high-throughput format.
Materials:
-
Generated oxime-linked peptide library in solution (e.g., in reaction buffer with DMSO)
-
Biological target (e.g., purified protein, cell lysate)
-
Assay buffer
-
Detection reagents specific to the assay (e.g., fluorescently labeled substrate, antibody)
-
96-well or 384-well assay plates
-
Plate reader or other suitable detection instrument
Procedure:
-
Assay Setup:
-
In each well of an assay plate, add the biological target in the appropriate assay buffer.
-
Add a small volume of each member of the oxime-linked peptide library to individual wells. Include appropriate positive and negative controls.
-
-
Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for binding or interaction between the library members and the target.
-
Detection:
-
Add the detection reagents to each well.
-
Read the signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.
-
-
Data Analysis:
-
Analyze the data to identify "hits" - library members that show a significant effect in the assay compared to the controls.
-
The screening can be performed in a primary screen with a single concentration of each library member, followed by a secondary screen to confirm the hits and determine dose-response curves (e.g., IC50 or Kd values).[3]
-
Visualizations
Caption: Workflow for the synthesis of aminooxy-peptides.
Caption: Generation and screening of an oxime-linked peptide library.
Caption: A typical high-throughput screening workflow.
References
- 1. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for Fmac-aminooxy-PFP Ester in Antibody and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of antibodies and proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The Fmoc-aminooxy-PFP ester is a heterobifunctional crosslinker designed to facilitate a two-step labeling strategy. This reagent features a pentafluorophenyl (PFP) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues) on the protein surface and an Fmoc-protected aminooxy group for subsequent bioorthogonal ligation.
The PFP ester offers enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher and more reproducible conjugation efficiencies.[1] The protected aminooxy group allows for the introduction of a latent reactive handle that, after deprotection, can specifically react with a carbonyl group (aldehyde or ketone) to form a stable oxime bond. This two-step approach provides greater control over the conjugation process and allows for the attachment of a wide range of molecules, including drugs, fluorophores, and other biomolecules, that have been pre-functionalized with a carbonyl group.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the labeling of antibodies and proteins.
Principle of the Method
The labeling strategy using this compound involves a sequential two-step process:
-
Amine Acylation: The PFP ester end of the crosslinker reacts with primary amines (predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group) on the surface of the antibody or protein. This reaction forms a stable amide bond and attaches the Fmoc-protected aminooxy linker to the protein.
-
Fmoc Deprotection and Oxime Ligation: The Fmoc protecting group is removed under mild basic conditions to expose the reactive aminooxy group. This newly available functional group can then be conjugated to a molecule of interest that has been functionalized with an aldehyde or ketone, forming a stable oxime linkage.
This methodology allows for the precise introduction of a bioorthogonal handle onto the protein, which can then be used for a variety of downstream applications.
Data Presentation
Table 1: Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF) | Generally requires organic solvent (e.g., DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient and reproducible reactions.[1] | Well-established chemistry with a wide variety of available reagents. |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Recommended Value | Expected Outcome/Efficiency |
| PFP Ester Conjugation | Molar excess of PFP ester to protein | 5 to 20-fold | Degree of Labeling (DOL) of 1-5, depending on protein and reaction conditions. PFP esters can offer preferential labeling of the antibody light chain.[2][3] |
| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | High conjugation efficiency due to lower susceptibility to hydrolysis compared to NHS esters.[1] | |
| Fmoc Deprotection | Deprotection Reagent | 20% piperidine (B6355638) in DMF | High efficiency of Fmoc removal from the conjugated linker. |
| Reaction Time | 10-30 minutes at room temperature | Complete deprotection to reveal the aminooxy group. | |
| Oxime Ligation | Molar excess of carbonyl-containing molecule | 10 to 50-fold | High yield of the final conjugate due to the efficiency of the oxime ligation. |
| Catalyst (optional) | Aniline (B41778) or aniline derivatives (e.g., m-phenylenediamine) | Can significantly increase the reaction rate, especially for ketones.[2][4] | |
| Reaction Time | 1-12 hours at room temperature | Formation of a stable oxime bond. |
Experimental Protocols
Materials and Reagents
-
Antibody or protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Fmoc Deprotection Buffer: 20% (v/v) piperidine in DMF
-
Oxime Ligation Buffer: 100 mM sodium acetate, pH 4.5-5.5
-
(Optional) Aniline or m-phenylenediamine (B132917) catalyst stock solution (e.g., 1 M in DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Carbonyl-functionalized molecule of interest (e.g., drug, fluorophore)
-
Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (MWCO appropriate for the protein)
-
Buffer exchange equipment
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the first step of the labeling process, where the PFP ester of the crosslinker reacts with the primary amines on the antibody.
1. Preparation of the Antibody a. Dissolve the antibody in an amine-free buffer such as PBS at a concentration of 2-10 mg/mL. b. If the antibody solution contains primary amines (e.g., from Tris buffer or glycine (B1666218) as a stabilizer), perform a buffer exchange into the Reaction Buffer (100 mM sodium bicarbonate or phosphate, pH 8.0-8.5).
2. Preparation of the this compound Solution a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution. b. Note: PFP esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Do not store the reconstituted reagent.
3. Conjugation Reaction a. Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution. Add the PFP ester solution dropwise while gently vortexing. b. The final concentration of the organic solvent (DMSO or DMF) should be less than 10% (v/v) to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Purification of the Fmoc-aminooxy-labeled Antibody a. Remove the excess, unreacted this compound and the pentafluorophenol (B44920) byproduct by size-exclusion chromatography (e.g., using a desalting column) or dialysis. b. Equilibrate the desalting column or dialysis cassette with PBS, pH 7.4. c. Apply the reaction mixture to the column or dialyze against PBS to obtain the purified Fmoc-aminooxy-labeled antibody.
Protocol 2: Fmoc Deprotection of the Labeled Antibody
This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
1. Buffer Exchange a. The purified Fmoc-aminooxy-labeled antibody from Protocol 1 is in an aqueous buffer (PBS). To perform the deprotection in an organic solvent, a buffer exchange is necessary. This can be achieved by lyophilization followed by resuspension in DMF, or through precipitation methods if the protein is stable under these conditions. Caution: This step can be challenging for some proteins and may require optimization. b. As an alternative for proteins that are not stable in high concentrations of organic solvents, investigate milder, aqueous-compatible deprotection methods if available, although piperidine in DMF is the standard.
2. Deprotection Reaction a. Resuspend the Fmoc-aminooxy-labeled antibody in DMF. b. Add the Deprotection Buffer (20% piperidine in DMF) to the antibody solution. c. Incubate for 10-30 minutes at room temperature with gentle mixing.
3. Purification of the Aminooxy-labeled Antibody a. Remove the piperidine and the dibenzofulvene-piperidine adduct by precipitating the antibody with a suitable solvent (e.g., cold diethyl ether) and centrifuging. b. Carefully decant the supernatant and wash the protein pellet with the precipitation solvent. c. Air-dry the pellet briefly and resuspend the aminooxy-labeled antibody in the Oxime Ligation Buffer (100 mM sodium acetate, pH 4.5-5.5). d. Alternatively, for more robust proteins, use a desalting column pre-equilibrated with the Oxime Ligation Buffer to remove the deprotection reagents.
Protocol 3: Oxime Ligation of the Aminooxy-labeled Antibody
This final step involves the conjugation of the aminooxy-functionalized antibody with a carbonyl-containing molecule.
1. Preparation of the Carbonyl-containing Molecule a. Dissolve the aldehyde or ketone-functionalized molecule of interest in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution.
2. Oxime Ligation Reaction a. To the purified aminooxy-labeled antibody in Oxime Ligation Buffer, add a 10 to 50-fold molar excess of the carbonyl-containing molecule. b. (Optional) For a faster reaction, especially with ketones, a catalyst can be added. Add aniline or m-phenylenediamine to a final concentration of 10-100 mM.[2][4] c. Incubate the reaction for 1-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
3. Purification of the Final Antibody Conjugate a. Purify the final antibody conjugate from excess carbonyl-containing molecule and catalyst using a desalting column or dialysis, equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
4. Characterization of the Final Conjugate a. Determine the final protein concentration using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm. b. Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy if the attached molecule has a distinct absorbance, or by mass spectrometry. c. Assess the purity and integrity of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC). d. Evaluate the biological activity of the final conjugate using a relevant assay (e.g., ELISA for antigen binding).
Mandatory Visualizations
Caption: Experimental workflow for the two-step labeling of antibodies/proteins.
Caption: Chemical principle of the two-step labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Fmoc-aminooxy-PFP Ester into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PFP ester is a bifunctional reagent designed for the efficient incorporation of a reactive aminooxy group into complex molecules such as peptides, proteins, and other amine-containing compounds. This reagent features two key functionalities:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that readily forms stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2]
-
Fmoc-protected Aminooxy Group: A latent nucleophile that, after deprotection, can react with aldehydes and ketones through a highly selective and bioorthogonal oxime ligation.[3][4]
This dual functionality allows for a two-stage modification strategy. First, the molecule of interest is functionalized with the aminooxy group via the PFP ester. Second, after removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the newly exposed aminooxy handle can be used for subsequent conjugation to a carbonyl-containing molecule, enabling the construction of complex biomolecular architectures.
Key Advantages
-
High Conjugation Efficiency: The PFP ester provides superior reactivity and stability in aqueous conditions compared to commonly used NHS esters, resulting in higher yields of the initial conjugate.[1]
-
Orthogonal Chemistry: The aminooxy group's reactivity is orthogonal to most biological functional groups, allowing for highly specific and clean ligation to aldehydes and ketones.[3]
-
Controlled, Stepwise Assembly: The Fmoc protecting group allows for the controlled unmasking of the aminooxy functionality, enabling precise, stepwise construction of complex molecules.
Applications
-
Peptide and Protein Modification: Introduction of a unique chemical handle for site-specific labeling, PEGylation, or conjugation to other biomolecules.
-
Drug Development: Construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents where a stable, covalent linkage is required.
-
Biomaterial Science: Functionalization of surfaces and polymers with biomolecules.
-
Diagnostic Tools: Development of labeled probes for imaging and diagnostic assays.
Chemical Pathway Overview
The overall strategy involves three main stages: initial conjugation of the this compound to an amine-containing molecule, deprotection of the Fmoc group, and subsequent oxime ligation to a carbonyl-containing molecule.
References
Application Notes and Protocols for Surface Functionalization Using Fmoc-aminooxy-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fmoc-aminooxy-PFP (pentafluorophenyl) ester in the functionalization of surfaces and subsequent immobilization of biomolecules. This versatile bifunctional linker enables a two-step strategy for covalently attaching carbonyl-containing molecules (aldehydes or ketones) to amine-functionalized surfaces through a stable oxime bond.
Introduction
Fmoc-aminooxy-PFP ester is a heterobifunctional crosslinker designed for surface modification and bioconjugation. It features two key reactive groups:
-
PFP (Pentafluorophenyl) Ester: An amine-reactive group that forms a stable amide bond with primary amines on a surface. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like NHS esters, leading to more efficient reactions.[1][2]
-
Fmoc (Fluorenylmethyloxycarbonyl) Protected Aminooxy Group: A protected nucleophile that, after deprotection, readily reacts with aldehydes or ketones to form a stable oxime bond.[3] This bioorthogonal ligation reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for immobilizing sensitive biomolecules.[4][5]
The Fmoc protecting group provides a stable intermediate surface that can be stored and later deprotected to expose the reactive aminooxy group immediately before the immobilization of the target biomolecule.
Principle of the Method
The surface functionalization and biomolecule immobilization process using this compound involves a three-step procedure:
-
Surface Activation: An amine-functionalized surface is reacted with this compound. The PFP ester couples with the surface amines to form stable amide bonds, resulting in a surface decorated with protected aminooxy groups.
-
Deprotection: The Fmoc group is removed from the surface, typically by treatment with a mild base like piperidine (B6355638), to expose the reactive aminooxy groups.
-
Biomolecule Immobilization via Oxime Ligation: The aminooxy-functionalized surface is then incubated with a solution containing the aldehyde or ketone-functionalized biomolecule of interest. The specific and efficient oxime ligation reaction forms a stable covalent bond, immobilizing the biomolecule onto the surface.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the initial step of reacting an amine-functionalized surface with this compound.
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated glass slide, amine-functionalized polymer surface)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[1]
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.[1] PFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and moisture.[6]
-
Prepare the Substrate: Ensure the amine-functionalized substrate is clean and dry.
-
Reaction Setup: Place the substrate in a suitable reaction vessel. If the reaction is performed in solution, ensure the substrate is fully immersed in the reaction buffer.
-
Reaction: Add the dissolved this compound solution to the reaction buffer containing the substrate. A 5- to 15-fold molar excess of the PFP ester relative to the estimated surface amine density is recommended to ensure efficient coupling.[4] The final concentration of the organic solvent should ideally be less than 10%.[4]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4] Gentle agitation can improve reaction efficiency.
-
Washing: After incubation, remove the substrate from the reaction solution and wash it thoroughly with DMF or DMSO to remove unreacted PFP ester, followed by washes with an appropriate buffer (e.g., PBS) and finally with deionized water.
-
Drying: Dry the functionalized substrate under a stream of inert gas and store it in a desiccated environment until further use.
Protocol 2: Fmoc Deprotection on the Functionalized Surface
This protocol outlines the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-aminooxy functionalized substrate
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel
Procedure:
-
Immerse the Substrate: Place the Fmoc-protected substrate in a reaction vessel and immerse it in the 20% piperidine in DMF solution.
-
Incubation: Shake the mixture at room temperature for 10-20 minutes.[7][8] The deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[8]
-
Washing: Remove the substrate from the deprotection solution and wash it extensively with DMF (3 times), followed by methanol (2 times) and deionized water (2 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[3]
-
Drying: Dry the aminooxy-functionalized substrate under a stream of inert gas. The surface is now ready for oxime ligation.
Protocol 3: Biomolecule Immobilization via Oxime Ligation
This protocol describes the final step of immobilizing an aldehyde or ketone-containing biomolecule onto the aminooxy-functionalized surface.
Materials:
-
Aminooxy-functionalized substrate
-
Aldehyde or ketone-functionalized biomolecule
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or Sodium acetate (B1210297) buffer, pH 6.0-7.4.
-
(Optional) Aniline or p-phenylenediamine (B122844) catalyst stock solution (e.g., 200 mM in DMF or water).[4]
-
Quenching reagent (e.g., acetone (B3395972) or hydroxylamine)
-
Reaction vessel
Procedure:
-
Prepare Biomolecule Solution: Dissolve the aldehyde or ketone-functionalized biomolecule in the chosen reaction buffer to the desired concentration.
-
Reaction Setup: Place the aminooxy-functionalized substrate in a reaction vessel.
-
Ligation Reaction: Immerse the substrate in the biomolecule solution. For challenging ligations, an aniline-based catalyst can be added to a final concentration of 10-100 mM to accelerate the reaction, especially at neutral pH.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analyzing the depletion of the biomolecule from the solution using techniques like HPLC or by surface-sensitive techniques if applicable.
-
Washing: After incubation, remove the substrate and wash it thoroughly with the reaction buffer to remove any non-covalently bound biomolecules.
-
(Optional) Quenching: To cap any unreacted aminooxy groups on the surface, the substrate can be incubated with an excess of a small carbonyl compound like acetone.
-
Final Wash and Storage: Perform a final wash with deionized water and dry the substrate. The biomolecule-functionalized surface is now ready for its intended application.
Data Presentation
| Parameter | Surface Functionalization (PFP Ester Reaction) | Fmoc Deprotection | Biomolecule Immobilization (Oxime Ligation) |
| Reagents | This compound, Amine-functionalized surface | 20% Piperidine in DMF | Aminooxy-functionalized surface, Aldehyde/Ketone-biomolecule |
| Solvent/Buffer | DMF or DMSO, PBS (pH 7.2-8.5) | DMF | PBS or Acetate Buffer (pH 6.0-7.4) |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | 10-20 minutes at RT | 2-24 hours at RT or 37°C |
| Catalyst | Not applicable | Not applicable | Aniline or p-phenylenediamine (10-100 mM) |
| Efficiency | High, dependent on surface amine density and reagent concentration | Typically high and rapid | High, dependent on biomolecule concentration and catalyst |
| Bond Formed | Amide | N/A (cleavage) | Oxime |
| Stability | Very stable | N/A | Highly stable towards hydrolysis |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for surface functionalization.
Chemical Reactions
Caption: Chemical reactions for surface functionalization.
Characterization and Analysis
Each step of the surface modification process should be characterized to ensure successful functionalization.
| Step | Analytical Technique | Purpose |
| Amine Functionalization | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Measurement | Confirm the presence of nitrogen and amine groups, assess surface hydrophilicity. |
| Fmoc-aminooxy Attachment | XPS, Contact Angle, UV-Vis Spectroscopy | Detect fluorine from PFP and changes in surface composition, monitor changes in wettability, quantify Fmoc loading by cleaving and measuring absorbance.[5] |
| Fmoc Deprotection | XPS, Contact Angle | Confirm removal of fluorine and Fmoc group, observe changes in surface properties. |
| Biomolecule Immobilization | Fluorescence Microscopy (with labeled biomolecules), XPS, Atomic Force Microscopy (AFM) | Visualize and quantify immobilized biomolecules, detect biomolecule-specific elements, and observe changes in surface morphology. |
Troubleshooting
-
Low PFP Ester Reaction Efficiency: Ensure anhydrous conditions and use a fresh solution of the PFP ester. Optimize the molar excess of the reagent and the reaction time.
-
Incomplete Fmoc Deprotection: Increase the incubation time with the piperidine solution or use a fresh deprotection solution. Ensure thorough washing to remove the cleaved Fmoc adduct, which can interfere with subsequent steps.
-
Low Biomolecule Immobilization: Confirm successful Fmoc deprotection. Optimize the biomolecule concentration and consider using an aniline-based catalyst to improve the rate of oxime ligation, especially at neutral pH. Ensure the biomolecule is stable and active under the reaction conditions.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Purifying Products of Fmoc-Aminooxy-PFP Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of products resulting from the reaction of Fmoc-aminooxy-PFP esters with nucleophiles. The selection of an appropriate purification strategy is critical to obtaining a final product of high purity, which is essential for downstream applications in research and drug development. The primary methods covered include silica (B1680970) gel chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and recrystallization.
Introduction to Purification Strategies
The reaction of an N-Fmoc-protected aminooxy pentafluorophenyl (PFP) ester with a primary or secondary amine yields a stable amide bond. The crude reaction mixture typically contains the desired product, unreacted starting materials, the pentafluorophenol (B44920) (PFP-OH) byproduct, and potentially other minor impurities. The choice of purification method depends on the scale of the reaction, the polarity and solubility of the product, and the required final purity.
Common Purification Techniques:
-
Silica Gel Chromatography: A widely used technique for purifying organic compounds. It is particularly effective for separating compounds with different polarities.
-
Reversed-Phase HPLC (RP-HPLC): A high-resolution separation technique ideal for purifying peptides and other polar molecules. It separates compounds based on their hydrophobicity.[1][2][3]
-
Recrystallization: A technique for purifying solid compounds by dissolving them in a suitable solvent and allowing them to crystallize, leaving impurities in the solution.[4][5][6]
-
Aqueous Workup/Extraction: Often used as an initial purification step to remove water-soluble impurities and byproducts like pentafluorophenol.[7][8][9]
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of each purification method for products derived from Fmoc-aminooxy-PFP ester reactions. The values are representative and may vary depending on the specific molecule and reaction conditions.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | >95% | 60-90% | Low to Medium | Cost-effective, widely applicable. | Can be time-consuming, potential for product degradation on silica. |
| Reversed-Phase HPLC | >99% | 50-80% | Low | High resolution and purity, well-suited for polar compounds. | Expensive, requires specialized equipment, limited by column capacity. |
| Recrystallization | >98% | 40-70% | High | Can yield highly pure crystalline material, scalable. | Product must be a solid, finding a suitable solvent system can be challenging. |
| Aqueous Workup/Extraction | Variable | >90% (of crude) | High | Simple, fast, good for initial cleanup. | Limited separation capability, may not remove all impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is suitable for the purification of small to medium-scale reactions where the product has a moderate polarity.
Materials:
-
Crude reaction mixture
-
Silica gel (100-200 mesh or 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (B1210297) (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Reaction Quenching and Initial Workup:
-
After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution, to remove the pentafluorophenol byproduct.[8]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the crude mixture on a TLC plate and develop it with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) to determine the optimal mobile phase for separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). A typical gradient for these products is 0-20% methanol in dichloromethane.[10]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is ideal for achieving high purity, especially for polar or peptide-like products.
Materials:
-
Crude product from the reaction
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative RP-HPLC system with a suitable column (e.g., C18)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a mixture of water/ACN with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
If the optimal conditions are unknown, first perform an analytical scale run to determine the retention time of the product and optimize the gradient.
-
A typical mobile phase system is Solvent A: Water with 0.1% TFA and Solvent B: Acetonitrile with 0.1% TFA.
-
A common gradient is a linear increase of Solvent B over 20-30 minutes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative gradient and collect fractions corresponding to the product peak, which is monitored by UV absorbance (typically at 214 nm and 280 nm).
-
-
Product Isolation and Analysis:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions.
-
Freeze the combined fractions and lyophilize to remove the solvents and obtain the purified product as a fluffy solid.
-
Protocol 3: Purification by Recrystallization
This method is suitable for products that are solid at room temperature and have a significant difference in solubility in a particular solvent at high and low temperatures.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene, isopropyl alcohol)[4][5][6]
-
Heating plate with magnetic stirring
-
Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. The ideal solvent will dissolve the product well when hot but poorly when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. A common procedure is drying under vacuum at 50°C.[4]
-
Visualizations
Caption: Workflow for Purification by Silica Gel Chromatography.
Caption: Workflow for Purification by Reversed-Phase HPLC.
Caption: Logical Flow of Purification Strategies.
References
- 1. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 7. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]
- 8. Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids - Lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-Aminooxy-PFP Ester in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These modified peptides often exhibit enhanced therapeutic properties, such as increased stability against enzymatic degradation and improved bioavailability. A key strategy in the creation of peptidomimetics is the introduction of non-natural linkages into the peptide backbone. The oxime bond, formed through the reaction of an aminooxy group with an aldehyde or ketone, represents a highly efficient and bioorthogonal ligation method for this purpose.
This document provides detailed application notes and protocols for the use of Fmoc-aminooxy-pentafluorophenyl (PFP) ester in the solid-phase synthesis of peptidomimetics. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a stable aminooxy-functionalized peptide precursor that is compatible with standard solid-phase peptide synthesis (SPPS) procedures. The PFP ester serves as a highly reactive activating group, facilitating efficient coupling of the aminooxy moiety to a solid-supported peptide or other molecules.
Principle of Application: Oxime Ligation for Peptidomimetic Synthesis
The core of this methodology lies in a two-stage process. First, an aminooxy group, protected by the Fmoc group and activated as a PFP ester, is incorporated into a peptide chain during solid-phase synthesis. This results in a stable, Fmoc-protected aminooxy-peptide precursor. The precursor can be purified and stored long-term, allowing for "on-demand" modification.
In the second stage, the Fmoc group is removed to expose the free aminooxy group. This is followed by reaction with an aldehyde- or ketone-containing molecule to form a stable oxime linkage. This ligation is highly chemoselective and can be performed under mild conditions, making it suitable for conjugating a wide variety of moieties to the peptide scaffold, including small molecules, imaging agents, and polymers.
Data Presentation
Table 1: Reaction Conditions and Outcomes for Oxime Ligation
| Parameter | Condition | Yield (%) | Reference |
| Reaction Time | 5 minutes | Complete conversion | [1][2] |
| 1.5 - 2 hours | >95% | [3] | |
| Catalyst | Aniline (B41778) or p-phenylenediamine (B122844) derivatives | Accelerates reaction | [1][2] |
| Solvent | Anhydrous DMF | - | [1][2] |
| Acetic Acid | - | [3][4] | |
| Purity of Conjugate | - | >95% | [1][2] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Aminooxy Group onto a Solid-Phase Resin
This protocol describes the coupling of Fmoc-aminooxy-PFP ester to an amino-functionalized solid-phase resin.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling vessel
-
Shaker
Procedure:
-
Swell the amino-functionalized resin in DMF for 1 hour in a coupling vessel.
-
Drain the DMF from the resin.
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
To confirm successful coupling, a small sample of the resin can be subjected to a Kaiser test (a negative result indicates complete coupling).
-
The resin is now functionalized with the Fmoc-protected aminooxy group and is ready for peptide chain elongation using standard Fmoc-SPPS protocols.
Protocol 2: On-Resin Synthesis of an Aminooxy-Containing Peptide
This protocol outlines the synthesis of a peptide with a C-terminal aminooxy group.
Materials:
-
Fmoc-aminooxy-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
DMF
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-aminooxy-functionalized resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the aminooxy moiety. Wash the resin with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., 3 eq. Fmoc-amino acid, 2.9 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours). Wash the resin with DMF.
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC. The resulting product is the aminooxy-peptide precursor.
Protocol 3: Oxime Ligation of an Aminooxy-Peptide with an Aldehyde
This protocol describes the final step of conjugating the purified aminooxy-peptide with an aldehyde-containing molecule.
Materials:
-
Purified aminooxy-peptide
-
Aldehyde-containing molecule
-
Anhydrous DMF
-
Aniline (as catalyst)
Procedure:
-
Dissolve the purified aminooxy-peptide in anhydrous DMF.
-
Add the aldehyde-containing molecule (1.5 equivalents) to the solution.
-
Add aniline (e.g., 100 mM) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 5 minutes to 2 hours.[1][2][3] Monitor the reaction progress by LC-MS.
-
Purify the final peptidomimetic conjugate by reverse-phase HPLC.
Visualizations
Caption: Workflow for peptidomimetic synthesis via oxime ligation.
Caption: Chemical principle of aniline-catalyzed oxime ligation.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays Using Fmoc-Aminooxy-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PFP ester conjugates are powerful reagents for the development of a wide range of assays in biological research and drug development. This technology leverages the unique properties of two key chemical moieties: the pentafluorophenyl (PFP) ester for efficient and stable conjugation to amine-containing molecules, and the aminooxy group for the formation of a highly stable oxime bond with carbonyl compounds. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides a stable means of protecting the reactive aminooxy group, which can be deprotected under specific conditions.
PFP esters are active esters that offer a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters due to their greater resistance to spontaneous hydrolysis in aqueous media.[1][2] This increased stability can lead to more efficient and reproducible conjugation reactions, particularly when working with dilute solutions of biomolecules.[1]
The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This bioorthogonal reaction is highly selective and proceeds efficiently under mild conditions, making it ideal for labeling and modifying biomolecules. The resulting oxime bond is significantly more stable to hydrolysis than corresponding hydrazone linkages, ensuring the integrity of the conjugate in biological assays.[3][4][5][6]
These application notes provide an overview of the use of this compound conjugates, including detailed protocols for their application in bioconjugation and assay development.
Data Presentation
Table 1: Comparison of Amine-Reactive Ester Properties
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 8.5[7] | 7.2 - 8.5 |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF) | Generally requires organic solvent (e.g., DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters[1][2] | Prone to hydrolysis, especially at higher pH[2] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions[1] | Well-established chemistry with a wide variety of available reagents |
Table 2: Hydrolytic Stability of Different Linkages
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| Oxime | Very High | Significantly more stable than hydrazones; resistant to hydrolysis at physiological pH.[3][5][6] |
| Hydrazone | Moderate | Susceptible to hydrolysis, particularly at acidic pH.[3][5] |
| Amide | Very High | Highly stable bond formed from the reaction of PFP/NHS esters with amines. |
Note: Direct quantitative comparison of conjugation efficiency for Fmoc-aminooxy-PFP esters is limited in publicly available literature. However, the enhanced hydrolytic stability of PFP esters generally translates to higher reaction efficiencies compared to NHS esters, especially in aqueous buffers.[1]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Biomolecule
This protocol describes the general steps for labeling a protein or other amine-containing biomolecule with an this compound.
Materials:
-
This compound
-
Biomolecule to be labeled (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the biomolecule solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction time and temperature may need to be optimized for specific applications.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted PFP ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Protocol 2: Deprotection of the Fmoc Group to Generate the Aminooxy-Functionalized Biomolecule
This protocol describes the removal of the Fmoc protecting group to yield the reactive aminooxy group.
Materials:
-
Fmoc-aminooxy-labeled biomolecule
-
20% (v/v) piperidine (B6355638) in DMF
-
Purification equipment (e.g., desalting column, dialysis)
Procedure:
-
Fmoc Deprotection:
-
To the purified Fmoc-aminooxy-labeled biomolecule, add a solution of 20% piperidine in DMF. The final concentration of piperidine should be sufficient to drive the deprotection reaction.
-
Incubate at room temperature for 15-30 minutes.
-
-
Purification:
-
Immediately purify the deprotected, aminooxy-functionalized biomolecule to remove piperidine and the dibenzofulvene-piperidine adduct. This can be achieved using a desalting column or dialysis.
-
Protocol 3: Oxime Ligation of an Aminooxy-Functionalized Biomolecule to a Carbonyl-Containing Molecule
This protocol outlines the reaction between the deprotected aminooxy-functionalized biomolecule and a molecule containing an aldehyde or ketone group.
Materials:
-
Aminooxy-functionalized biomolecule
-
Carbonyl-containing molecule (aldehyde or ketone)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4.5-7.0). The optimal pH for oxime ligation is typically slightly acidic.[3]
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the aminooxy-functionalized biomolecule and the carbonyl-containing molecule in the reaction buffer. A slight molar excess of the carbonyl-containing molecule may be used.
-
-
Oxime Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using appropriate chromatographic or filtration techniques.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
Application Notes: Fmoc-Aminooxy-PFP Ester in Drug Discovery
Introduction
Fmoc-aminooxy-PFP ester, also known as Fmoc-aminooxyacetic acid pentafluorophenyl ester, is a versatile bifunctional linker that plays a crucial role in modern drug discovery, particularly in the construction of complex biomolecules and targeted therapeutics. This reagent integrates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an aminooxy functional group, and a pentafluorophenyl (PFP) activated ester. This unique combination enables a two-stage reaction strategy, making it an invaluable tool for bioconjugation, peptide synthesis, and the development of Antibody-Drug Conjugates (ADCs).[1][2]
The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins.[3] Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[3][4] The aminooxy group is the reactive partner in oxime ligation, a highly efficient and chemoselective "click chemistry" reaction.[5][6] It reacts with aldehydes or ketones to form a stable oxime bond under mild, biocompatible conditions without the need for a metal catalyst.[5][7] The Fmoc group is a standard base-labile protecting group in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the aminooxy functionality into a peptide sequence.[8][9]
Key Applications in Drug Discovery
-
Antibody-Drug Conjugate (ADC) Development : ADCs are a powerful class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells.[10][11] this compound can be used to synthesize linkers for ADCs. The PFP ester end can be conjugated to lysine residues on the monoclonal antibody, while the aminooxy group, after Fmoc deprotection, can be used to attach a ketone- or aldehyde-modified cytotoxic payload via a stable oxime linkage.[1][10]
-
Peptide and Protein Modification : The reagent allows for the site-specific introduction of an aminooxy group onto a peptide or protein. This "handle" can then be used for subsequent modifications, such as PEGylation, attachment of imaging agents (e.g., PET tracers), or conjugation to other biomolecules.[5]
-
Synthesis of Neoglycoconjugates and Other Biomaterials : Oxime ligation is widely used for creating complex biomaterials.[5] By functionalizing a biomolecule with an aminooxy group using this reagent, researchers can then conjugate it to aldehyde-bearing molecules, such as modified carbohydrates to form neoglycoconjugates or to polymers to create hydrogels.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for reactions involving PFP esters and oxime ligations, compiled from various protocols.
Table 1: Reaction Conditions for PFP Ester Conjugation to Amines
| Parameter | Value | Source |
| Biomolecule Concentration | 0.5 - 5 mg/mL | [3] |
| ≥1 mg/mL (for antibodies) | ||
| Reaction Buffer | 50–100 mM Phosphate or Carbonate | [3] |
| pH | 7.2 - 8.5 | [3] |
| 8.5 (for antibodies) | ||
| 7.0 - 9.0 (general) | [4] | |
| PFP Ester Stock Solution | 10–100 mM in dry DMSO or DMF | [3] |
| Molar Ratio (PFP:Amine) | 2:1 to 10:1 (general) | [3] |
| 5:1 to 15:1 (PFP-dye to antibody) | ||
| Reaction Temperature | Room Temperature (20–25°C) | [3] |
| 4°C (for sensitive biomolecules) | [3] | |
| Reaction Time | 1 - 4 hours at Room Temperature | [3] |
| Overnight at 4°C | [3] | |
| 1 hour at Room Temperature |
Table 2: Parameters for Oxime Ligation
| Parameter | Description | Source |
| Reaction Type | Bioorthogonal | [5][12] |
| Reactants | Aminooxy group (H₂N–O–R) and Aldehyde/Ketone | [5] |
| pH | Slightly acidic to neutral conditions are optimal | [6] |
| Catalyst | Aniline or its derivatives can accelerate the reaction | [5][6][13] |
| Bond Stability | The resulting oxime bond is hydrolytically stable | [5] |
| Reaction Time | Can be completed in as little as 5 minutes with optimization | [5][13] |
Visualized Workflows and Mechanisms
Caption: General workflow for conjugating a PFP ester to a biomolecule.
Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Oxime Formation Reaction – Artificial Intelligence for Chemistry [ai4c.com]
- 8. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-Aminooxy-PFP Ester in Bioconjugation and Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Fmoc-aminooxyacetic acid pentafluorophenyl ester (Fmoc-Aoa-OPfp) in research and drug development. This reagent is a key building block for the site-specific incorporation of an aminooxy functional group into peptides and other molecules. The aminooxy group serves as a versatile chemical handle for subsequent bioconjugation via oxime ligation, a highly efficient and bioorthogonal reaction. This document outlines the applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate the effective use of Fmoc-Aoa-OPfp.
Introduction to Applications
Fmoc-aminooxy-PFP ester is primarily utilized in the solid-phase peptide synthesis (SPPS) of peptides containing a reactive aminooxy group. The pentafluorophenyl (PFP) ester is a highly reactive leaving group, enabling efficient and rapid amide bond formation with minimal side reactions.[1] The Fmoc protecting group allows for seamless integration into standard Fmoc-based SPPS protocols.[2][3]
The key application of incorporating an aminooxy group is to enable oxime ligation . This bioorthogonal reaction involves the chemoselective ligation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.[4] This strategy is widely employed for:
-
Peptide-protein conjugation: Creating well-defined peptide-protein conjugates for therapeutic or diagnostic purposes.
-
Labeling with probes: Attaching fluorescent dyes, radiolabels, or biotin (B1667282) to peptides for imaging and analytical applications.[4]
-
Surface immobilization: Attaching peptides to surfaces for the development of biosensors and microarrays.[5]
-
Synthesis of complex biomolecules: Building larger, more complex structures by ligating different molecular entities.
The use of an Fmoc-protected aminooxy precursor that is stable during oxidative folding conditions allows for the on-demand modification of disulfide-rich peptides, which is particularly valuable in drug development.[4][6]
Quantitative Data Presentation
The following tables summarize typical reaction parameters and yields associated with the use of Fmoc-amino acid PFP esters and subsequent oxime ligation.
Table 1: Typical Coupling Efficiency of Fmoc-Amino Acid-OPfp Esters in SPPS
| Parameter | Value | Reference(s) |
| Reagent | Fmoc-Amino Acid-OPfp | [1][7] |
| Equivalents (vs. Resin) | 1.5 - 3.0 equivalents | [7] |
| Solvent | DMF (Dimethylformamide) | [1] |
| Base (optional) | DIPEA (Diisopropylethylamine) | [7] |
| Coupling Time | 30 - 60 minutes | [8] |
| Monitoring | Kaiser Test (qualitative) | [7] |
| Typical Yield | >95% per coupling step | [1] |
Table 2: Typical Conditions and Yields for Oxime Ligation
| Parameter | Value | Reference(s) |
| Reactants | Aminooxy-peptide and Aldehyde/Ketone | [4] |
| Equivalents | 1:1.5 (Peptide:Aldehyde/Ketone) | [4] |
| Solvent | Aqueous buffer (e.g., PBS, Acetate) | [4] |
| pH | 4.5 - 7.0 | [4] |
| Catalyst (optional) | Aniline (B41778) (10-100 mM) | [4] |
| Reaction Time | 5 minutes to 24 hours | [4] |
| Temperature | Room Temperature or 37°C | [4] |
| Typical Yield | >90% | [4][6] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Aminooxyacetic Acid into a Peptide via SPPS
This protocol describes a single coupling cycle for incorporating Fmoc-Aoa-OH using its PFP ester derivative during standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-aminooxyacetic acid pentafluorophenyl ester (Fmoc-Aoa-OPfp)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Diisopropylethylamine (DIPEA) (optional, use with caution to avoid side reactions)[5]
-
Solid-phase synthesis vessel
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Drain the vessel and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Aoa-OPfp:
-
Dissolve Fmoc-Aoa-OPfp (2 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is sluggish, a small amount of DIPEA (0.5 equivalents) can be added. However, be aware of potential side reactions like over-acylation.[5]
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next deprotection and coupling cycle if more amino acids are to be added.
-
Protocol 2: Post-Synthetic Oxime Ligation in Solution
This protocol describes the ligation of a purified aminooxy-containing peptide with an aldehyde-functionalized molecule.
Materials:
-
Purified aminooxy-peptide
-
Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.0)
-
Aniline (optional, as a catalyst)
-
HPLC system for monitoring and purification
Procedure:
-
Reagent Preparation:
-
Dissolve the purified aminooxy-peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the aldehyde- or ketone-functionalized molecule (1.5 equivalents) in the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Ligation Reaction:
-
Combine the aminooxy-peptide and aldehyde/ketone solutions.
-
If used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by reverse-phase HPLC until the starting materials are consumed. Reaction times can vary from minutes to several hours.[4]
-
-
Purification:
-
Once the reaction is complete, purify the oxime-linked conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for SPPS Incorporation of Fmoc-Aoa-OPfp
Caption: Workflow for incorporating Fmoc-aminooxyacetic acid during SPPS.
Diagram 2: Logical Relationship of Oxime Ligation for Bioconjugation
Caption: The process of forming a stable bioconjugate via oxime ligation.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fmoc-Aminooxy-PFP Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Fmoc-aminooxy-PFP ester reactions, a critical step in the synthesis of modified peptides and bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound reactions?
The reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of the pentafluorophenyl (PFP) ester, leading to the formation of a stable oxime bond. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine of the aminooxy moiety during synthesis. PFP esters are utilized as they are less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient reactions.[1]
Q2: What are the typical causes of low yield in this reaction?
Low yields can stem from several factors, including incomplete reaction, side reactions, degradation of starting materials, and inefficient purification. Specific issues may include:
-
Hydrolysis of the PFP ester: Although more stable than NHS esters, PFP esters can still hydrolyze, especially in the presence of moisture or at a non-optimal pH.
-
Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.
-
Side reactions: The reactive nature of the reagents can lead to the formation of unwanted byproducts.
-
Premature Fmoc deprotection: The base-lability of the Fmoc group can be a concern under certain conditions.
-
Peptide aggregation: For peptide-based substrates, aggregation can hinder the reaction.
Q3: What is a "low" yield for this type of reaction?
Yields can vary significantly depending on the specific substrates and reaction conditions. Generally, a yield below 50% would be considered low and warrants troubleshooting. However, for complex biomolecules, even lower yields might be acceptable. It is crucial to establish a baseline for your specific system to identify when a yield is suboptimal.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inactive PFP Ester | 1. Verify PFP ester activity: PFP esters are sensitive to moisture.[2] Use fresh or properly stored reagent. 2. Optimize reaction pH: The optimal pH range for PFP ester reactions with amines is typically 7.2-9.0.[3] For oxime ligation, a slightly acidic pH (around 4.5) is often favored, but the PFP ester reaction itself benefits from a slightly basic pH. A compromise may be necessary, or a two-step approach could be considered. | Protocol for PFP Ester Activity Check: A small-scale test reaction with a simple primary amine (e.g., benzylamine) can confirm the reactivity of the PFP ester. Monitor the reaction by TLC or LC-MS. |
| Suboptimal Reaction Conditions | 1. Optimize stoichiometry: A molar excess of the PFP ester (typically 1.5-3 equivalents) is often used to drive the reaction to completion. 2. Increase reaction time and/or temperature: Monitor the reaction progress by HPLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider increasing the temperature to 37°C.[2] 3. Ensure proper mixing: Adequate stirring or agitation is crucial, especially for heterogeneous mixtures. | Protocol for Reaction Optimization: Set up a series of small-scale reactions varying the molar ratio of the PFP ester (e.g., 1:1, 1.5:1, 2:1, 3:1 relative to the aminooxy compound). Monitor each reaction at different time points (e.g., 1h, 4h, 12h, 24h) by LC-MS to determine the point of maximum product formation. |
| Poor Solubility of Reactants | 1. Use a co-solvent: If either reactant has poor solubility in the reaction buffer, a water-miscible organic solvent such as DMSO or DMF can be added (typically 5-10%).[2] | Protocol for Co-solvent Use: Prepare a concentrated stock solution of the Fmoc-aminooxy compound and the PFP ester in anhydrous DMSO or DMF. Add the stock solutions to the reaction buffer, ensuring the final organic solvent concentration is compatible with the stability of your molecules. |
Problem 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Hydrolysis of PFP Ester | 1. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware. Prepare PFP ester solutions immediately before use.[2] 2. Optimize pH: Avoid highly basic conditions (pH > 9) which can accelerate hydrolysis. | Protocol for Anhydrous Reaction Setup: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents. |
| Side Reactions | 1. Dibenzofulvene (DBF) adducts: If Fmoc deprotection occurs prematurely, the resulting DBF can react with nucleophiles.[4] Ensure the reaction conditions are not basic enough to cause significant Fmoc cleavage. 2. Aspartimide formation: In peptide substrates containing aspartic acid, base-catalyzed aspartimide formation can occur.[5] This is a common side reaction in Fmoc-based peptide synthesis. | Protocol for Minimizing Side Reactions: If premature Fmoc deprotection is suspected, consider using a milder base or a lower pH if compatible with the PFP ester reaction. For peptide substrates, careful selection of protecting groups for aspartic acid can minimize aspartimide formation. |
| Incomplete Reaction | 1. Re-evaluate reaction conditions: As described in Problem 1, optimize stoichiometry, time, and temperature to drive the reaction to completion. | See protocols under "Problem 1". |
Data Presentation
| Parameter | Recommended Range | Reference |
| pH | 7.2 - 9.0 (for PFP ester reaction) | [3] |
| Molar Ratio (PFP Ester:Aminooxy) | 1.5:1 to 3:1 | General Recommendation |
| Temperature | Room Temperature to 37°C | [2] |
| Reaction Time | 1 - 24 hours (monitor for completion) | [2] |
| Co-solvent (DMSO/DMF) | 5 - 10% (if needed for solubility) | [2] |
Experimental Protocols
General Protocol for this compound Reaction
-
Preparation of Reactants:
-
Dissolve the Fmoc-aminooxy compound in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the solution of the Fmoc-aminooxy compound.
-
If using a buffer, add the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add the desired molar excess of the PFP ester stock solution to the reaction mixture with stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
-
Monitor the progress of the reaction by reverse-phase HPLC (RP-HPLC) or LC-MS. Look for the disappearance of the starting materials and the appearance of the product peak.
-
-
Quenching and Work-up:
-
Once the reaction is complete, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any excess PFP ester.
-
The crude product can be purified directly or after an initial work-up (e.g., extraction or precipitation).
-
Purification Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Acidify the crude reaction mixture with a small amount of trifluoroacetic acid (TFA) (to a final concentration of ~0.1%).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for the specific product.
-
Detection: UV detection at a wavelength where the product absorbs (e.g., 214 nm for the peptide backbone and 265 nm for the Fmoc group).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Visualizations
Caption: Reaction pathway for this compound coupling.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction pH for Fmoc-aminooxy-PFP ester coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using Fmoc-aminooxy-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a heterobifunctional crosslinker. It contains three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the aminooxy terminus, which prevents unwanted reactions until its removal. This group is notably stable in acidic conditions but is readily removed by bases like piperidine.[1][2]
-
An aminooxy group that specifically reacts with aldehydes and ketones to form a stable oxime bond.
-
A PFP ester which is a highly reactive group that efficiently couples with primary and secondary amines to form a stable amide bond. PFP esters are known for their increased stability against hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[3][4][5][6][7]
This linker is ideal for sequentially or orthogonally conjugating an amine-containing molecule to a carbonyl-containing molecule.
Q2: What is the optimal pH for the PFP ester coupling reaction?
For the reaction of the PFP ester with a primary amine, the optimal pH range is typically 7.2 to 8.5 .[3][8][9] In this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. At a lower pH, the amine becomes protonated and less reactive. Conversely, at a higher pH, the rate of hydrolysis of the PFP ester increases, which can reduce the overall yield of the desired conjugate.[3][10]
Q3: What is the optimal pH for the aminooxy (oxime ligation) reaction?
The formation of an oxime bond between the aminooxy group and an aldehyde or ketone is most efficient under slightly acidic conditions, typically at a pH of 4 to 5 . While the reaction can proceed at a neutral pH (around 7), the rate is significantly slower. To enhance the reaction rate at neutral pH, a catalyst such as aniline (B41778) or its derivatives can be used.
Q4: Can I perform a one-pot reaction with an amine, this compound, and a carbonyl compound?
A one-pot reaction is challenging due to the conflicting pH requirements of the PFP ester-amine coupling (pH 7.2-8.5) and the oxime ligation (optimal at pH 4-5). Performing the reaction at a compromise pH (e.g., neutral pH) will likely result in suboptimal yields for both reactions. A sequential approach is highly recommended for achieving the best results.
Q5: How should I store this compound?
This compound is sensitive to moisture.[3][11] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[3] It is strongly recommended to prepare solutions of the PFP ester immediately before use and to avoid preparing stock solutions for storage, as the ester will degrade over time.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No PFP Ester Coupling Yield | Suboptimal pH: The reaction buffer is too acidic or too basic. | Ensure the reaction pH is within the optimal range of 7.2-8.5 for amine coupling.[3][8][9] Use amine-free buffers such as phosphate (B84403), HEPES, or bicarbonate.[3] |
| Hydrolyzed Reagent: The PFP ester has been degraded by moisture. | Use fresh, high-quality reagent. Dissolve the PFP ester in an anhydrous solvent like DMF or DMSO immediately before use.[3] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the PFP ester. | Use amine-free buffers. If your sample is in an amine-containing buffer, perform a buffer exchange before starting the reaction. | |
| Insufficient Reagent: The molar excess of the PFP ester is too low. | Increase the molar ratio of the PFP ester to the amine-containing molecule. A 2 to 10-fold molar excess is a common starting point.[8] | |
| Low or No Oxime Ligation Yield | Suboptimal pH: The reaction buffer is too basic. | For optimal results, perform the oxime ligation at a pH of 4-5. If your molecules are not stable at this pH, conduct the reaction at a neutral pH (around 7) in the presence of an aniline catalyst (10-100 mM). |
| Low Reactivity of Ketone: Ketones are generally less reactive than aldehydes. | Increase the reaction time and/or the concentration of the aminooxy-containing molecule. Consider a higher temperature if your molecules are stable. | |
| Steric Hindrance: Bulky groups near the carbonyl or aminooxy group can impede the reaction. | Increase the reaction time and consider using a catalyst even at a slightly acidic pH. | |
| Premature Fmoc Group Removal | Basic Reaction Conditions: The buffer used for the PFP ester coupling is too basic. | While the PFP ester reaction is optimal at a slightly basic pH, avoid excessively high pH values (above 8.5) to minimize the risk of premature Fmoc deprotection. |
| Presence of Primary or Secondary Amines: Some amine-containing buffers or reagents can lead to slow removal of the Fmoc group. | Use a buffer system that does not contain primary or secondary amines if the Fmoc group needs to remain intact. | |
| Inconsistent Results | Degraded Reagent: Improper storage has led to the degradation of the this compound. | Always store the reagent at -20°C with a desiccant.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inaccurate pH Measurement: The pH of the reaction buffer is not correctly measured or buffered. | Calibrate your pH meter regularly and use a reliable buffer system. |
Data Presentation
pH Considerations for this compound Reactions
| Reactive Group | Optimal pH Range | Key Considerations |
| PFP Ester (Amine Coupling) | 7.2 - 8.5[3][8][9] | - Lower pH leads to protonated, less reactive amines.- Higher pH increases the rate of ester hydrolysis.[3][10] |
| Aminooxy (Oxime Ligation) | 4.0 - 5.0 | - Reaction is significantly faster at acidic pH.- Can be performed at pH ~7 with an aniline catalyst. |
| Fmoc Protecting Group | Stable in acidic to neutral pH | - Labile to basic conditions, especially in the presence of primary and secondary amines like piperidine.[1][2] |
Experimental Protocols
Protocol 1: Sequential Coupling - PFP Ester Reaction Followed by Oxime Ligation
This is the recommended approach to ensure optimal reaction conditions for each step.
Step 1: PFP Ester Coupling to an Amine-Containing Molecule
-
Prepare the Amine Solution: Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl) at a pH of 7.2-7.5.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Reaction: Add a 2 to 10-fold molar excess of the dissolved PFP ester to the amine solution while gently mixing.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess PFP ester and byproducts by size-exclusion chromatography or dialysis.
Step 2: Oxime Ligation to a Carbonyl-Containing Molecule
-
Prepare the Carbonyl Solution: Dissolve your aldehyde or ketone-containing molecule in a suitable buffer. For optimal reaction, use a buffer with a pH of 4-5. If neutrality is required, use a buffer at pH 7 and add an aniline catalyst (10-100 mM).
-
Initiate the Reaction: Add the purified Fmoc-aminooxy-conjugated molecule from Step 1 to the carbonyl solution. A 1.5 to 5-fold molar excess of the aminooxy compound is recommended.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. Monitor the reaction progress by HPLC or mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, any unreacted aldehyde or ketone can be quenched with an excess of an aminooxy-containing compound (like hydroxylamine). Purify the final conjugate using an appropriate chromatography method.
Visualizations
Caption: Sequential workflow for this compound coupling.
Caption: Overall reaction scheme for the two-step conjugation.
Caption: A decision tree for troubleshooting low yield reactions.
References
- 1. chempep.com [chempep.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Managing Fmoc-aminooxy-PFP Ester in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Fmoc-aminooxy-PFP ester in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional crosslinker. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group, while the aminooxy group can react with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1] This reagent is commonly used in bioconjugation and drug development to link molecules to proteins, peptides, or other biomolecules that have been engineered or modified to contain a carbonyl group.
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
Pentafluorophenyl (PFP) esters offer greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3][4][5] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly when working with dilute protein solutions or at a slightly basic pH.[2]
Q3: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[2] At a lower pH, the reactivity of the amine is reduced, while a higher pH can significantly increase the rate of PFP ester hydrolysis.
Q4: How should this compound be stored?
This compound is sensitive to moisture.[3][5] It should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[3][5]
Q5: Can I prepare a stock solution of this compound?
It is highly recommended to prepare solutions of this compound immediately before use.[3][5] Due to its susceptibility to hydrolysis, storing the reagent in solution is not advised as it will degrade over time into a non-reactive carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Reagent: The this compound has been degraded by moisture. | Use a fresh vial of the reagent. Ensure the reagent is stored properly with a desiccant and allow it to warm to room temperature before opening. Prepare the solution immediately before use. |
| Suboptimal pH: The reaction buffer pH is too low, reducing the nucleophilicity of the target amine. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the PFP ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[3][5] | |
| Precipitation Upon Adding Reagent | Poor Solubility: The this compound has limited solubility in the aqueous reaction buffer. | Dissolve the PFP ester in a minimal amount of a dry, water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the reaction mixture. Add the organic solution slowly to the aqueous buffer with gentle vortexing. The final concentration of the organic solvent should ideally be less than 10%. |
| High Reagent Concentration: A high localized concentration of the reagent can cause it to precipitate. | Add the PFP ester solution dropwise to the protein solution while gently stirring. | |
| Inconsistent Results | Batch-to-Batch Variability: The purity and reactivity of the this compound may vary. | If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment. |
| Moisture Contamination: Introduction of moisture during the reaction setup. | Use anhydrous solvents for preparing the stock solution and take precautions to protect the reaction from atmospheric moisture. |
Quantitative Data: Hydrolysis of Active Esters
| Active Ester | pH | Temperature (°C) | Half-life |
| PFP Ester | 8.5 | Not Specified | More stable than NHS ester |
| NHS Ester | 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | 1 hour[2] | |
| 8.6 | 4 | 10 minutes[2] |
Note: The rate of hydrolysis for all active esters increases with higher pH and temperature.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Primary Amine
This protocol describes a general procedure for the conjugation of this compound to a protein or other biomolecule containing a primary amine.
Materials:
-
This compound
-
Biomolecule with a primary amine (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the biomolecule solution. The optimal molar ratio should be determined empirically.
-
Add the ester solution slowly while gently vortexing the biomolecule solution.
-
Ensure the final concentration of the organic solvent is below 10%.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol can be used to determine the stability of the PFP ester in your specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute the stock solution in the aqueous buffer to a final concentration of 1 mM.
-
Time-Point Analysis:
-
Immediately inject a sample (t=0) into the HPLC.
-
Take samples at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the hydrolyzed carboxylic acid product over time. Calculate the half-life of the ester under your experimental conditions.
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for low or no conjugation efficiency.
References
common side reactions with Fmoc-aminooxy-PFP ester and how to avoid them
Technical Support Center: Fmoc-Aminooxy-PFP Ester
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a bifunctional linker. It contains an Fmoc-protected aminooxy group and a PFP-activated ester. The PFP ester is a highly reactive group used for coupling with primary and secondary amines to form stable amide bonds.[1][2] The aminooxy group is designed for "click" chemistry, specifically for reacting with aldehydes or ketones to form a stable oxime ether linkage in a reaction known as oxime ligation.[3][4] This makes the reagent ideal for a two-step conjugation process: first, attaching it to an amine-containing molecule via the PFP ester, and second, after Fmoc deprotection, conjugating it to a carbonyl-containing molecule.
Q2: My conjugation yield is low. What are the common causes and how can I improve it?
Low conjugation yield can stem from several factors related to either the PFP ester reaction or the subsequent oxime ligation.
-
PFP Ester Hydrolysis: The PFP ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[2][5] This is a common competing reaction in aqueous solutions, and the rate of hydrolysis increases with pH.[6]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester.[2][5]
-
Suboptimal pH: The reaction of PFP esters with amines is most efficient at a slightly basic pH of 7.2-9.0.[1][6] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the ester is accelerated.[6]
-
Impure Solvents: When preparing for oxime ligation, the deprotected aminooxy group is highly reactive and can be consumed by trace amounts of aldehyde or ketone impurities in solvents like acetone (B3395972) or in purification eluents.[3][7]
To improve your yield:
-
Always use the this compound reagent immediately after dissolving it in a high-purity, anhydrous organic solvent like DMF or DMSO.[2][8] Do not prepare stock solutions for storage.[2]
-
Ensure your reaction buffer is free of primary amines. Phosphate-buffered saline (PBS) or carbonate buffers are suitable choices.[2]
-
Optimize the reaction pH to be within the 7.2-8.5 range for the PFP ester coupling step.[1]
-
For the oxime ligation step, use high-purity solvents and reagents to avoid scavenging of your aminooxy-functionalized molecule.[7]
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the reagent's activity.
-
Storage: The reagent is moisture-sensitive.[5][6] Store the vial at -20°C with a desiccant.[2]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside the container.[2][6] Weigh out only the amount needed for immediate use.[2] Dissolve it in an anhydrous solvent right before adding it to the reaction mixture.[2]
Q4: I see an unexpected mass in my final product analysis. What could this side product be?
Several side reactions can occur during the multi-step process.
-
Hydrolyzed PFP Ester: If you are analyzing the intermediate product after the first coupling step, you may see the mass corresponding to the hydrolyzed ester (Fmoc-aminooxyacetic acid).
-
Dibenzofulvene Adduct: During Fmoc deprotection with a base like piperidine (B6355638), a dibenzofulvene intermediate is formed.[9][10] If this reactive molecule is not effectively scavenged by the base, it can attach to the newly liberated aminooxy group or other nucleophiles in your molecule.[9]
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, the repetitive base treatment for Fmoc deprotection can lead to the formation of a cyclic aspartimide.[9][11] This can lead to a mixture of by-products.[12]
-
Guanidinylation: If using uronium/aminium-based coupling reagents (e.g., HBTU, TBTU) in a peptide synthesis context, excess reagent can react with an unprotected N-terminus to form a guanidinyl group, which terminates chain elongation.[11]
Q5: Is the Fmoc-aminooxy group stable throughout standard peptide synthesis and modification steps?
Yes, the Fmoc-protected aminooxy group has been shown to be robust. It is stable during standard oxidative folding conditions used for forming disulfide bonds in peptides.[3][13] This allows for the synthesis and folding of a complex peptide before proceeding with oxime ligation. The Fmoc-aminooxy precursors can be stored for extended periods as a lyophilized powder or in solution at 4°C, allowing for on-demand conjugation.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low yield in the first step (amine coupling) | 1. Hydrolyzed PFP ester: Reagent was exposed to moisture.[2] 2. Inactive amine: Reaction pH is too low (<7), protonating the target amine. 3. Competing amines: Reaction buffer contains Tris, glycine, or other primary amines.[2] | 1. Use fresh reagent. Equilibrate vial to room temperature before opening. Prepare solution in anhydrous DMF or DMSO immediately before use.[2] 2. Increase the reaction pH to 7.2-8.5.[1] 3. Perform a buffer exchange into an amine-free buffer like PBS.[2] |
| Oxime ligation reaction is slow or incomplete | 1. Suboptimal pH: The reaction is fastest at a slightly acidic pH (~4.5-6.0), which may not have been used.[14] 2. Absence of catalyst: Aniline-based catalysts significantly accelerate oxime formation, especially at neutral pH.[3][7] 3. Consumed aminooxy reagent: The deprotected aminooxy group reacted with trace carbonyls from solvents or other sources.[3][7] | 1. Adjust the pH of the reaction mixture to be mildly acidic (e.g., pH 6.0-7.0).[15] 2. Add a catalyst such as aniline (B41778) (e.g., 100 mM stock in DMSO) to the reaction mixture.[7][15] 3. Use high-purity, aldehyde-free solvents for the ligation step. Avoid using acetone for any cleaning or precipitation steps prior to ligation.[3] |
| Formation of multiple products | 1. Multiple reactive amines: The target molecule for the PFP ester has multiple primary amines (e.g., several lysine (B10760008) residues), leading to a heterogeneous mixture.[15] 2. Aspartimide formation: Base-catalyzed side reaction in peptides containing Asp.[11][12] 3. Incomplete Fmoc deprotection: Can lead to a mix of protected and deprotected species. | 1. Adjust the molar ratio of the PFP ester to the target molecule to control the degree of labeling. Purification via HPLC may be necessary to isolate the desired species. 2. Add HOBt to the piperidine deprotection solution to help reduce aspartimide formation.[11] 3. Ensure sufficient deprotection time with piperidine, monitoring completion if possible.[9] |
| Precipitation during reaction | 1. Low solubility of reagent: The PFP ester reagent may not be fully soluble in the aqueous reaction buffer.[6] 2. Protein aggregation: The addition of an organic solvent (DMF/DMSO) may cause the target protein to precipitate. | 1. First, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF, then add it dropwise to the stirred protein solution.[2] 2. Keep the final concentration of the organic solvent below 10%.[1][6] |
Data Summary
Table 1: Comparison of Key Reaction Parameters
| Feature | PFP Ester Amine Coupling | Oxime Ligation |
| Reactive Groups | PFP ester + Primary/Secondary Amine | Aminooxy + Aldehyde/Ketone |
| Bond Formed | Amide | Oxime Ether |
| Optimal pH Range | 7.2 - 9.0[1][6] | ~4.5 (uncatalyzed), 6.0-7.5 (catalyzed)[14][15] |
| Key Side Reaction | Hydrolysis[2] | None (water is the only byproduct)[7] |
| Catalyst | None required | Aniline or its derivatives[7] |
| Bond Stability | Very stable | More stable than imine or hydrazone bonds[16] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Protein
This protocol describes the first step of attaching the linker to a protein.
Materials:
-
This compound
-
Amine-containing protein
-
Anhydrous, high-purity Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free from any primary amines.[2]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1]
-
Initiate Conjugation: Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the protein solution while gently stirring.[1] The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted PFP ester and byproducts using a desalting column, exchanging the buffer to one suitable for the next step or for storage.
Protocol 2: Fmoc Deprotection and Oxime Ligation to an Aldehyde-Functionalized Molecule
This protocol describes the second step after the linker has been attached.
Materials:
-
Fmoc-aminooxy-functionalized protein (from Protocol 1)
-
Aldehyde- or ketone-functionalized molecule
-
Deprotection Solution: 20% piperidine in DMF[9]
-
Ligation Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0[15]
-
Catalyst Solution: 100 mM aniline in DMSO[15]
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Fmoc Deprotection: If the functionalized protein is on a solid support (e.g., during peptide synthesis), treat the resin with Deprotection Solution for 5-10 minutes. Repeat once. Wash thoroughly with DMF.[9] If in solution, conditions will need to be optimized, followed by purification to remove piperidine and dibenzofulvene adducts.
-
Prepare for Ligation: After deprotection, purify the now aminooxy-functionalized protein and exchange it into the Ligation Buffer.
-
Prepare Reactants: Dissolve the aldehyde/ketone-containing molecule in the Ligation Buffer.
-
Initiate Ligation: Add the aldehyde/ketone molecule to the aminooxy-protein solution at a desired molar excess. Add the aniline catalyst to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours.[15] For certain substrates, the reaction can be complete in as little as 5 minutes.[3] Monitor progress using a suitable analytical method like HPLC or mass spectrometry.[15]
-
Purification: Purify the final oxime-linked conjugate using an appropriate method (e.g., size exclusion chromatography) to remove excess reagents and the catalyst.[15]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing Fmoc-Aminooxy-PFP Ester Conjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of conjugations utilizing Fmoc-aminooxy-PFP esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the three main stages of the experimental workflow: PFP-ester conjugation, Fmoc deprotection, and oxime ligation.
Issue 1: Low Yield During Fmoc-Aminooxy-PFP Ester Conjugation to an Amine-Containing Molecule
| Potential Cause | Recommended Solution |
| Hydrolysis of PFP Ester | PFP esters are moisture-sensitive.[1] Equilibrate the reagent to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use and do not store them.[1] Use anhydrous solvents like DMSO or DMF for dissolution.[2] |
| Competing Reactions | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with the target molecule for conjugation.[1][3] If necessary, perform a buffer exchange into a non-amine containing buffer like PBS or sodium bicarbonate buffer.[1][2] |
| Suboptimal pH | The optimal pH for PFP ester reactions with primary amines is typically between 7.2 and 8.5.[4] Lower pH levels can reduce the reactivity of the amine, while higher pH can accelerate hydrolysis of the ester. |
| Insufficient Molar Excess of PFP Ester | A 5- to 15-fold molar excess of the PFP ester over the amine-containing molecule is generally recommended.[2] For dilute protein solutions, a greater molar excess may be required. |
| Low Concentration of Reactants | The efficiency of the reaction is highly dependent on the concentration of the reactants. For protein conjugations, a concentration of 5–20 mg/mL is recommended. Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[5] |
Issue 2: Incomplete Fmoc Group Removal
| Potential Cause | Recommended Solution |
| Inefficient Deprotection Reagent | The standard reagent for Fmoc removal is 20% piperidine (B6355638) in DMF.[6] If incomplete deprotection is observed, consider increasing the reaction time or using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often in combination with piperidine.[6] |
| Aggregation of the Conjugated Molecule | Aggregation can hinder access to the Fmoc group. Consider altering the solvent system or adding denaturants if working with proteins that are prone to aggregation. |
| Insufficient Reaction Time or Temperature | A standard protocol involves two treatments with 20% piperidine in DMF at room temperature (2 minutes, then 5-10 minutes).[6][7] For more challenging substrates, a one-pot protocol involving heating at 75°C for 1 minute in 30% piperidine/DMF has been shown to be effective.[8][9] |
Issue 3: Low Yield or No Product in the Final Oxime Ligation Step
| Potential Cause | Recommended Solution |
| Suboptimal pH for Oxime Ligation | Oxime ligation is most efficient at a slightly acidic pH, typically between 4 and 5.[10] However, with the use of catalysts, the reaction can proceed efficiently at neutral pH (6.5-7.5).[11] |
| Absence or Inefficient Catalyst | Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation.[8][10] m-Phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been shown to be more efficient than aniline, especially at neutral pH.[9][10][11] |
| Reactive Aminooxy Group Trapping | The deprotected aminooxy group is highly reactive and can be quenched by ambient aldehydes and ketones, such as acetone (B3395972) from laboratory solvents.[12] Ensure all solvents and reagents are free from carbonyl contaminants. |
| Slow Reaction Kinetics | The reaction between an aminooxy group and a ketone is generally slower than with an aldehyde.[11] For ketone conjugations, increasing the concentration of the catalyst or the reaction time may be necessary. The use of a more efficient catalyst like mPDA is particularly beneficial for ketone ligations.[11][13] |
| Hydrolysis of the Aldehyde/Ketone | While the oxime bond is stable, the starting aldehyde or ketone may not be, particularly at very high or low pH. Ensure the stability of your carbonyl-containing molecule under the chosen reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a PFP ester over an NHS ester for the initial conjugation?
A1: PFP (pentafluorophenyl) esters are significantly more resistant to hydrolysis in aqueous solutions compared to NHS (N-hydroxysuccinimide) esters.[1] This increased stability leads to more efficient and reliable conjugation reactions, especially when working with dilute solutions of biomolecules or when longer reaction times are required.[1]
Q2: My protein precipitates when I add the dissolved this compound. How can I prevent this?
A2: The PFP ester is typically dissolved in an organic solvent like DMSO or DMF.[1] Adding a large volume of this solution to your aqueous protein buffer can cause precipitation. To avoid this, dissolve the PFP ester at a high concentration (e.g., 10-100 mM) and add it slowly to the protein solution while gently vortexing.[2] The final concentration of the organic solvent should ideally be less than 10%.[2]
Q3: Can I perform the Fmoc deprotection and oxime ligation in a single step?
A3: Yes, a one-pot protocol has been developed for rapid Fmoc removal and subsequent oxime ligation.[8][9] This involves a brief, heated Fmoc deprotection with piperidine in DMF, followed by quenching with an acid (like TFA). The catalyst and the aldehyde/ketone-containing molecule are then added directly to the mixture for the ligation step.[8][9] This approach is particularly useful for time-sensitive applications, such as radiolabeling.[8][9]
Q4: Which catalyst should I use for the oxime ligation, and at what concentration?
A4: While aniline is a commonly used catalyst, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated superior catalytic efficiency.[9][10][11] mPDA is particularly effective due to its high aqueous solubility, allowing it to be used at higher concentrations for significantly faster reactions.[11][13] A typical catalyst concentration is in the range of 10-100 mM.[14]
Q5: How can I monitor the progress of my conjugation reactions?
A5: The progress of each step can be monitored by suitable analytical techniques. For the initial PFP ester conjugation to a protein, SDS-PAGE will show a shift in the molecular weight. For all steps, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are highly effective for tracking the disappearance of starting materials and the appearance of the desired product.[4]
Experimental Protocols & Data
Protocol 1: General Procedure for Fmoc-Aminooxy Functionalization, Deprotection, and Oxime Ligation
This protocol outlines the three key stages of the process.
Stage 1: Conjugation of this compound to a primary amine
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a concentration of 1-10 mg/mL.[2]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2]
-
Reaction: Add a 5- to 15-fold molar excess of the PFP ester solution to the biomolecule solution while gently stirring.[2] Ensure the final organic solvent concentration is below 10%.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Purification: Remove excess PFP ester and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
Stage 2: Fmoc Deprotection
-
Prepare Deprotection Reagent: Prepare a solution of 20% piperidine in DMF.[6]
-
Deprotection: Add the deprotection reagent to the purified Fmoc-aminooxy-conjugated molecule.
-
Incubation: Incubate for 10-20 minutes at room temperature.
-
Purification: Purify the deprotected product using a desalting column or dialysis to remove piperidine and dibenzofulvene byproducts.
Stage 3: Oxime Ligation
-
Prepare Reactants: Dissolve the purified aminooxy-functionalized molecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[11] Dissolve the aldehyde or ketone-containing molecule in the same buffer. Prepare a stock solution of the catalyst (e.g., 100 mM aniline or pPDA in DMSO).[11]
-
Ligation Reaction: Add the aldehyde/ketone molecule to the aminooxy-functionalized molecule solution. Add the catalyst to the desired final concentration (e.g., 10-50 mM).
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours.[11] Monitor the reaction by HPLC or LC-MS.
-
Purification: Purify the final conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
Protocol 2: Rapid One-Pot Fmoc-Removal and Oxime Ligation
This protocol is adapted from a method developed for rapid labeling of peptides.[8][9]
-
Fmoc Deprotection: Dissolve the Fmoc-aminooxy-conjugated molecule (e.g., 20 mM) in 30% piperidine in anhydrous DMF. Heat at 75°C for 1 minute.[8][9]
-
Quenching: Quench the reaction by adding neat trifluoroacetic acid (TFA) to approximately 30% v/v.[8][9]
-
Ligation: Add the catalyst (e.g., 2 equivalents of pPDA) and the aldehyde/ketone-containing molecule (e.g., 100 equivalents) dissolved in anhydrous DMF.[8][9]
-
Final Quench and Purification: Quench the ligation reaction with acetone (10% v/v) and purify the product immediately by RP-HPLC.[8][9]
Quantitative Data: Comparison of Oxime Ligation Catalysts
The efficiency of oxime ligation is significantly enhanced by nucleophilic catalysts. The table below summarizes the observed rate constants for the reaction between an aldehyde and an aminooxy-functionalized molecule with different catalysts.
| Catalyst (25 mM) | Observed Rate Constant (kobs, 10-3 s-1) | Fold Increase vs. No Catalyst |
| None | 0.09 ± 0.01 | 1 |
| Aniline | 1.8 ± 0.1 | 20 |
| m-Phenylenediamine (mPDA) | 3.5 ± 0.1 | 39 |
Data adapted from a study on oxime ligation kinetics.[11] Reactions were performed at pH 7.0.
Visualizing the Workflow and Logic
Experimental Workflow Diagram
This diagram illustrates the sequential steps involved in the conjugation process, from the initial reaction to the final purified product.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing premature Fmoc group cleavage during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during solid-phase peptide synthesis (SPPS), with a specific focus on preventing premature cleavage of the Fmoc protecting group during the coupling step.
Troubleshooting Guides & FAQs
Issue: I am observing a lower yield than expected and mass spectrometry analysis of my crude peptide shows multiple truncated sequences. What could be the cause?
This is a common problem that can arise from several factors, with premature cleavage of the N-terminal Fmoc group being a likely culprit. Here’s a step-by-step guide to troubleshoot this issue.
Question 1: What are the primary causes of premature Fmoc group cleavage during the coupling step in SPPS?
Premature removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for reaction. If this occurs before the intended deprotection step, it can lead to the incorporation of multiple amino acids in a single cycle or other unwanted side reactions, resulting in a complex mixture of peptides and a lower yield of the desired product.
The primary causes for premature Fmoc cleavage include:
-
Residual Piperidine (B6355638): Inadequate washing after the Fmoc deprotection step can leave residual piperidine on the resin. This piperidine can then cause premature deprotection during the subsequent coupling step.
-
Basic Conditions During Coupling: The use of tertiary amines, such as N,N-diisopropylethylamine (DIEA), as a base during amino acid activation and coupling can be strong enough to slowly cleave the Fmoc group, especially with prolonged coupling times.[1]
-
Degradation of Solvents: N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to form dimethylamine (B145610) and formic acid. Dimethylamine is a secondary amine and can cause Fmoc deprotection.[2] This degradation is accelerated by heat and UV light.[2]
-
"Autocatalytic" Decomposition: The cleavage of the Fmoc group liberates a secondary amine, which can then catalyze further Fmoc removal in a slightly basic environment.[3]
Question 2: How can I be sure that premature Fmoc cleavage is happening?
You can monitor the deprotection process by collecting the solution after the piperidine treatment and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 300 nm.[4] If you observe a significant UV signal in your coupling solution, it is a strong indicator of premature deprotection.
Question 3: What steps can I take to prevent premature Fmoc cleavage?
Here are several strategies to minimize or eliminate premature Fmoc deprotection:
-
Thorough Washing: Ensure extensive washing of the resin with DMF after the piperidine deprotection step to completely remove any residual base. A typical wash cycle involves multiple repetitions of adding DMF, agitating, and draining.
-
Use of Weaker Bases for Coupling: If you suspect the coupling base is the issue, consider using a less basic tertiary amine, such as 2,4,6-collidine, in place of DIEA.
-
High-Quality Solvents: Always use high-purity, fresh DMF for your synthesis.[2] Store DMF in a cool, dark place and consider using amber bottles to protect it from light.
-
In-situ Neutralization: Instead of a separate neutralization step after Fmoc deprotection, which can expose the free amine to basic conditions for a longer period, consider an in situ neutralization protocol where the activated amino acid solution also contains the base for neutralization.
-
Additives to the Deprotection Cocktail: For sequences prone to side reactions like aspartimide formation, adding a scavenger like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can help, although care must be taken as HOBt can be explosive in its anhydrous form.[5]
Quantitative Data Summary
The stability of the Fmoc group is highly dependent on the base and solvent used. The following table summarizes the rate of Fmoc deprotection under various conditions.
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [1] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [1] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [1] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [1] |
| Fmoc-Ala-OtBu | 50% Morpholine | DCM | 120 | 100 | [1] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [1] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [1] |
| Fmoc-Gly-HMP-PS | 23% Piperidine | NMP | 0.25 | 50 | [1] |
| Fmoc-Ala-OtBu | 50% Piperidine | DCM | <5 | 100 | [1] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash: Wash the resin three times with DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF.[4][6] The reaction is typically performed for a specified time, often in two stages (e.g., 1 x 3 minutes followed by 1 x 7 minutes).
-
Washing: Thoroughly wash the resin with DMF (at least 6 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: In-situ Neutralization Coupling
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Base Addition: Add a hindered base like DIEA (6-10 equivalents) to the activated amino acid solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
Visualizations
Caption: Troubleshooting logic for premature Fmoc cleavage.
Caption: Standard Fmoc deprotection experimental workflow.
References
dealing with solubility issues of Fmoc-aminooxy-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to Fmoc-aminooxy-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Fmoc-aminooxy-PFP (Pentafluorophenyl) ester is a bifunctional crosslinking reagent. It contains an Fmoc-protected aminooxy group and a PFP ester. The PFP ester is a reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules like proteins and peptides. The Fmoc-protected aminooxy group can be deprotected to reveal a reactive aminooxy group, which can then be used for subsequent conjugation, for example, to form an oxime linkage with an aldehyde or ketone. This reagent is commonly used in peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs).
Q2: In which solvents is this compound soluble?
This compound is a white solid that is generally soluble in polar aprotic organic solvents.[1] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
It is poorly soluble in aqueous solutions. For reactions in aqueous buffers, it is recommended to dissolve the reagent in a minimal amount of a compatible organic solvent like DMF or DMSO first and then add it to the aqueous reaction mixture.
Q3: Is it advisable to prepare stock solutions of this compound?
No, it is not recommended to prepare and store stock solutions of this compound. PFP esters are sensitive to moisture and can hydrolyze over time to the non-reactive carboxylic acid. For best results, always prepare fresh solutions of the reagent immediately before use.
Q4: How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container at -20°C with a desiccant to protect it from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound.
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the chosen organic solvent. | 1. Insufficient solvent volume: The concentration may be too high. 2. Inappropriate solvent: While generally soluble in DMF, DMSO, DCM, and THF, batch-to-batch variation or impurities might affect solubility. 3. Low temperature: The solvent might be too cold. | 1. Increase solvent volume: Add more solvent in small increments until the solid dissolves completely. 2. Try a different recommended solvent: If solubility is poor in one solvent, try another (e.g., switch from DCM to DMF or DMSO). Sonication can also aid dissolution. 3. Warm the solvent: Gently warm the solvent to room temperature. |
| Precipitation occurs when adding the organic solution of the ester to an aqueous buffer. | 1. High percentage of organic solvent: The final concentration of the organic solvent in the aqueous mixture may be too high, causing the compound to precipitate. 2. Low temperature of the aqueous buffer: A cold buffer can decrease the solubility of the ester. 3. Buffer composition: Certain salts or high salt concentrations in the buffer might reduce solubility. | 1. Minimize organic solvent: Dissolve the ester in the smallest possible volume of organic solvent. Add the organic solution dropwise to the vigorously stirring aqueous buffer. Aim for a final organic solvent concentration of less than 10%. 2. Warm the buffer: Ensure your aqueous buffer is at room temperature before adding the ester solution. 3. Buffer exchange: If possible, perform the reaction in a buffer with a lower salt concentration. |
| The conjugation reaction is inefficient or fails. | 1. Hydrolysis of the PFP ester: The ester may have degraded due to moisture. 2. Precipitation of the reagent: The ester may not be fully soluble in the reaction mixture. 3. Suboptimal pH: The pH of the reaction buffer is critical for the reaction of PFP esters with amines. | 1. Use fresh reagent and anhydrous solvents: Always use freshly prepared solutions and ensure your organic solvents (DMF, DMSO) are anhydrous. 2. Confirm solubility: Visually inspect the reaction mixture to ensure no precipitation has occurred. If precipitation is observed, refer to the troubleshooting steps above. 3. Optimize reaction pH: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. Ensure your buffer is within this range. |
Quantitative Solubility Data
The following table provides approximate solubility data for this compound in common laboratory solvents at room temperature. Please note that these values can be influenced by the purity of the compound and the solvent.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (M) |
| Dimethylformamide (DMF) | > 50 | > 0.10 |
| Dimethyl sulfoxide (DMSO) | > 50 | > 0.10 |
| Dichloromethane (DCM) | ~ 20 | ~ 0.04 |
| Tetrahydrofuran (THF) | ~ 25 | ~ 0.05 |
| Water | < 0.1 | < 0.0002 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of the ester in a dry, clean vial.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (refer to the solubility table above).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Use the freshly prepared solution immediately for your reaction. Do not store the solution.
Protocol 2: Bioconjugation of this compound to a Protein
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Perform the Conjugation:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved this compound solution.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% to avoid protein precipitation.
-
-
Incubate: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
purification challenges with Fmoc-aminooxy-PFP ester products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PFP ester products. The information is designed to address common challenges encountered during the purification and handling of these reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a bifunctional linker commonly used in bioconjugation and peptide synthesis. It contains three key functional groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality, which is stable under acidic conditions.[1][2][3]
-
Aminooxy group (-O-NH₂): A potent nucleophile that reacts with aldehydes and ketones to form stable oxime linkages.[2][4] This "click chemistry" reaction is highly specific and efficient under mild conditions.[5]
-
PFP (pentafluorophenyl) ester: A highly reactive ester used for coupling to primary and secondary amines, forming stable amide bonds. PFP esters are known for their increased stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[6][7]
Its primary application is to introduce a protected aminooxy group onto a molecule containing a primary or secondary amine. The resulting product can then be deprotected and reacted with an aldehyde or ketone to form a stable conjugate.
Q2: What are the main advantages of using a PFP ester over an NHS ester?
PFP esters offer several advantages over the more traditional NHS esters, primarily:
-
Greater resistance to hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions, especially at neutral to slightly basic pH.[6] This leads to more efficient conjugation reactions as more of the active ester is available to react with the target amine.
-
Higher reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction kinetics with amines.
Q3: What are the common impurities I should be aware of in my this compound product?
Impurities can arise from the starting materials or from side reactions during synthesis and storage. Common impurities include:
-
Hydrolyzed PFP ester: The PFP ester can hydrolyze back to the carboxylic acid (Fmoc-aminooxyacetic acid). This is more likely to occur if the compound is exposed to moisture.[8]
-
Free Fmoc-aminooxyacetic acid: Incomplete esterification during synthesis will result in the presence of the starting carboxylic acid.
-
Prematurely deprotected (Fmoc-cleaved) product: Exposure to basic conditions can lead to the removal of the Fmoc group, exposing the aminooxy functionality.
-
Side-products from Fmoc synthesis: The synthesis of Fmoc-protected amino acids can sometimes lead to the formation of β-alanine derivatives or dipeptide impurities.[9][10]
Q4: How should I store my this compound?
This compound is sensitive to moisture and basic conditions. Therefore, it should be stored at -20°C in a desiccated environment.[8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.[8] For optimal stability, it is recommended to prepare solutions fresh for each use and avoid making stock solutions for long-term storage.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Hydrolysis of PFP ester: The product may have degraded due to exposure to moisture during workup or storage. | • Ensure all solvents and reagents are anhydrous.• Work quickly and avoid prolonged exposure to ambient humidity.• Store the compound under desiccated conditions at -20°C.[8] |
| 2. Premature Fmoc deprotection: Exposure to basic conditions during purification can cleave the Fmoc group. | • Avoid basic conditions during workup and purification. Use neutral or slightly acidic mobile phases for chromatography.• If a base is required for other reasons, use a non-nucleophilic, hindered base and perform the step at low temperature. | |
| 3. Inefficient extraction or precipitation: The product may not be fully recovered from the reaction mixture. | • Optimize the solvent system for extraction or precipitation to ensure maximal recovery of the product while leaving impurities behind. | |
| Multiple Spots on TLC or Peaks in HPLC of the Purified Product | 1. Presence of impurities: The product may be contaminated with starting materials, hydrolyzed product, or other side-products. | • Optimize the purification protocol. This may involve adjusting the solvent gradient in column chromatography or HPLC.• Consider a multi-step purification approach, such as a combination of normal-phase and reverse-phase chromatography. |
| 2. On-column degradation: The product may be degrading on the silica (B1680970) gel or HPLC column. | • For silica gel chromatography, consider deactivating the silica with a small amount of a non-nucleophilic base like triethylamine (B128534) in the mobile phase, but be cautious of Fmoc deprotection.• For HPLC, ensure the mobile phase is compatible with the product. A buffered mobile phase at a slightly acidic pH may improve stability. | |
| Product is an oil or fails to crystallize | 1. Presence of residual solvent: Trace amounts of solvent can prevent crystallization. | • Dry the product thoroughly under high vacuum.• Consider co-evaporation with a solvent in which the product is soluble but the impurity is not. |
| 2. Product is inherently non-crystalline: Some highly pure compounds exist as oils or amorphous solids at room temperature. | • Confirm purity by analytical methods like HPLC and NMR. If the product is pure, it can be used as is for subsequent reactions. | |
| Inconsistent Results in Subsequent Reactions | 1. Variable purity of the this compound: The presence of impurities can interfere with downstream applications. | • Always check the purity of the this compound by HPLC or LC-MS before use.• If purity is low, re-purify the material. |
| 2. Degradation of the reagent: The reagent may have degraded during storage. | • Use freshly opened or properly stored reagent.• Prepare solutions of the reagent immediately before use.[8] |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude reaction mixture. The optimal conditions may vary depending on the specific impurities present.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Hexanes, Ethyl Acetate (B1210297), Dichloromethane (DCM) (all anhydrous)
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC visualization method (e.g., UV lamp)
2. Procedure:
- TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
- Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal mobile phase for separation.
- Visualize the spots under a UV lamp. The product should be UV active due to the Fmoc group.
- Column Preparation:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pack a chromatography column with the slurry.
- Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
- Carefully load the sample onto the top of the packed column.
- Elution:
- Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
- Collect fractions and monitor the elution by TLC.
- Fraction Pooling and Solvent Removal:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Drying:
- Dry the purified product under high vacuum to remove any residual solvent.
Analytical Method for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
2. Mobile Phase:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
- Mobile Phase B: 0.1% TFA in acetonitrile.[11]
3. HPLC Conditions:
- Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.[11]
- Flow Rate: 1.0 mL/min.[11]
- Detection Wavelength: 260 nm (for the Fmoc group) and 214-220 nm (for general peptide/amide bonds).[11]
- Column Temperature: 30°C.[11]
4. Sample Preparation:
- Dissolve a small amount of the purified product in the mobile phase or a compatible solvent like acetonitrile.
- Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity of the product by dividing the peak area of the main product by the total area of all peaks.
Visualizations
Caption: Key functional groups of this compound.
Caption: General workflow for purification and analysis.
Caption: Troubleshooting logic for purity and yield issues.
References
- 1. Fmoc-aminooxyacetic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. broadpharm.com [broadpharm.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
impact of solvent choice on Fmoc-aminooxy-PFP ester reaction rate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PFP ester and related oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for dissolving Fmoc-aminooxy-PFP esters for a reaction?
A1: Anhydrous polar aprotic solvents are recommended for dissolving Fmoc-aminooxy-PFP esters. The most commonly used solvents are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] These should be high-purity or anhydrous grade to prevent hydrolysis of the PFP ester.[3] For the subsequent reaction with a carbonyl compound, these stock solutions are often diluted into aqueous buffers or mixed with other organic solvents.[1][4]
Q2: How does the choice of solvent impact the rate of my oxime ligation reaction?
A2: The solvent system significantly influences the rate of oxime ligation. Moving from a purely aqueous solution to one with a higher percentage of an organic solvent like acetonitrile (B52724) (ACN), ethanol (B145695) (EtOH), or dimethylformamide (DMF) can substantially accelerate reaction kinetics.[1][5] This is largely due to the increased solubility of reactants at higher concentrations in organic solvents.[1] For instance, ligations that are slow and incomplete in water can be completed in seconds in more organic environments.[1]
Q3: My reaction is slow or not going to completion. What are some common causes related to the solvent?
A3: Several solvent-related factors can lead to slow or incomplete reactions:
-
Poor Solubility: One or both of your reactants may not be sufficiently soluble in the chosen solvent system, limiting the effective concentration.[1] Increasing the proportion of an organic co-solvent like DMF or DMSO can help.[4]
-
Presence of Water: While oxime ligations can be performed in aqueous environments, the PFP ester itself is susceptible to hydrolysis, a competing reaction that deactivates the ester.[2][6] Ensure your organic solvents are anhydrous and minimize water content where possible, especially during initial dissolution of the PFP ester.[3]
-
Incorrect pH: The formation of an oxime bond is pH-dependent. The reaction is accelerated under slightly acidic conditions (around pH 4.5-7).[3][7] If your reaction medium is too basic, the rate can decrease, and the hydrolysis of the PFP ester is accelerated.[6]
Q4: Can I use buffers that contain primary amines, like Tris or glycine (B1666218)?
A4: No, you should strictly avoid buffers containing primary or secondary amines (e.g., Tris, glycine).[2] The PFP ester is highly reactive towards these amines and will react with the buffer components instead of your intended aminooxy-containing molecule, forming a stable amide bond and consuming your reagent.[2][4] Phosphate-buffered saline (PBS) is a commonly recommended alternative.[2]
Q5: Is it advisable to prepare stock solutions of this compound?
A5: It is highly recommended to prepare solutions of PFP esters immediately before use.[2] The pentafluorophenyl (PFP) moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive.[2] Preparing stock solutions for long-term storage is not advised as the ester will degrade over time.[2] If a stock solution is prepared in an anhydrous solvent like DMF or DMSO, it should be used promptly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | PFP ester was hydrolyzed before the reaction. | Use anhydrous solvents to dissolve the PFP ester.[3] Prepare the PFP ester solution immediately before adding it to the reaction mixture.[2] |
| Reaction rate is too slow in the chosen solvent. | Increase the concentration of an organic co-solvent (e.g., DMF, ACN, EtOH) to improve reactant solubility and accelerate kinetics.[1] | |
| Incorrect pH of the reaction medium. | Adjust the pH to a slightly acidic range (pH 4.5-7) to catalyze oxime formation.[3][7] | |
| Buffer contains competing primary or secondary amines. | Replace buffers like Tris or glycine with a non-amine-containing buffer such as phosphate-buffered saline (PBS).[2] | |
| Fmoc Group is Prematurely Cleaved | The reaction solvent or conditions are too basic. | Ensure the pH of the reaction mixture is not excessively basic. The Fmoc group is labile to bases, particularly secondary amines like piperidine.[8] |
| Multiple Peaks in HPLC/MS Indicating Side Products | Reaction with trace carbonyl impurities in solvents. | Use high-grade, purified solvents to avoid side reactions with contaminants like acetone.[3] |
Quantitative Data on Reaction Rates
The choice of solvent has a pronounced effect on the kinetics of oxime ligation. The following table summarizes the outcomes of a study on the ligation of an Fmoc-aminooxy-containing peptide with various carbonyl compounds in different solvent systems.
| Solvent System | Carbonyl Reactant | Reaction Time | Outcome |
| Water (H₂O) | Benzaldehyde | > 1 hour | Slow and incomplete ligation[1] |
| Water (H₂O) | Acetophenone | > 1 hour | Slow and incomplete ligation[1] |
| 80% Acetonitrile (ACN) | Benzaldehyde | Seconds | Complete ligation[1] |
| 80% Ethanol (EtOH) | Acetophenone | Seconds | Complete ligation[1] |
| Dimethylformamide (DMF) | Benzaldehyde | < 5 minutes | Complete product conversion[1][5] |
Data extracted from a study on an Fmoc-aminooxy-containing peptide precursor, which demonstrates the significant rate enhancement in organic solvents.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation in a Mixed Solvent System
This protocol is a general guideline for the reaction between an Fmoc-aminooxy compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.2)[2]
-
(Optional) Aniline or p-phenylenediamine (B122844) catalyst[1]
Procedure:
-
Prepare Reactant Solutions:
-
Initiate the Ligation Reaction:
-
Add the this compound solution to the solution of your carbonyl-containing molecule.
-
If using a catalyst, it can be added at this stage.
-
-
Incubation:
-
Monitoring:
-
Monitor the reaction progress using analytical techniques such as HPLC or LC-MS to check for the formation of the desired oxime product.
-
-
Quenching and Purification:
Visualized Workflow
The following diagram illustrates the key decision points and workflow for optimizing an this compound reaction with a focus on solvent selection.
Caption: Key steps and troubleshooting logic for solvent optimization in this compound reactions.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. precisepeg.com [precisepeg.com]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. chempep.com [chempep.com]
strategies to minimize steric hindrance in Fmoc-aminooxy-PFP ester reactions
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Fmoc-aminooxy-PFP ester reactions, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of an this compound?
Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a bifunctional reagent commonly used in bioconjugation and peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for the aminooxy group, which is crucial during multi-step syntheses like solid-phase peptide synthesis (SPPS).[1][2] The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines.[3][4] The core utility lies in the aminooxy group, which, after Fmoc deprotection, can react with an aldehyde or ketone to form a stable oxime bond—a key reaction in bioorthogonal chemistry.[5][6]
Q2: What is steric hindrance and how does it affect this reaction?
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In this context, if the ketone/aldehyde substrate or the molecule attached to the aminooxy group is large and bulky, it can physically block the reactants from approaching each other, leading to slow or incomplete oxime bond formation.[7] Ketones, for instance, are generally much slower to react than aldehydes due to the increased steric bulk around the carbonyl group.[7][8]
Q3: Why is the PFP ester preferred over other active esters like NHS esters?
Pentafluorophenyl (PFP) esters are generally more resistant to spontaneous hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters.[3][4] This increased stability results in more efficient conjugation reactions, especially when working with valuable biomolecules in buffer solutions.[3][4][9]
Q4: Under what conditions is the Fmoc group removed?
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) (e.g., 20-30% in DMF).[5][10] This deprotection step must be performed before the aminooxy group can react to form an oxime. It's crucial that any side-chain protecting groups on a peptide are stable to these basic conditions.[2]
Troubleshooting Guide
This section addresses common problems encountered during oxime ligation following Fmoc deprotection.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Oxime Product Yield | 1. Steric Hindrance: Bulky groups near the carbonyl (ketone vs. aldehyde) or aminooxy moiety are impeding the reaction. | • Increase Reaction Time/Temperature: Allow the reaction to proceed longer (e.g., overnight) or gently increase the temperature (e.g., to 37°C).[9]• Add a Catalyst: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can dramatically increase the rate of oxime formation, even at neutral pH.[8][11][12] See Catalyst Optimization Table below.• Optimize pH: The reaction is fastest at a slightly acidic pH of ~4.5, which facilitates the dehydration step. However, for many biomolecules, a pH of 6.0-7.0 is a necessary compromise.[8][12] |
| 2. Incorrect pH: The reaction rate is highly pH-dependent. At pH > 7, the rate-limiting dehydration step is slow. At pH < 3, the aminooxy nucleophile becomes protonated and unreactive.[8][12] | • Adjust Reaction Buffer: The optimal pH is typically around 4.5.[12] If biomolecule stability is a concern, use a catalyst that is effective at neutral pH (e.g., p-phenylenediamine).[13] | |
| 3. Incomplete Fmoc Deprotection: Residual Fmoc group on the aminooxy moiety prevents it from reacting. | • Optimize Deprotection: Ensure sufficient reaction time and temperature for Fmoc removal (e.g., 30% piperidine in DMF at 75°C for 1 min for rapid protocols).[5] Confirm removal via analytical methods like HPLC-MS. | |
| 4. PFP Ester Hydrolysis: The PFP ester has hydrolyzed back to a carboxylic acid before reacting with the target amine (if applicable). | • Use Anhydrous Solvents: Prepare PFP ester solutions in anhydrous DMF or DMSO immediately before use.[4] Do not prepare stock solutions for long-term storage.[4][9]• Control pH: Avoid pH > 8.5 during PFP ester coupling steps, as this accelerates hydrolysis.[3][4] | |
| Slow Reaction Rate | 1. Low Reactant Concentration: Many bioconjugation reactions are performed at low (micromolar) concentrations, which slows down second-order reaction kinetics.[8][13] | • Increase Concentration: If possible, increase the concentration of one or both reactants. • Use an Effective Catalyst: Catalysts are essential for achieving reasonable reaction rates at low concentrations.[13] p-Phenylenediamine (B122844) has been shown to be highly effective even at 2 mM.[13] |
| 2. Suboptimal Solvent: The choice of solvent can impact reactant solubility and reaction rate. | • Screen Solvents: While many reactions are performed in aqueous buffers, the addition of a co-solvent like DMSO or DMF can improve the solubility of hydrophobic reactants.[3][14] Saline (NaCl) has also been reported to accelerate oxime kinetics in a concentration-dependent manner.[15] | |
| Side Product Formation | 1. Catalyst-Related Side Reactions: Some catalysts, like p-phenylenediamine, have two amine groups and can cause dimerization if not used carefully.[5] | • Use a Mono-functional Catalyst: Aniline is a suitable alternative to avoid dimerization issues.[5] • Optimize Stoichiometry: Carefully control the stoichiometry of reactants and catalysts. |
| 2. Impure Solvents: Trace amounts of carbonyl-containing impurities (e.g., acetone) in solvents can react with the aminooxy group. | • Use High-Grade Solvents: Always use high-purity, anhydrous solvents to minimize side reactions.[11] |
Catalyst Optimization Data
Nucleophilic catalysts can significantly accelerate the rate of oxime formation. The choice and concentration of the catalyst are critical for optimizing the reaction, especially at neutral pH.
| Catalyst | pH | Concentration | Observed Rate Increase | Source |
| Aniline | 7.0 | 100 mM | Up to 40-fold | [12] |
| Aniline | 4.5 | 100 mM | Up to 400-fold | [12] |
| p-Phenylenediamine | 7.0 | 2 mM | 120-fold (vs uncatalyzed)19-20-fold (vs aniline) | [7][13] |
Note: Rate enhancements are context-dependent and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Fmoc-Deprotection and Oxime Ligation
This protocol describes the steps to deprotect an Fmoc-aminooxy functionalized molecule and subsequently react it with a carbonyl compound.
-
Fmoc-Deprotection:
-
Dissolve the Fmoc-aminooxy-containing compound (e.g., a peptide on resin or in solution) in a solution of 20-30% piperidine in anhydrous DMF.[5][10]
-
Incubate the reaction for a duration appropriate for the substrate (e.g., 7 minutes for manual SPPS, or 1 minute at 75°C for rapid, high-temperature protocols).[5][10]
-
If on solid phase, wash the resin extensively with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.[10] If in solution, the deprotected compound may need to be isolated or used directly.
-
-
Oxime Ligation:
-
Prepare the reaction buffer. A common choice is 100 mM phosphate (B84403) buffer. Adjust the pH to the desired value (e.g., 4.5 for maximal rate, or 7.0 for sensitive biomolecules).[8][12]
-
Dissolve the deprotected aminooxy compound and the aldehyde/ketone substrate in the reaction buffer.
-
Prepare a stock solution of the chosen catalyst (e.g., 1 M aniline in DMSO).
-
Add the catalyst to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM).[12]
-
Incubate the reaction at room temperature or 37°C, monitoring progress by an appropriate analytical method (e.g., HPLC-MS). Reaction times can range from minutes to several hours.[5][7]
-
-
Purification:
-
Once the reaction is complete, purify the oxime-linked product using a suitable chromatography method, such as reverse-phase HPLC.
-
Protocol 2: Troubleshooting Low Yield by Catalyst Screening
This protocol outlines a method for testing different catalysts to improve reaction efficiency.
-
Reaction Setup:
-
Set up multiple parallel small-scale reactions in microcentrifuge tubes.
-
To each tube, add your aminooxy compound and carbonyl substrate at the same final concentration in your chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
-
Catalyst Addition:
-
Tube 1 (Control): Add no catalyst.
-
Tube 2 (Aniline): Add aniline to a final concentration of 100 mM.[12]
-
Tube 3 (p-Phenylenediamine): Add p-phenylenediamine to a final concentration of 10 mM.[7]
-
Tube 4 (Alternative): Test other catalysts like substituted anilines or anthranilic acids if available.[13][16]
-
-
Analysis:
-
Incubate all reactions under identical conditions (e.g., room temperature for 2 hours).
-
Quench a small aliquot from each reaction at specific time points.
-
Analyze the aliquots by HPLC or LC-MS to determine the percent conversion to the desired product.
-
Compare the results to identify the most effective catalyst for your specific system.
-
Visual Guides
Caption: General workflow for Fmoc-deprotection followed by oxime ligation.
Caption: Troubleshooting logic for low-yield oxime ligation reactions.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. broadpharm.com [broadpharm.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH | Semantic Scholar [semanticscholar.org]
Technical Support Center: Controlling Stoichiometry in Fmoc-Aminooxy-PFP Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PFP ester reactions. The focus is on controlling reaction stoichiometry to ensure high-yield, high-purity conjugation.
Troubleshooting Guide
Low or no product yield, incomplete reactions, and the presence of side products are common challenges. This guide provides a systematic approach to troubleshooting these issues.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Suboptimal Reactant Molar Ratio | Ensure the molar ratio of the PFP ester to the free amine is optimized. A common starting point is a 2:1 to 10:1 molar excess of the PFP ester.[1] For oxime ligation following Fmoc deprotection, a 1:1 molar ratio of the aminooxy-containing platform to the aldehyde fragment is typical.[2] |
| Hydrolysis of PFP Ester | PFP esters are sensitive to moisture.[3][4] Always use fresh, high-quality reagents and anhydrous solvents like DMF or DMSO for preparing the labeling solution immediately before use.[3][4] Avoid storing PFP esters in solution.[3][4] |
| Incorrect Reaction pH | The optimal pH range for PFP ester reactions with primary amines is typically 7.2-8.5.[1][4][5] Lower pH can lead to protonation and reduced nucleophilicity of the amine, while higher pH increases the rate of PFP ester hydrolysis.[1][4] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PFP ester.[3] Use amine-free buffers like phosphate (B84403) or bicarbonate buffers.[3] |
| Incomplete Fmoc Deprotection | Ensure complete removal of the Fmoc group to liberate the reactive aminooxy moiety. Fmoc deprotection is typically achieved using a mild base like 20-50% piperidine (B6355638) in DMF.[6] Monitor the deprotection step to ensure it goes to completion. |
| Low Reaction Temperature or Insufficient Time | If the reaction is sluggish, consider increasing the reaction temperature (e.g., from 4°C to room temperature) if the biomolecule's stability allows.[1] Extend the reaction time, which can range from 1-4 hours at room temperature to overnight at 4°C.[1] |
Problem: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Action |
| Side Reactions from Fmoc Deprotection | Aspartimide formation can occur during Fmoc deprotection if an aspartic acid residue is present.[7] Careful selection of protecting groups and optimization of deprotection conditions can minimize this. |
| Hydrolysis of PFP Ester | The hydrolyzed PFP ester (pentafluorobenzoic acid) can appear as an impurity. Ensure proper purification of the final product to remove this byproduct. |
| Reaction with Scavengers from Fmoc Deprotection | Ensure that the scavengers used during Fmoc deprotection, such as piperidine, are completely removed before the subsequent reaction with the PFP ester. |
| Dimerization | In some cases, unexpected dimerization of peptide conjugates can occur, which may be influenced by the choice of catalyst and reaction conditions.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for an this compound reaction?
For the initial acylation of the aminooxy group with a PFP ester, a molar excess of the PFP ester (ranging from 2:1 to 10:1) is generally recommended to drive the reaction to completion.[1] The optimal ratio should be determined empirically for each specific reaction.
Q2: How can I prevent the hydrolysis of my PFP ester?
PFP esters are less susceptible to hydrolysis than NHS esters but are still moisture-sensitive.[3][10][11] To minimize hydrolysis:
-
Equilibrate the reagent to room temperature before opening the vial to prevent condensation.[3]
-
Prepare PFP ester solutions immediately before use in an anhydrous solvent like DMF or DMSO.[3][4]
Q3: What are the ideal solvent and pH conditions?
The reaction is typically performed by dissolving the PFP ester in a minimal amount of anhydrous DMF or DMSO and then adding it to the biomolecule in an aqueous buffer.[3] The optimal pH for the reaction with the amine is between 7.2 and 8.5.[1][4]
Q4: Can I use Tris buffer for my reaction?
No, you should avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[3] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.[3]
Q5: What are common byproducts in this compound reactions?
Common byproducts can include the hydrolyzed PFP ester (pentafluorobenzoic acid) and side products from the Fmoc deprotection step, such as piperidine adducts or products of aspartimide formation.[7]
Q6: How do I remove the Fmoc protecting group before the reaction?
The Fmoc group is typically removed under mild basic conditions. A common method is treatment with 20-50% piperidine in an organic solvent like DMF.[6]
Experimental Protocols
Protocol 1: General Fmoc Deprotection
-
Preparation: Dissolve the Fmoc-protected aminooxy-containing compound in DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes.
-
Washing: Thoroughly wash the product to remove piperidine and the dibenzofulvene-piperidine adduct. This is a critical step to prevent interference in the subsequent reaction.
-
Drying: Ensure the deprotected product is free of residual solvent before proceeding to the next step.
Protocol 2: General PFP Ester Conjugation to an Aminooxy Group
-
Preparation of Biomolecule: Dissolve the deprotected aminooxy-containing biomolecule in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5) at a concentration of ≥1 mg/mL.[12]
-
Preparation of PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1]
-
Reaction Initiation: Add the PFP ester stock solution to the biomolecule solution to achieve the desired molar ratio (e.g., a 5-15 fold molar excess of the PFP ester).[12]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[1]
-
Quenching (Optional): To quench the reaction, a buffer containing a primary amine like Tris can be added.
-
Purification: Remove unreacted PFP ester and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or HPLC.[3]
Visualizations
Caption: General workflow for Fmoc deprotection and subsequent PFP ester conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. genscript.com [genscript.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
identifying and characterizing byproducts of Fmoc-aminooxy-PFP ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PFP ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound and what is it used for?
A: Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a chemical reagent used in bioconjugation and peptide synthesis. It contains three key functional groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the aminooxy moiety.
-
Aminooxy group (-O-NH2): A highly nucleophilic group that reacts with aldehydes and ketones to form stable oxime linkages.[1]
-
PFP ester: A highly reactive ester that readily couples with primary and secondary amines to form stable amide bonds. PFP esters are known for their increased stability against hydrolysis in aqueous solutions compared to other active esters like NHS esters.[2][3]
This reagent is typically used to introduce an aminooxy group onto a molecule containing a primary or secondary amine, such as a peptide or protein. The resulting aminooxy-functionalized molecule can then be reacted with a molecule containing an aldehyde or ketone to form a stable oxime bond, a reaction known as oxime ligation.[1][4]
Q2: What are the most common byproducts in this compound reactions?
A: Byproducts can arise from side reactions involving each of the functional parts of the molecule and the reaction conditions. The most common byproducts include:
-
Hydrolysis of the PFP ester: The PFP ester can be hydrolyzed by water to form the corresponding carboxylic acid (Fmoc-aminooxy-acetic acid) and pentafluorophenol. This is a major side reaction, especially in the presence of moisture or at high pH.
-
Reaction with buffer components: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the PFP ester, leading to the formation of buffer adducts.[3]
-
Side reactions of the aminooxy group: The highly reactive aminooxy group can react with trace aldehydes or ketones present in solvents (e.g., acetone) to form unwanted oxime byproducts.[5]
-
Over-acylation: The PFP ester can potentially react with the newly formed amide bond or other nucleophilic sites on the target molecule, leading to di- or tri-acylated products. This has been observed with similar reagents in peptide synthesis.[6]
-
Fmoc group instability: While generally stable under acidic and neutral conditions, the Fmoc group can be prematurely cleaved under basic conditions, leading to unintended deprotection.
Q3: How can I characterize the byproducts of my reaction?
A: The most powerful techniques for identifying and characterizing byproducts are high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often used in combination (LC-MS).
-
RP-HPLC: Reversed-phase HPLC can be used to separate the desired product from byproducts and unreacted starting materials. By comparing the chromatograms of the reaction mixture with those of the starting materials, new peaks corresponding to byproducts can be identified.
-
Mass Spectrometry (ESI-MS, MALDI-TOF MS): Mass spectrometry provides the molecular weight of the different species in the reaction mixture. This allows for the identification of byproducts based on their expected mass. For example, the hydrolyzed PFP ester will have a specific mass corresponding to Fmoc-aminooxy-acetic acid. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions of interest.[7]
Q4: What is the optimal pH for this compound reactions?
A: For the reaction of the PFP ester with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[8] At lower pH, the amine is protonated and less nucleophilic, reducing the reaction rate. At higher pH, the rate of hydrolysis of the PFP ester increases significantly, which can lead to lower yields of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Hydrolyzed PFP ester: The reagent may have been exposed to moisture during storage or handling. | Store the this compound at -20°C with a desiccant.[3] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store them.[3] |
| Suboptimal pH: The reaction pH may be too low for efficient amine coupling. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[8] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule. | Use amine-free buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer.[3] | |
| Presence of a byproduct with the mass of Fmoc-aminooxy-acetic acid | Hydrolysis of the PFP ester: This is the most likely cause. | Minimize the reaction time and ensure anhydrous conditions as much as possible. |
| Multiple peaks in the mass spectrum with unexpected masses | Reaction with solvent impurities: The aminooxy group is highly reactive with aldehydes and ketones. | Use high-purity, aldehyde-free solvents. Avoid using acetone (B3395972) for washing or in the reaction vicinity.[5] |
| Over-acylation: The PFP ester may be reacting with multiple sites on the target molecule. | Optimize the stoichiometry of the reactants. A lower molar excess of the PFP ester may be required. | |
| Transoximation: If the reaction mixture contains other oximes or carbonyl compounds, this can lead to byproduct formation.[7] | Purify the starting materials to remove any carbonyl or oxime impurities. | |
| Inconsistent results between experiments | Batch-to-batch variability of the PFP ester: The quality of the reagent can vary. | Qualify each new batch of the PFP ester with a small-scale control reaction. |
| Inconsistent reaction conditions: Small variations in pH, temperature, or reaction time can affect the outcome. | Carefully control all reaction parameters. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Peptide
-
Preparation of the Peptide Solution: Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.5. The concentration of the peptide will depend on its solubility.
-
Preparation of the this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add the this compound solution to the peptide solution with gentle stirring. A typical molar excess of the PFP ester is 2-10 fold over the peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
Quenching: Quench any unreacted PFP ester by adding a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
-
Purification: Purify the Fmoc-aminooxy-functionalized peptide using reversed-phase HPLC.
-
Analysis: Characterize the purified product by mass spectrometry to confirm its identity.
Protocol 2: Characterization of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% formic acid).
-
Mass Spectrometric Detection: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in a positive or negative ion mode over a relevant mass range.
-
Data Analysis: Analyze the obtained data to identify the molecular weights of the eluting peaks. Compare the observed masses with the theoretical masses of the expected product and potential byproducts (e.g., hydrolyzed PFP ester, buffer adducts, over-acylated products).
-
Tandem MS (Optional): For further structural elucidation, perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns that can help confirm the identity of the byproducts.[7]
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Technical Support Center: Monitoring Fmoc-Aminooxy-PFP Ester Reactions
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for monitoring the progress of reactions involving Fmoc-aminooxy-PFP esters.
Frequently Asked Questions (FAQs)
Q1: What is an Fmoc-aminooxy-PFP ester reaction?
An this compound is a reagent used in chemical synthesis. This reaction typically involves the coupling of this reagent to a primary or secondary amine on a target molecule. The pentafluorophenyl (PFP) ester is a highly reactive "active ester" that readily forms a stable amide bond with an amine.[1][2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group for amines, which can be removed at a later stage, while the aminooxy group provides a versatile handle for subsequent conjugation, such as forming an oxime linkage with an aldehyde or ketone.[4][5]
Q2: Why is it critical to monitor the reaction progress?
Monitoring is essential to:
-
Determine Reaction Completion: Ensures the reaction has proceeded to the desired extent before quenching or proceeding to the next step, maximizing yield.
-
Identify Side Reactions: Allows for the early detection of unwanted byproducts, such as the hydrolysis of the PFP ester.[2][6]
-
Optimize Reaction Conditions: Provides data to adjust parameters like reaction time, temperature, or reagent stoichiometry for future experiments.
-
Prevent Over-reaction: In complex syntheses, allowing a reaction to proceed for too long can sometimes lead to the formation of impurities.
Q3: What are the most common methods for monitoring this type of reaction?
The most common analytical techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.
Analytical Protocols and Troubleshooting
Thin-Layer Chromatography (TLC)
Q4: How can I use TLC to monitor the reaction?
TLC is a quick and effective way to qualitatively assess reaction progress by observing the disappearance of the starting material (the amine-containing molecule) and the appearance of the higher molecular weight, typically less polar, product spot.
Experimental Protocol: TLC Analysis
-
Sample Preparation: At various time points (e.g., T=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (1-2 µL) of the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent (e.g., 100-200 µL of dichloromethane (B109758) or ethyl acetate).
-
Spotting: On a silica (B1680970) gel TLC plate, spot the starting amine, the this compound reagent, and the reaction mixture aliquot side-by-side.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The ideal solvent system will give a good separation between the starting material and product spots, with Rf values ideally between 0.3 and 0.7.
-
Visualization: Visualize the spots. The Fmoc group is UV-active, so spots can be seen under a UV lamp (254 nm).[10] Alternatively, staining with potassium permanganate (B83412) or other suitable stains can be used.[11]
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine has completely disappeared and a new spot corresponding to the product is prominent.
Q5: My TLC is difficult to interpret. What could be the issue?
| Problem | Potential Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated; Mobile phase is too polar. | Dilute the sample aliquot further; Decrease the polarity of the mobile phase (e.g., add more hexanes). |
| No spots are visible under UV light | The starting amine may not be UV-active; Concentration is too low. | Use a universal stain like potassium permanganate; Spot a more concentrated sample. |
| Multiple new spots appear | Side reactions are occurring, such as hydrolysis of the PFP ester. | Use anhydrous solvents and reagents.[2] Consider running an LC-MS to identify the byproducts. |
| Starting material and product spots are not separating | The polarity of the mobile phase is incorrect. | Perform a solvent screen to find a mobile phase that provides better separation. Try different ratios of polar and non-polar solvents. |
High-Performance Liquid Chromatography (HPLC)
Q6: What is a typical HPLC protocol for monitoring this reaction?
HPLC provides quantitative data on the consumption of reactants and formation of products. Due to the hydrophobic nature of the Fmoc group, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: At each time point, take a small aliquot (~5 µL) and quench it in a larger volume (~500 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to stop the reaction and dilute the sample.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Detector: UV detector set to 265 nm or 301 nm to detect the Fmoc group.[10]
-
-
Gradient: Run a linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Analysis: Inject the starting materials separately to determine their retention times. Then, inject the timed aliquots. The reaction progress is monitored by the decrease in the peak area of the starting amine and the increase in the peak area of the product. The product, being larger and more hydrophobic due to the Fmoc group, will typically have a longer retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q7: When should I use LC-MS and what information does it provide?
LC-MS is the most powerful technique, confirming both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the components (from the MS).[9] It is invaluable for troubleshooting, as it can definitively identify the product and any byproducts, such as the hydrolyzed PFA ester.
Data Summary
For effective monitoring, it is crucial to know the expected properties of the key molecules involved in the reaction.
| Compound | Typical TLC Rf (1:1 EtOAc:Hex) | Typical RP-HPLC Retention Time | Expected Mass (m/z) [M+H]⁺ | Notes |
| Starting Amine (Substrate) | Varies (Typically more polar) | Shorter | Varies | Consumption is monitored. |
| This compound | ~0.6 - 0.8 (Less polar) | Longer | Varies | Consumption is monitored. |
| Desired Product | ~0.4 - 0.6 (Intermediate polarity) | Longest | Mass (Amine) + Mass (Acyl portion) - 1 | Appearance is monitored. |
| Pentafluorophenol (Byproduct) | Varies | Shorter | 185.0 | Byproduct of the coupling reaction. |
| Hydrolyzed PFP Ester | Varies (More polar than ester) | Shorter than ester | Mass (PFP Ester) - 183 + 18 | Common side product if moisture is present.[2][3] |
Visual Workflows
Troubleshooting Guide
Q8: My reaction is not progressing. What should I check?
Use the following decision tree to diagnose common issues with stalled or incomplete reactions.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Current developments in LC-MS for... preview & related info | Mendeley [mendeley.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scaling Up Fmoc-Aminooxy-PFP Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PFP ester reactions, particularly when scaling up from laboratory to production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Fmoc-aminooxy-PFP esters in peptide synthesis?
Fmoc-aminooxy-pentafluorophenyl (PFP) esters offer several benefits in solid-phase peptide synthesis (SPPS). PFP esters are highly reactive, which can lead to faster coupling times and a reduction in side reactions like epimerization.[1] The use of pre-activated esters also prevents the growing peptide chain from being exposed to potentially harsh activating reagents.[2] This approach can improve the overall purity and yield of the final peptide.
Q2: What are the most common challenges encountered when scaling up this compound reactions?
Scaling up any SPPS reaction can introduce challenges. With this compound reactions, key issues can include:
-
Incomplete Coupling: Slower reaction kinetics due to lower effective concentrations at larger volumes.
-
Increased Side Reactions: Longer reaction times can lead to a higher incidence of side reactions.
-
Solvent and Reagent Homogeneity: Ensuring even distribution of reagents and consistent temperature throughout a larger reactor can be difficult.
-
Mechanical Stress on the Resin: Increased agitation in larger vessels can lead to resin fragmentation and fines, which can clog filters and complicate downstream processing.
Q3: How can I monitor the completion of the coupling reaction at a larger scale?
Traditional colorimetric tests like the Kaiser test (ninhydrin test) are effective for detecting the presence of free primary amines, indicating an incomplete coupling.[3] For a more quantitative assessment, a small sample of the resin can be cleaved and the peptide analyzed by RP-HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences.[4]
Q4: Are there any specific side reactions associated with the aminooxy group I should be aware of?
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
A common issue when scaling up is a significant drop in the final peptide yield. This can be attributed to several factors.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Poor Purity of the Crude Peptide
An increase in impurities, such as deletion or truncated sequences, is a frequent problem during scale-up.
Troubleshooting Workflow for Poor Purity:
Caption: Troubleshooting workflow for poor peptide purity.
Data Presentation: General Guidelines for Scaling Up
While specific quantitative data for scaling up this compound reactions is not extensively published, the following table provides general guidelines and considerations based on standard SPPS practices. These parameters will likely require optimization for your specific peptide sequence and scale.
| Parameter | Lab Scale (e.g., 0.1 mmol) | Pilot/Production Scale (e.g., 1.0 - 10 mmol) | Key Considerations |
| This compound (Equivalents) | 1.5 - 3.0 | 1.2 - 2.0 | At larger scales, reducing the excess of expensive reagents is crucial for cost-effectiveness. However, this may require longer coupling times. |
| Coupling Time | 1 - 4 hours | 2 - 8 hours (or longer) | Reaction kinetics can be slower at larger volumes. Monitor completion carefully. |
| Solvent Volume (per gram of resin) | 10 - 15 mL | 8 - 12 mL | Sufficient solvent is needed to ensure proper resin swelling and reagent dissolution, but excessive solvent can dilute reagents and slow down the reaction. |
| Agitation Method | Shaking / Vortexing | Mechanical Stirring / Nitrogen Bubbling | Gentle and efficient mixing is critical to avoid resin damage and ensure reaction homogeneity. |
| Fmoc Deprotection Time | 2 x 10-15 min | 2 x 20-30 min | Ensure complete Fmoc removal, as incomplete deprotection is a common source of deletion impurities. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in SPPS
This protocol outlines a general procedure for coupling an this compound to a resin-bound peptide.
Workflow for this compound Coupling:
Caption: General workflow for a single coupling cycle.
Methodology:
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Perform Fmoc deprotection using a solution of 20% piperidine (B6355638) in DMF.
-
-
Reagent Preparation:
-
In a separate vessel, dissolve the this compound (1.5-3.0 equivalents relative to the resin loading) in DMF.
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents).
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture gently for 1-4 hours at room temperature.
-
-
Reaction Monitoring:
-
After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
-
Protocol 2: Test Cleavage for In-Process Control
Performing a test cleavage on a small amount of resin at intermediate steps can provide valuable information about the synthesis quality.[4]
Methodology:
-
Sample Collection: After a coupling step and subsequent washing, collect a small sample of the peptide-resin (10-20 mg).
-
Drying: Dry the resin sample under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
-
Analysis:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the pellet with cold ether and air dry.
-
Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC and MS to assess purity and identify any deletion or modified sequences.
-
References
best practices for handling and storing Fmoc-aminooxy-PFP ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for handling and storing Fmoc-aminooxy-PFP ester to maintain its reactivity and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Fmoc-aminooxy-PFP (pentafluorophenyl) ester is a bifunctional chemical reagent. It contains an Fmoc-protected aminooxy group and a PFP ester. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules like proteins and peptides. The aminooxy group can then be deprotected (by removing the Fmoc group) to react with carbonyl groups (aldehydes or ketones). This makes it a valuable tool in bioconjugation and peptide synthesis.
Q2: How should this compound be stored to maintain its reactivity?
To ensure long-term stability and reactivity, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.[1][2] Some suppliers may recommend 0-10°C for shorter periods.
-
Moisture Control: The PFP ester is highly sensitive to moisture.[1][2] It should be stored in a tightly sealed container with a desiccant to prevent hydrolysis.[1][2]
-
Inert Atmosphere: For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.
Q3: Can I prepare stock solutions of this compound for later use?
It is strongly advised to prepare solutions of this compound immediately before use.[1][3] PFP esters are susceptible to hydrolysis, especially in the presence of trace amounts of water in solvents.[1][3] Preparing stock solutions for storage is not recommended as the ester will degrade over time, leading to a non-reactive carboxylic acid byproduct.[1][3]
Q4: What are the best solvents for dissolving this compound?
Anhydrous (dry) organic solvents are essential for dissolving this compound to prevent premature hydrolysis. The most commonly recommended solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)[1][4]
-
Dichloromethane (DCM)[4]
-
Tetrahydrofuran (THF)[4]
Always use a fresh bottle of anhydrous solvent or a properly dried solvent to minimize water content.
Q5: What is the optimal pH for reactions involving this compound?
For reactions with primary amines, a pH range of 7.2 to 9.0 is generally considered optimal.[2][5] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[3] Higher pH values can significantly accelerate the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction and reduces efficiency.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Hydrolyzed Reagent: The this compound has been degraded by moisture. | - Use a fresh vial of the reagent. - Ensure proper storage conditions (-20°C with desiccant).[1][2] - Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2] - Prepare the reagent solution immediately before use with anhydrous solvents.[1][3] |
| 2. Suboptimal pH: The reaction buffer pH is too low, leading to protonated (less nucleophilic) amines. | - Ensure the reaction buffer pH is within the optimal range of 7.2-9.0.[2][5] - Use amine-free buffers such as phosphate, borate, or carbonate/bicarbonate.[6] | |
| 3. Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the PFP ester. | - Use amine-free buffers. If necessary, perform a buffer exchange (e.g., dialysis or desalting column) for your sample into an appropriate buffer like PBS.[1] | |
| Low Conjugation Yield | 1. Insufficient Reagent Concentration: The molar excess of the PFP ester over the target amine is too low. | - Increase the molar ratio of this compound to the target molecule. A 5- to 15-fold molar excess is a common starting point. |
| 2. Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion. | - Increase the reaction time (e.g., from 1 hour to 4 hours or overnight at 4°C).[6] - If the sample is stable, consider performing the reaction at room temperature instead of on ice.[6] | |
| Poor Solubility of Reagent in Aqueous Buffer | 1. Hydrophobicity of the Reagent: PFP esters can be hydrophobic. | - First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[1] - Add this solution dropwise to the aqueous reaction buffer containing your biomolecule while stirring. The final concentration of the organic solvent should ideally be kept below 10%.[2] |
Quantitative Data: Stability of PFP Esters
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Optimal pH Range | 7.2 - 9.0[5] | 7.2 - 8.5 |
| Hydrolytic Stability | More stable than NHS esters.[5] | Prone to hydrolysis, especially at higher pH. |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[5] | Well-established chemistry with a wide variety of available reagents. |
This data is based on general PFP ester characteristics and serves for comparative purposes.
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Protein
This protocol provides a general method for labeling a protein with this compound. Optimization of the molar excess of the reagent and reaction time may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer prior to starting.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
While gently vortexing, add a 5- to 15-fold molar excess of the dissolved this compound solution to the protein solution.
-
Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6] The optimal time may vary depending on the protein and desired degree of labeling.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature. This will consume any unreacted PFP ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the labeled protein using a desalting column or dialysis.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Aminooxy-PFP Ester vs. NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of creating precisely engineered biomolecules. This guide provides an objective comparison between a modern, two-step conjugation strategy utilizing Fmoc-aminooxy-PFP esters and the conventional approach employing N-hydroxysuccinimide (NHS) esters.
This comparison delves into the key performance metrics of these two methods, supported by a summary of available experimental insights and detailed protocols to inform your selection of the optimal reagent for your specific application. While direct, side-by-side quantitative data for every aspect is emerging, a clear picture of their respective strengths and weaknesses can be drawn from their chemical properties and reported outcomes.
At a Glance: Key Performance Metrics
| Feature | Fmoc-Aminooxy-PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester & Aminooxy | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (for PFP ester), then Aldehydes/Ketones (for aminooxy) | Primary Amines |
| Bond Formed | Amide (initial), then stable Oxime | Amide |
| Reaction pH (Ester Reaction) | 7.2 - 9.0[1] | 7.2 - 8.5[1] |
| Reaction pH (Oxime Ligation) | ~4.5 (catalyzed) to 7.0[2] | N/A |
| Hydrolytic Stability of Ester | More stable than NHS esters[1] | Prone to hydrolysis, especially at higher pH[3] |
| Stability of Conjugate Bond | Oxime bond is highly stable[2][4][5] | Amide bond is stable |
| Specificity | High: Two-step, bioorthogonal reaction | Moderate: Reacts with available primary amines |
| Key Advantage | Greater hydrolytic stability of the PFP ester leads to potentially higher reaction efficiency. The resulting oxime bond is extremely stable. The two-step nature allows for more controlled and specific conjugation. | Well-established chemistry with a wide variety of commercially available reagents. |
| Key Disadvantage | A multi-step process involving Fmoc deprotection and a second ligation step. | Susceptible to hydrolysis, which can lead to lower reaction yields and requires careful control of conditions.[3] |
Delving into the Chemistries
NHS Esters: The Established Workhorse
N-hydroxysuccinimide esters are widely used for their ability to react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[6] This method is straightforward and has been a mainstay in bioconjugation for decades. However, the primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[3] This competing reaction with water reduces the amount of active ester available for conjugation, often necessitating the use of a larger excess of the reagent and careful pH control to optimize the reaction.[6]
This compound: A Modern, Two-Pronged Approach
This strategy introduces a more controlled, two-step process for bioconjugation.
-
Amine Reaction with PFP Ester: The pentafluorophenyl (PFP) ester is an activated ester that, like NHS esters, reacts with primary amines to form a stable amide bond. The key advantage of PFP esters is their significantly higher resistance to hydrolysis compared to NHS esters.[1][7] This enhanced stability can lead to more efficient and reproducible conjugations, particularly in dilute solutions or when working with precious biomolecules.
-
Oxime Ligation: The initial conjugation step introduces a protected aminooxy group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is then removed under mild basic conditions to reveal the reactive aminooxy functionality. This aminooxy group can then specifically react with an aldehyde or ketone to form a highly stable oxime bond.[2][4] This second reaction is bioorthogonal, meaning it does not react with other functional groups typically found in biological systems, thus offering a high degree of specificity.
Experimental Protocols
Protocol 1: Bioconjugation using NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.
-
Initiate the Conjugation Reaction: Add a 5-20 molar excess of the dissolved NHS ester to the protein solution. Vortex gently to mix.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagent and byproducts.
Protocol 2: Two-Step Bioconjugation using this compound
This protocol outlines the two-stage process of initial amine conjugation, Fmoc deprotection, and subsequent oxime ligation.
Part A: Amine Conjugation with this compound
Materials:
-
This compound reagent
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[8]
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[8]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[8]
-
Initiate the Conjugation Reaction: Add a 5-15 molar excess of the dissolved PFP ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]
-
Purification: Remove the unreacted PFP ester by dialysis or using a desalting column. The resulting product is the Fmoc-protected, aminooxy-modified protein.
Part B: Fmoc Deprotection and Oxime Ligation
Materials:
-
Fmoc-protected, aminooxy-modified protein
-
Deprotection solution: 20% piperidine (B6355638) in DMF[9][10]
-
Aldehyde or ketone-containing molecule for ligation
-
Ligation buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (as a catalyst, optional)
-
Desalting column or dialysis cassette
Procedure:
-
Fmoc Deprotection:
-
Lyophilize the purified Fmoc-aminooxy-protein if necessary.
-
Dissolve the protein in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution and incubate for 7-20 minutes at room temperature.[9]
-
Remove the piperidine and byproducts by precipitation with cold ether and centrifugation, or by size exclusion chromatography.
-
-
Prepare for Ligation: Dissolve the deprotected aminooxy-protein in the ligation buffer.
-
Initiate Oxime Ligation: Add the aldehyde or ketone-containing molecule to the aminooxy-protein solution. A molar excess of the carbonyl compound is typically used. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Allow the ligation reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the final conjugate using a desalting column, dialysis, or chromatography to remove excess reagents.
Visualizing the Pathways and Workflows
Caption: NHS Ester Conjugation Pathway.
Caption: this compound Two-Step Workflow.
Caption: Stability Relationship of Esters and Conjugate Bonds.
Conclusion
The choice between Fmoc-aminooxy-PFP esters and NHS esters depends on the specific requirements of the bioconjugation application. NHS esters offer a simple, one-step method that is well-suited for many applications, especially when the biomolecule is abundant and the reaction conditions can be carefully controlled.
On the other hand, the this compound strategy provides a more robust and specific approach. The higher hydrolytic stability of the PFP ester can lead to higher and more consistent conjugation yields. The subsequent bioorthogonal oxime ligation offers excellent specificity and results in a highly stable conjugate. This two-step method is particularly advantageous for complex bioconjugations, applications requiring high precision, and when working with limited or sensitive biomolecules. For researchers in drug development, the enhanced stability and specificity of the resulting conjugate can be critical for therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. rsc.org [rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to PROTAC Linkers: Evaluating Fmoc-aminooxy-PFP Ester and Alternatives in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the thoughtful selection of the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an objective comparison of Fmoc-aminooxy-PFP ester, an alkyl/ether-based linker, with other commonly employed linker classes in PROTAC development. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to empower researchers in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, chemical composition, and rigidity are pivotal in dictating the PROTAC's overall performance. An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Introduction to this compound
This compound is classified as an alkyl/ether-based PROTAC linker.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis, while the pentafluorophenyl (PFP) ester is a reactive group that facilitates amide bond formation. The aminooxy functionality allows for the formation of stable oxime linkages. This combination of features makes it a versatile building block in the synthesis of PROTACs.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Data Presentation: Quantitative Comparison of Linker Performance
Table 1: Alkyl/Ether Linkers (Representative Data)
| Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether Chains | 1-40 | >85 | [3] |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16-atom alkyl linker | ~10 | ≥95 | [4] |
| TANK-binding kinase 1 (TBK1) | VHL | 21-atom alkyl/ether linker | 3 | 96 | [3] |
Table 2: Polyethylene Glycol (PEG) Linkers (Representative Data)
| Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG3 | 55 | 85 | [2] |
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG4 | 20 | 95 | [2] |
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG5 | 15 | >98 | [2] |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG linker | >100 | <50 | [5] |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG linker | ~20 | >90 | [5] |
Table 3: Rigid and Click Chemistry Linkers (Representative Data)
| Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| Bromodomain-containing protein 4 (BRD4) | CRBN | Triazole linker (Click Chemistry) | 10-50 | >90 | [6] |
| Focal Adhesion Kinase (FAK) | CRBN | Piperazine-containing rigid linker | 10 | 85 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Load equal amounts of protein per lane of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged) in an appropriate assay buffer. Prepare a serial dilution of the PROTAC compound.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and fluorescently labeled antibodies (e.g., terbium-conjugated anti-GST and Alexa Fluor 488-conjugated anti-His) with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1-3 hours) to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50) and the maximum FRET signal.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.
Methodology:
-
Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution. A filter plate with an artificial membrane is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated for a defined period, allowing the PROTAC to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better passive permeability.
Mandatory Visualizations
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Fmoc-Aminooxy-PFP Ester in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise chemical modification of biomolecules, the choice of reagents is paramount to the success of their endeavors. Fmoc-aminooxy-PFP ester has established itself as a valuable tool for introducing an aminooxy group, enabling the formation of stable oxime bonds with aldehydes and ketones. However, a range of alternative reagents exists, each with distinct properties that may offer advantages in specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate the selection of the most suitable reagent for your research needs.
The core functionality of these reagents revolves around two key components: the N-terminal protecting group on the aminooxy moiety (typically Fmoc or Boc) and the activating group for coupling to primary amines (commonly a PFP or NHS ester). The choice between these alternatives significantly impacts reaction conditions, stability, and overall efficiency of the conjugation process.
Performance Comparison of Key Reagent Components
The selection of an alternative to this compound involves considering both the aminooxy-protecting group and the active ester. The following tables provide a quantitative comparison of the key performance characteristics of these components.
Table 1: Comparison of Nα-Protecting Groups: Fmoc vs. Boc
| Feature | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) | Reference(s) |
| Deprotection Condition | Mildly basic (e.g., 20% Piperidine in DMF) | Strongly acidic (e.g., Trifluoroacetic acid - TFA) | [1][2][] |
| pH Range for Deprotection | pH 10–12 | pH 1–2 | [] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt) | Orthogonal with base-labile protecting groups | [2][] |
| Key Advantage | Milder deprotection conditions, compatible with acid-sensitive modifications, ease of automation. | Effective for long or aggregation-prone sequences; lower cost of reagents. | [2][4] |
| Potential Side Reactions | Diketopiperazine formation, aspartimide formation. | Acid-catalyzed side reactions with sensitive residues (e.g., Trp, Met). | [2][] |
| Crude Yield (Aβ1–42 Synthesis Case Study) | 33% (standard), 57% (with pseudoprolines) | 87% (with microwave assistance) | [1] |
Table 2: Comparison of Amine-Reactive Esters: PFP vs. NHS
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | Reference(s) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | [2] |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | [2] |
| Hydrolytic Stability | Higher | Lower | [2][5] |
| Half-life in Aqueous Solution (pH 7.0, 0°C) | More stable than NHS ester | 4-5 hours | [6] |
| Half-life in Aqueous Solution (pH 8.6, 4°C) | More stable than NHS ester | 10 minutes | [6] |
| Optimal pH for Reaction | 7.2 - 9.0 | 7.0 - 8.5 | [2][6] |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | [2] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions. | Well-established chemistry with a wide variety of available reagents. | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for key applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aminooxy-Functionalized Peptide using Boc-Aoa-OH
This protocol outlines the manual synthesis of a peptide with a C-terminal aminooxy group using the Boc strategy.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids
-
Boc-Aoa-OH (2-(tert-butyloxycarbonylaminooxy)acetic acid)[7]
-
Coupling agent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% TFA in DCM[8]
-
Neutralization solution: 10% DIPEA in DMF
-
Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Boc Deprotection: Wash the resin with DMF. Add the deprotection solution (50% TFA in DCM) and react for 30 minutes.[8]
-
Neutralization: Wash the resin with DCM and DMF. Neutralize with 10% DIPEA in DMF.
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent Boc-protected amino acid in the sequence.
-
Boc-Aoa-OH Coupling: For the final coupling step, use Boc-Aoa-OH to introduce the aminooxy functionality.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation
This protocol describes the conjugation of a drug-linker containing an aldehyde to an antibody functionalized with an aminooxy group.
Materials:
-
Antibody containing a site-specific aminooxy group
-
Aldehyde-functionalized drug-linker
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Aniline (B41778) (catalyst)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the aminooxy-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the aldehyde-functionalized drug-linker in an organic solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the drug-linker stock solution to the antibody solution to achieve a desired molar excess (e.g., 5-10 fold). Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[9][10]
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.
-
Purification: Remove excess drug-linker and catalyst by size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectrophotometry or mass spectrometry.[11]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and the logical relationships between different reagents and procedures.
Caption: Workflow for utilizing alternative reagents in peptide synthesis and bioconjugation.
Caption: Decision pathway for selecting an alternative reagent based on experimental needs.
Conclusion
The selection of an alternative to this compound is a nuanced decision that depends on the specific requirements of the application. For syntheses involving acid-sensitive residues, the Fmoc protecting group remains the superior choice due to its mild, basic deprotection conditions.[] Conversely, the Boc strategy can offer advantages in terms of cost and for the synthesis of aggregation-prone peptides.[2]
In the realm of active esters, PFP esters demonstrate clear superiority over NHS esters in terms of hydrolytic stability, which can translate to higher and more consistent conjugation yields, particularly in aqueous environments.[2][5] While NHS esters are a well-established and widely available option, the enhanced stability of PFP esters makes them a compelling alternative for demanding bioconjugation applications.
Ultimately, the optimal choice of reagent will be dictated by a careful consideration of the target molecule's properties, the desired reaction conditions, and the overall goals of the experiment. This guide provides the foundational data and protocols to empower researchers to make informed decisions and achieve their synthetic and bioconjugation objectives with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chempep.com [chempep.com]
- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Conjugation Efficiency: Fmoc-Aminooxy-PFP Ester vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and stable conjugation of biomolecules is a critical aspect of creating effective therapeutics, diagnostics, and research tools. The choice of conjugation chemistry directly impacts the yield, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of Fmoc-aminooxy-pentafluorophenyl (PFP) ester, a reagent utilized in oxime ligation, with other common bioconjugation methods. The comparison is supported by experimental data and detailed protocols to assist in selecting the optimal strategy for your specific application.
At a Glance: Comparing Key Bioconjugation Chemistries
The selection of a conjugation method often involves a trade-off between reaction speed, the stability of the formed bond, and the method's compatibility with biological systems.[1] Fmoc-aminooxy-PFP ester facilitates oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1][2] This method is advantageous due to the rarity of aldehydes and ketones in native biological systems, which minimizes off-target reactions.[1] The resulting oxime bond is exceptionally stable across a wide pH range.[1][3]
Here, we compare oxime ligation with other widely used bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol chemistry, and strain-promoted alkyne-azide cycloaddition (SPAAC).
| Feature | Oxime Ligation (via this compound) | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reactive Group | Aminooxy | N-hydroxysuccinimide Ester | Maleimide | Cyclooctyne (e.g., DBCO, BCN) |
| Target Functional Group | Aldehyde, Ketone | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Azide |
| Bond Formed | Oxime | Amide | Thioether | Triazole |
| Optimal pH Range | 6.0 - 7.0[1] | 7.2 - 8.5[4] | 6.5 - 7.5[1] | Broad (Physiological pH) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.23 - 208[5] | ~10² - 10⁴ | ~10³ | 10⁻³ - 1[5] |
| Key Advantage | High chemoselectivity, stable bond[1] | Well-established, targets abundant groups | Fast and efficient | Highly bioorthogonal, copper-free[5] |
| Key Disadvantage | May require introduction of carbonyl group | Can lead to heterogeneous products | Thioether bond can be reversible | Can have slower kinetics than other click reactions[5] |
The PFP Ester Advantage: Enhanced Stability and Efficiency
The "PFP ester" component of this compound offers a significant advantage over the more traditional NHS esters. PFP esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, particularly at neutral to basic pH.[4][6][7][8][9] This increased stability can lead to higher conjugation efficiency and more reproducible results, as more of the reagent remains active and available to react with the target biomolecule.[4][8]
Visualizing the Chemistries: Reaction Mechanisms
To better understand the chemical transformations, the following diagrams illustrate the reaction mechanisms of the discussed bioconjugation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
A Comparative Guide to LC-MS Analysis for Confirming Fmoc-Aminooxy-PFP Ester Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient confirmation of reaction products is paramount. This guide provides an objective comparison of methodologies for confirming the products of reactions involving Fmoc-aminooxy-Pentafluorophenyl (PFP) esters, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. We will delve into the advantages of PFP esters over other active esters and provide detailed experimental protocols to support your research.
PFP Esters: A Superior Choice for Stability and Efficiency
The initial step in many bioconjugation strategies involves the reaction of an active ester with a nucleophile. While N-hydroxysuccinimide (NHS) esters have been widely used, PFP esters are emerging as a superior alternative due to their enhanced stability and reactivity.[1]
PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, which are prone to rapid degradation, especially at neutral to basic pH.[2][3] This increased stability of PFP esters can lead to higher conjugation efficiency and more consistent and reproducible results.[2] Kinetic studies have also shown that PFP esters have superior reactivity in aminolysis, the desired reaction with amines.[4]
The following table summarizes the hydrolytic stability of NHS esters at various pH values, providing a baseline for comparison. While direct side-by-side quantitative data for PFP esters is limited in the literature, they are consistently reported to be significantly more stable under these conditions.[5][6]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Reaction Pathway and Experimental Workflow
The reaction between an Fmoc-aminooxy functionalized molecule and a PFP ester results in the formation of a stable amide bond. This is followed by the reaction of the deprotected aminooxy group with an aldehyde or ketone to form an oxime bond. The overall workflow, from reaction to analysis, is critical for successful confirmation of the final product.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde-Modified Peptide
Materials:
-
This compound
-
Aldehyde-modified peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Piperidine (B6355638) solution (20% in DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine solution in DMF to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Oxime Ligation:
-
The deprotected aminooxy-functionalized peptide will react with the aldehyde on the target peptide to form an oxime bond. This reaction typically proceeds to completion during the deprotection step or shortly after.
-
-
Quenching and Purification:
-
(Optional) Add the quenching solution to stop the reaction.
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Protocol 2: LC-MS Analysis of the Conjugated Peptide
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate in Mobile Phase A to a suitable concentration for LC-MS analysis.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 0.2-0.4 mL/min.
-
-
MS and MS/MS Data Acquisition:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
Perform tandem MS (MS/MS) on the precursor ion of the conjugate to obtain fragmentation data for sequence confirmation.
-
Data Presentation and Interpretation
The primary goal of the LC-MS analysis is to confirm the successful conjugation by observing the expected mass shift. The molecular weight of the final product should correspond to the sum of the molecular weights of the starting peptide and the attached Fmoc-aminooxy moiety, minus the mass of the PFP leaving group and water.
Table 2: Expected Mass Changes in Conjugation Reaction
| Component | Molecular Weight (Da) - Example |
| Aldehyde-modified Peptide | Varies |
| Fmoc-aminooxyacetic acid | 313.31 |
| Pentafluorophenol (leaving group) | 184.07 |
| Expected Mass of Conjugate | (MW of Peptide) + 129.24 |
Note: The final mass increase is the mass of the aminooxyacetic acid minus the mass of a water molecule.
The MS/MS fragmentation data can be used to further confirm the structure of the conjugate. The fragmentation pattern should be consistent with the peptide sequence and the presence of the oxime linkage.
Alternative Confirmation Methods
While LC-MS is the gold standard for confirming conjugation products, other techniques can provide complementary information.
Table 3: Comparison of Confirmation Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Separates components by chromatography and detects by mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight confirmation. | Requires specialized instrumentation. |
| SDS-PAGE | Separates molecules based on size through a gel matrix. | Simple and widely available; can show a shift in molecular weight. | Low resolution; may not detect small mass changes. |
| HPLC with UV Detection | Separates components by chromatography and detects by UV absorbance. | Quantitative; can monitor reaction progress. | Does not provide molecular weight information. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information. | Requires high sample concentrations and specialized expertise. |
Conclusion
The use of Fmoc-aminooxy-PFP esters in bioconjugation offers significant advantages in terms of stability and efficiency. LC-MS analysis is an indispensable tool for the unambiguous confirmation of the resulting reaction products. By following the detailed protocols and understanding the data interpretation outlined in this guide, researchers can confidently characterize their conjugates and advance their drug development and research objectives.
References
Stability Showdown: A Comparative Guide to Bioconjugate Stability Featuring Fmoc-Aminooxy-PFP Ester
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is paramount to its efficacy and reliability. The choice of conjugation chemistry directly dictates the longevity and performance of the resulting molecule. This guide provides an objective comparison of the stability of conjugates formed using Fmoc-aminooxy-PFP ester with other common bioconjugation alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparing Conjugate Stability
The stability of a bioconjugate is fundamentally determined by the linkage formed between the biomolecule and the molecule of interest. The this compound reagent facilitates a two-step conjugation process: first, the highly stable pentafluorophenyl (PFP) ester reacts with primary amines (like lysine (B10760008) residues on a protein) to form a very stable amide bond. Following Fmoc deprotection, the exposed aminooxy group reacts with a carbonyl (aldehyde or ketone) to form a highly stable oxime ether linkage. This guide compares the stability of these linkages against those formed by other popular bioconjugation methods.
| Linkage Type | Formed From | Half-life (t½) at Neutral pH | Key Stability Characteristics |
| Amide Bond | PFP Ester + Amine | ~600 years[1] | Exceptionally stable across a wide pH range.[1][2][3] Resistant to enzymatic degradation. |
| NHS Ester + Amine | ~600 years (once formed) | The ester itself is prone to rapid hydrolysis in aqueous solutions, especially at neutral to basic pH, which can lower conjugation efficiency.[1] | |
| Oxime Ether | Aminooxy + Aldehyde/Ketone | ~1 month[1] | Significantly more stable than hydrazone linkages.[4] Hydrolysis is acid-catalyzed and very slow at physiological pH.[5] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | ~1-2 hours[1] | Prone to hydrolysis, especially under acidic conditions.[4] Reversibility can be exploited for controlled release applications. |
| Thioether (from Maleimide) | Maleimide + Thiol | Variable (minutes to days) | Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione), leading to deconjugation.[6] Can be stabilized by hydrolysis of the succinimide (B58015) ring. |
| Triazole (from SPAAC) | Azide + Cyclooctyne | Highly Stable | The triazole ring is exceptionally stable under physiological conditions and resistant to hydrolysis and enzymatic cleavage.[7][8][9] |
| Dihydropyridazine (from Tetrazine Ligation) | Tetrazine + trans-Cyclooctene | Generally Stable | The initial adduct is stable, though some tetrazine precursors show limited stability in aqueous buffers over extended periods.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible assessment of conjugate stability. Below are protocols for a typical two-step conjugation using this compound and a general method for assessing the hydrolytic stability of the resulting oxime linkage.
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol describes the initial amine conjugation followed by the oxime ligation.
Materials:
-
Protein with accessible primary amines (e.g., antibody in PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Piperidine
-
Aldehyde- or ketone-containing payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline (B41778) (catalyst)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step A: Amine Acylation
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted PFP ester by SEC (e.g., a desalting column) equilibrated with PBS.
Step B: Oxime Ligation
-
To the purified protein-aminooxy conjugate, add a 10- to 50-fold molar excess of the aldehyde- or ketone-containing payload.
-
Add aniline catalyst to a final concentration of 10-100 mM from a stock solution.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the final protein-payload conjugate using SEC to remove excess payload and catalyst.
Protocol 2: Assessing Hydrolytic Stability of Oxime Conjugates by HPLC
This protocol outlines a general method for determining the half-life of an oxime-linked conjugate under physiological conditions.
Materials:
-
Purified oxime-linked conjugate
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or MS detector
Procedure:
-
Prepare a solution of the oxime conjugate in the incubation buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of the quenching solution. This stops the reaction and precipitates the protein.
-
Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the sample by reverse-phase HPLC. Develop a gradient method that separates the intact conjugate from the hydrolyzed payload and/or protein fragments.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the natural logarithm of the percentage of remaining intact conjugate versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.
Visualizing the Process
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the chemical principles involved.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Experimental workflow for assessing the hydrolytic stability of a bioconjugate.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different activated esters in peptide synthesis
A comparative analysis of activated esters is essential for researchers, scientists, and drug development professionals to optimize peptide synthesis, ensuring high yields and purity. Activated esters of N-protected amino acids are key intermediates in peptide bond formation, particularly in Solid-Phase Peptide Synthesis (SPPS). Their reactivity is finely tuned to be high enough for efficient aminolysis but low enough to mitigate side reactions, most notably racemization. This guide provides a comparative overview of three widely used classes of activated esters: N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (Pfp) esters, and Benzotriazole esters (formed in situ from additives like HOBt).
Comparative Performance of Activated Esters
The choice of an activated ester strategy significantly impacts coupling efficiency, reaction kinetics, and the chiral integrity of the final peptide. While direct comparative data under identical conditions is sparse, a compilation of findings from various studies allows for a robust qualitative and quantitative assessment.
Pentafluorophenyl (Pfp) esters are noted for their high reactivity and stability, making them well-suited for automated synthesis protocols.[1][2] Kinetic studies have demonstrated that Pfp esters possess a significantly higher coupling rate compared to other active esters like p-nitrophenyl esters.[3] They are particularly effective in minimizing racemization, with studies showing less than 1% racemization per step during the incorporation of sensitive amino acids like cysteine.[4]
Benzotriazole esters, typically generated in situ using coupling reagents (e.g., HBTU, HATU) with 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, are highly efficient at both activating the carboxyl group and suppressing racemization.[5] The addition of HOBt is a standard method to minimize the epimerization of the activated amino acid.[5][6] The resulting OBt-esters are highly reactive intermediates that facilitate rapid peptide bond formation.
N-hydroxysuccinimide (NHS) esters are another popular choice, valued for their sufficient reactivity and the generation of a water-soluble N-hydroxysuccinimide byproduct, which simplifies purification.[7] While widely used in bioconjugation, in SPPS they are often seen as having more moderate reactivity compared to Pfp or HOBt-based systems.[8]
Quantitative Data Summary
The following table summarizes performance metrics for different activation strategies. It is important to note that these values are compiled from different studies and synthetic contexts, and direct comparison should be made with caution.
| Activation Method | Coupling Reagent/Ester Type | Peptide Sequence Context | Purity/Yield (%) | Racemization Level (%) | Reference |
| Pentafluorophenyl Ester | Preformed Fmoc-AA-OPfp | H-Gly-L-Cys-Phe-NH₂ | High | < 1.0 | [4] |
| Pentafluorophenyl Ester | Preformed Fmoc-AA-OPfp | Acyl Carrier Protein (65-74) | > 90 (crude) | Not specified | [2] |
| Benzotriazole Ester (in situ) | HBTU/HOBt/DIEA | General SPPS | High | 5 - 33 (without optimization) | [4] |
| Benzotriazole Ester (in situ) | TCTU/6Cl-HOBt | Acyl Carrier Protein (65-74) | 87 (crude) | Not specified | [9] |
| Benzotriazole Ester (in situ) | HATU/HOAt | Acyl Carrier Protein (65-74) | 78 (crude) | Not specified | [9] |
| Benzotriazole Ester (in situ) | HBTU/HOBt (optimized) | H-Gly-L-Cys-Phe-NH₂ | High | < 5.0 | [4] |
| Carbodiimide/Additive | DIC/HOBt | H-Gly-L-Cys-Phe-NH₂ | High | < 1.0 | [4] |
Visualizing Peptide Synthesis Workflows
Diagrams are crucial for understanding the complex processes in peptide synthesis. The following visualizations, created using the DOT language, illustrate the general workflow and the chemical logic of using activated esters.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide bond formation using a pre-activated amino acid ester.
Experimental Protocols
Detailed and validated protocols are fundamental for reproducible and high-quality peptide synthesis.
Protocol 1: General Coupling Cycle using in situ HOBt/HBTU Activation
This protocol describes a standard coupling step on a resin after the N-terminal Fmoc group has been removed.
-
Resin Preparation: Following Fmoc-deprotection (e.g., with 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[1][10]
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal volume of DMF.[1][11]
-
Initiation of Coupling: Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. Immediately add this solution to the washed peptide-resin. Note: Pre-activation for 1-5 minutes before adding to the resin is common, but for racemization-prone amino acids like Cys and His, adding the mixture to the resin immediately without pre-activation is recommended to minimize racemization.[4]
-
Reaction: Agitate the resin slurry at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.
-
Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the reaction for completion.[10] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Coupling using Pre-formed Pentafluorophenyl (Pfp) Esters
This method uses stable, isolable Fmoc-amino acid Pfp esters, which can be prepared in advance or purchased commercially.
-
Resin Preparation: As in Protocol 1, ensure the peptide-resin is deprotected and thoroughly washed with DMF.
-
Coupling Solution Preparation: Dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents) in DMF.[3] For difficult couplings, 1-hydroxybenzotriazole (HOBt) (3 equivalents) can be added as a catalyst, although the reaction proceeds without it.[2]
-
Initiation of Coupling: Add the coupling solution to the swollen, deprotected peptide-resin. If HOBt is used, a base like DIPEA (3 equivalents) may be added.
-
Reaction: Agitate the mixture at room temperature. Coupling with Pfp esters is often rapid, typically complete within 1 hour.
-
Monitoring and Washing: Monitor the reaction using the ninhydrin test.[10] Upon completion, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5 times) and DCM (2-3 times) to ensure complete removal of pentafluorophenol.
Protocol 3: General Coupling using NHS Esters (Solution Phase Example)
While less common for modern SPPS, NHS esters are frequently used in solution-phase synthesis and for peptide modification. This protocol is adapted for a solution-phase coupling.
-
Reactant Preparation: Dissolve the peptide or amino acid ester with a free N-terminus (1 equivalent) in a suitable solvent like DMF or a mixture of THF and water.[3] Add a base such as DIPEA to adjust the pH to 8.5-9.0.
-
Coupling Solution: In a separate flask, dissolve the Nα-protected amino acid NHS-ester (1.1-1.5 equivalents) in a solvent miscible with the reaction mixture (e.g., THF, DMF).
-
Reaction: Add the NHS-ester solution to the solution of the amino component. Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 5% citric acid) to remove unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove the N-hydroxysuccinimide byproduct and unreacted NHS-ester. The organic layer is then dried and concentrated to yield the protected peptide.
References
- 1. rsc.org [rsc.org]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. peptide.com [peptide.com]
A Head-to-Head Comparison of Fmoc-Aminooxy-PFP Ester from Three Leading Suppliers
For researchers and professionals in drug development and chemical biology, the quality and performance of bioconjugation reagents are paramount to the success of their projects. Fmoc-aminooxy-PFP ester is a critical reagent for the site-specific modification of biomolecules through oxime ligation. This guide provides an objective, data-driven comparison of this reagent from three fictional but representative suppliers: Supplier A , Supplier B , and Supplier C . The evaluation focuses on key performance indicators: purity, conjugation efficiency, and stability.
Key Performance Indicators
The performance of this compound was evaluated based on the following metrics:
-
Purity: The percentage of the active this compound in the supplied product, as determined by High-Performance Liquid Chromatography (HPLC). Higher purity is crucial to avoid side reactions and ensure reproducibility.
-
Conjugation Efficiency: The yield of the desired conjugate in a model reaction with an aldehyde-containing peptide. This directly reflects the reactivity of the reagent.
-
Stability: The degradation of the reagent over a four-week period when stored under recommended conditions, assessed by HPLC. A stable reagent ensures consistent performance over its shelf life.
Comparative Performance Data
The following table summarizes the quantitative data obtained from the experimental evaluation of this compound from the three suppliers.
| Performance Metric | Supplier A | Supplier B | Supplier C |
| Purity (Initial, %) | 98.5% | 95.2% | 99.1% |
| Conjugation Efficiency (%) | 92.3% | 85.7% | 94.5% |
| Stability (% Degradation after 4 weeks) | 1.2% | 3.5% | 0.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable readers to reproduce these findings.
Purity Determination by HPLC
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm.
-
Sample Preparation: 1 mg of this compound was dissolved in 1 mL of acetonitrile.
-
Analysis: The peak area of the main product was used to calculate the percentage purity relative to all other observed peaks.
Conjugation Efficiency Assay
-
Model Reaction: A model peptide with a C-terminal aldehyde (Peptide-CHO, 1 mg/mL in 100 mM aniline (B41778) buffer, pH 4.5) was reacted with a 1.5-fold molar excess of this compound from each supplier.
-
Reaction Conditions: The reaction was incubated at room temperature for 2 hours.
-
Quenching: The reaction was quenched by the addition of 1% TFA.
-
Analysis: The reaction mixture was analyzed by LC-MS to determine the percentage of the peptide converted to the desired oxime-linked conjugate.
Stability Assessment
-
Storage Conditions: Samples from each supplier were stored at 4°C, protected from light and moisture.
-
Time Points: Purity was assessed by HPLC at the beginning of the study (week 0) and after four weeks (week 4).
-
Calculation: The percentage degradation was calculated as the decrease in the purity of the main product peak over the four-week period.
Visualizing the Experimental Workflow and Reaction
To further clarify the processes, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for evaluating this compound.
Caption: The chemical reaction of oxime ligation.
Conclusion and Recommendations
Based on the experimental data, Supplier C demonstrates superior performance across all evaluated metrics, offering the highest purity, greatest conjugation efficiency, and best stability. Supplier A also provides a high-quality product with reliable performance. While functional, the reagent from Supplier B showed lower purity and efficiency, which could lead to less predictable results and the need for more extensive purification of the final conjugate.
For researchers engaged in sensitive applications such as drug development, where high efficiency and reproducibility are critical, the products from Supplier C and Supplier A are recommended. For less demanding applications or initial screening studies, the more economical option from Supplier B may be considered, with the caveat that more rigorous downstream purification may be necessary.
It is always advisable for researchers to perform an in-house validation of new batches of critical reagents to ensure optimal performance in their specific experimental systems.
literature review of Fmoc-aminooxy-PFP ester applications and success rates
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical tools is paramount to success. This guide provides a detailed literature review and a comparative analysis of (9-fluorenylmethoxycarbonyl)-aminooxy-pentafluorophenyl (Fmoc-aminooxy-PFP) ester, a reagent utilized in the synthesis of modified peptides and proteins. We will objectively compare its performance against other common bioconjugation methods, supported by experimental data, to inform your selection of the most suitable technique for your research needs.
Overview of Fmoc-Aminooxy-PFP Ester Applications
This compound is a bifunctional reagent primarily employed in the field of bioconjugation and peptide synthesis. The Fmoc group serves as a temporary protecting group for the aminooxy functionality, which is stable under the acidic conditions used for side-chain deprotection in Fmoc-based solid-phase peptide synthesis (SPPS), but is readily removed with a base like piperidine (B6355638). The PFP ester is a highly reactive group that facilitates efficient amide bond formation.
The principal application of this reagent is in oxime ligation , a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This method is particularly valuable for the synthesis of neoglycopeptides , where a peptide containing an aminooxy group is reacted with a sugar bearing a reducing end (which exists in equilibrium with its open-chain aldehyde or ketone form). This approach has been used to generate neoglycopeptides with yields ranging from 60-85% for reactions with glucose and lactose.
Comparative Analysis of Bioconjugation Techniques
The selection of a bioconjugation strategy depends on several factors, including the nature of the biomolecules, the desired site of conjugation, and the required stability of the resulting linkage. Below is a comparison of oxime ligation using this compound with other prevalent methods.
| Technique | Target Functional Group | Linkage Formed | Typical pH Range | Advantages | Disadvantages | Reported Success Rates/Yields |
| Oxime Ligation (via this compound) | Aldehydes, Ketones | Oxime | 4.0 - 7.0 | Highly chemoselective; stable linkage; bioorthogonal.[1][2] | Requires introduction of a carbonyl or aminooxy group; reaction can be slow with ketones.[3] | 60-85% for neoglycopeptides; >95% purity for some peptide conjugations.[4][5] |
| NHS Ester Chemistry | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Amide | 7.0 - 8.5 | Well-established; reacts readily with available amines.[2] | Can lead to heterogeneous products due to multiple lysine residues; NHS esters are susceptible to hydrolysis.[6][7] | 70-80% modification of DNA with amine-reactive ferrocene-NHS esters.[8] |
| PFP Ester Chemistry (general) | Primary Amines | Amide | 7.2 - 8.5 | More resistant to hydrolysis than NHS esters, leading to potentially more efficient reactions.[6] | Can be more hydrophobic than NHS esters.[6] | High purity (>90%) for solid-phase peptide synthesis.[9] |
| Maleimide-Thiol Chemistry | Thiols (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols; rapid reaction. | Potential for maleimide (B117702) ring hydrolysis leading to unstable products; requires a free thiol which can be prone to oxidation. | Nearly quantitative yields for thiol-succinimide formation.[10] 70% yield for 18F-labeling of glutathione.[11] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides, Cycloalkynes | Triazole | Physiological pH | Bioorthogonal; no catalyst required.[2] | Requires incorporation of bulky azide (B81097) or cyclooctyne (B158145) handles into biomolecules.[2] | Can achieve high conversion under cellular conditions. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the synthesis of a neoglycopeptide using Fmoc-aminooxy chemistry in solid-phase peptide synthesis (SPPS) followed by oxime ligation.
Caption: Workflow for neoglycopeptide synthesis via SPPS and oxime ligation.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Aminooxy-Peptide
This protocol describes the incorporation of an aminooxy functionality into a peptide using Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) during standard Fmoc-SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Aoa-OH
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. Repeat steps 2 and 3 for each amino acid in the sequence.
-
Fmoc-Aoa-OH Coupling: For the final coupling step, use Fmoc-Aoa-OH following the same procedure as for other amino acids. It is crucial to avoid base-containing activation mixtures that can cause over-acylation; pre-activation with DIC/Oxyma can be an alternative.[12]
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal aminooxyacetic acid with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude aminooxy-peptide by reverse-phase HPLC.
Protocol 2: Oxime Ligation for Neoglycopeptide Synthesis
This protocol outlines the conjugation of a purified aminooxy-peptide with a reducing sugar.
Materials:
-
Purified aminooxy-peptide
-
Reducing sugar (e.g., glucose, lactose)
-
Aniline (B41778) buffer (e.g., 0.1 M sodium acetate, pH 4.5, containing 10-20 mM aniline)
-
DMSO
Procedure:
-
Dissolve Reactants: Dissolve the aminooxy-peptide in the aniline buffer. A small amount of DMSO can be used to aid solubility. Dissolve the reducing sugar in the same buffer.
-
Ligation Reaction: Mix the peptide and sugar solutions. The sugar should be in a molar excess (e.g., 10-100 fold). Allow the reaction to proceed at room temperature overnight. For slow reactions, gentle heating (e.g., 37 °C) can be applied. The reaction can be monitored by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the resulting neoglycopeptide by reverse-phase HPLC to remove excess sugar and unreacted peptide.
-
Characterization: Confirm the identity and purity of the neoglycopeptide by mass spectrometry.
Conclusion
This compound and its derivatives are valuable tools for the synthesis of modified peptides and bioconjugates, particularly through oxime ligation. This method offers high chemoselectivity and results in a stable linkage, making it an excellent choice for applications such as the synthesis of neoglycopeptides. While alternatives like NHS ester and maleimide chemistry are well-established for targeting amines and thiols respectively, they can suffer from drawbacks such as lack of specificity and linkage instability. PFP esters, in general, offer an advantage over NHS esters due to their increased stability towards hydrolysis. The choice of bioconjugation strategy will ultimately depend on the specific requirements of the application, including the available functional groups, the desired stability of the conjugate, and the tolerance of the biomolecules to the reaction conditions. This guide provides the foundational information to make an informed decision for your research and development endeavors.
References
- 1. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
A Researcher's Guide to Bioconjugation: Cost-Benefit Analysis of Fmoc-Aminooxy-PFP Ester
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of reagents is a critical decision that can significantly impact experimental success and project costs. This guide provides a comprehensive cost-benefit analysis of Fmoc-aminooxy-PFP (pentafluorophenyl) ester, a popular reagent for oxime ligation, and compares its performance with a common alternative, N-hydroxysuccinimide (NHS) esters. This analysis is supported by available data and detailed experimental protocols to inform your selection of the most suitable conjugation chemistry for your research needs.
At a Glance: Key Performance Indicators
The selection of a bioconjugation strategy often involves a trade-off between cost, reaction efficiency, and the stability of the final conjugate. The following table summarizes the key performance indicators for oxime ligation using Fmoc-aminooxy-PFP ester and amide bond formation using NHS esters.
| Feature | This compound (Oxime Ligation) | NHS Ester (Amide Bond Formation) |
| Target Functional Group | Aldehydes and Ketones | Primary Amines (e.g., Lysine (B10760008) residues) |
| Bond Formed | Oxime | Amide |
| Reaction pH | Typically 4.0-5.0 (can be performed at neutral pH with catalysts) | Typically 7.2-8.5[1] |
| Reaction Speed | Can be slow at neutral pH, but can be completed in minutes with catalysts or in acidic conditions.[2][3][4] | Relatively fast (minutes to a few hours).[5] |
| Bond Stability | Highly stable, significantly more resistant to hydrolysis than hydrazones.[6][7][8][9] | Stable amide bond. |
| Reagent Stability in Aqueous Solution | PFP esters are less susceptible to hydrolysis than NHS esters, leading to potentially higher reaction efficiency.[10][11][12][13] | Prone to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.[1][11] |
| Chemoselectivity | High, as aldehydes and ketones are less common in biological systems. | Can react with multiple lysine residues, potentially leading to a heterogeneous product.[5] |
Cost-Benefit Analysis: A Quantitative Comparison
While performance is paramount, the cost of reagents is a significant consideration in any research budget. The following table provides an estimated cost comparison between this compound and various commonly used NHS esters. Prices are based on currently available information and may vary between suppliers.
| Reagent | Supplier Example(s) | Estimated Price (USD) | Price per Unit |
| Fmoc-aminooxyacetic acid PFP ester | Conju-Probe | $110 - $670 | Varies by quantity |
| Fmoc-alpha-aminoisobutyric acid pentafluorophenyl ester | American Custom Chemicals Corporation | Contact for pricing | 1 gram |
| MB 488 NHS ester | AxisPharm | $136 - $2618 | 1mg - 100mg |
| Alexa Fluor™ 488 NHS Ester | Invitrogen™ | Contact for pricing | 1 mg |
| Amersham CyDye mono-Reactive NHS Ester | Fisher Scientific | Contact for pricing | 50 mg |
| AQuora® Fluorescein-NHS Ester | Vector Labs | $79 | 1 mg |
| SureLight® 488 NHS ester | Columbia Biosciences | Contact for pricing | 100 µg or 1 mg |
Note: The provided prices are for illustrative purposes and are subject to change. Researchers should obtain quotes from their preferred vendors for the most accurate and up-to-date pricing.
Delving into the Chemistry: Performance and Stability
The primary advantage of using this compound for oxime ligation lies in the exceptional stability of the resulting oxime bond. Quantitative studies have demonstrated that the oxime linkage is significantly more resistant to hydrolysis compared to other linkages like hydrazones. One study found the rate constant for the acid-catalyzed hydrolysis of an oxime to be nearly 1000-fold lower than that of simple hydrazones.[6][7][8] Another study reported that oximes are 100 to 1000 times more resistant to hydrolysis in aqueous solutions than their hydrazone counterparts.
The PFP ester itself also offers advantages over the more common NHS ester. PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[10][11][12][13] This increased stability can lead to higher reaction efficiencies, as more of the PFP ester is available to react with the target molecule rather than being consumed by hydrolysis.
Experimental Protocols
Detailed methodologies for performing bioconjugation using both this compound and NHS esters are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Oxime Ligation using this compound
This protocol describes the conjugation of an aminooxy-modified molecule (prepared using this compound) to an aldehyde- or ketone-containing biomolecule.
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
Aminooxy-modified molecule
-
Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.0-5.0
-
Aniline (B41778) (optional, as catalyst)
-
Organic co-solvent (e.g., DMSO or DMF), if necessary
-
Quenching reagent (e.g., acetone)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the biomolecule has limited aqueous solubility, a minimal amount of an organic co-solvent can be added.
-
Prepare the Aminooxy-Molecule Solution: Dissolve the aminooxy-modified molecule in the reaction buffer.
-
Initiate the Ligation Reaction: Add the aminooxy-molecule solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (aminooxy-molecule:biomolecule).
-
Catalysis (Optional): If performing the reaction at or near neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Quenching: Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Protocol 2: Amine Conjugation using NHS Ester
This protocol outlines a general procedure for labeling a biomolecule with an NHS ester-activated molecule.
Materials:
-
Biomolecule containing primary amines (e.g., protein, peptide)
-
NHS ester-activated molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add the NHS ester solution to the biomolecule solution while gently vortexing. A typical molar excess of NHS ester to the biomolecule is 8:1 for mono-labeling, but this may require optimization.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purification: Purify the conjugate using a suitable method to remove unreacted NHS ester and byproducts.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for oxime ligation and NHS ester conjugation.
Caption: Experimental workflow for oxime ligation.
Caption: Experimental workflow for NHS ester conjugation.
Conclusion
The choice between this compound for oxime ligation and NHS esters for amine conjugation depends on the specific requirements of the research project.
This compound is the superior choice when:
-
Exceptional bond stability is critical: The resulting oxime bond is significantly more resistant to hydrolysis than many other linkages.
-
Higher reaction efficiency is desired in aqueous conditions: The PFP ester's resistance to hydrolysis can lead to better yields.
-
Site-specific modification is required: The introduction of a unique aldehyde or ketone functionality allows for precise control over the conjugation site.
NHS esters may be a suitable alternative when:
-
Cost is the primary limiting factor: A wide variety of NHS esters are commercially available, some at a lower cost per milligram.
-
Targeting abundant primary amines is the goal: Lysine residues are generally abundant and accessible on the surface of proteins.
-
A well-established and straightforward protocol is preferred: NHS ester chemistry is a widely used and well-documented method.
Ultimately, researchers must weigh the higher initial cost of this compound against the potential benefits of increased stability, efficiency, and specificity. For applications where the integrity and homogeneity of the final conjugate are paramount, the investment in this compound and oxime ligation is likely to yield a positive return in the form of more reliable and reproducible experimental outcomes.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. echemi.com [echemi.com]
- 14. MB 488 NHS ester | AxisPharm [axispharm.com]
A Comparative Guide to Biomolecule Labeling: Characterization of Fmoc-Aminooxy-PFP Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable attachment of reporter molecules, drugs, or other functionalities to biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. The choice of labeling chemistry dictates the specificity, stability, and ultimately, the performance of the resulting bioconjugate. This guide provides a comprehensive comparison of biomolecule labeling using Fmoc-aminooxy-PFP ester-mediated oxime ligation with other prevalent bioconjugation strategies, including N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol chemistry. This objective analysis is supported by a summary of performance data and detailed experimental protocols to assist in selecting the optimal conjugation strategy for your specific application.
Comparison of Key Bioconjugation Chemistries
The selection of a bioconjugation method is often a balance between reaction efficiency, selectivity, stability of the resulting linkage, and the overall impact on the biomolecule's structure and function. The following table summarizes key quantitative and qualitative parameters for oxime ligation and its alternatives.
| Feature | Oxime Ligation (via Aminooxy) | NHS Ester Chemistry | Maleimide-Thiol Chemistry |
| Target Functional Group | Aldehydes and Ketones | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Thiols (e.g., Cysteine) |
| Bond Formed | Oxime | Amide | Thioether |
| Reaction pH | 4.5 - 7.0[1] | 7.0 - 8.5[2] | 6.5 - 7.5[3] |
| Reaction Speed | Moderate to Fast (minutes to hours), can be accelerated by catalysts[4][5] | Fast (minutes to hours)[2] | Very Fast (seconds to minutes)[3] |
| Bond Stability | High hydrolytic stability across a wide pH range (pH 2-9)[6] | High, very stable | Stable, but can undergo retro-Michael addition and thiol exchange[3] |
| Selectivity | High, as aldehydes and ketones are rare in native biomolecules[2] | Moderate, targets multiple lysine residues leading to heterogeneous products | High, targets less abundant cysteine residues |
| Bioorthogonality | High[4] | Low | Moderate |
| Key Advantages | Bioorthogonal, stable linkage, site-specific labeling possible with engineered carbonyl groups.[2][4] | Well-established, simple procedure. | Fast reaction, targets specific cysteine residues.[3] |
| Key Disadvantages | Requires introduction of a carbonyl group or use of an aminooxy-functionalized reagent. Slower kinetics than maleimide (B117702) chemistry without a catalyst.[7] | Lack of site-specificity leading to heterogeneous products, potential to alter protein charge and function.[2] | Potential for disulfide bond reduction, maleimide hydrolysis, and reversibility of the linkage.[3] |
Experimental Workflows and Protocols
To provide a practical comparison, this section details the experimental workflows and protocols for labeling biomolecules using this compound and alternative methods.
Workflow for Biomolecule Labeling via Oxime Ligation
The use of this compound involves a two-stage process: first, the PFP ester reacts with an amine on the biomolecule to introduce a protected aminooxy group. Second, following the removal of the Fmoc protecting group, the now-free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond.
Caption: General workflow for biomolecule labeling using this compound.
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection of an Fmoc-aminooxy-labeled Peptide
This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-aminooxy-labeled peptide
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[8][9]
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-aminooxy-peptide resin in DMF for at least 30 minutes.[8]
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.[8]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8] A final wash with DCM can be performed.
Protocol 2: Oxime Ligation of an Aminooxy-functionalized Biomolecule
This protocol details the reaction between the deprotected aminooxy group and a carbonyl-containing molecule.
Materials:
-
Aminooxy-functionalized biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0)
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) catalyst stock solution (optional, e.g., 100 mM in DMSO)[4]
Procedure:
-
Reactant Preparation: Dissolve the biomolecule containing the aminooxy group in the reaction buffer. Dissolve the carbonyl-containing molecule in the same buffer.
-
Conjugation Reaction: Add the carbonyl-containing molecule to the biomolecule solution at a desired molar excess.
-
(Optional) Catalysis: If using a catalyst, add aniline to the reaction mixture (e.g., final concentration of 10-20 mM).[4]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction can be monitored by HPLC or mass spectrometry.[10]
-
Purification: Purify the labeled biomolecule using size-exclusion chromatography, HPLC, or dialysis to remove unreacted reagents.[10][11]
Protocol 3: NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling primary amines on a protein using an NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5)[2]
-
NHS ester-activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL. Dissolve the NHS ester in DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution with gentle stirring. A 5-20 fold molar excess of the NHS ester is typically used.[2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or at 4°C.[2]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of approximately 50 mM to consume any unreacted NHS ester.[2]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and byproducts.
Characterization of Labeled Biomolecules
The successful labeling of a biomolecule must be confirmed, and the purity of the conjugate assessed.
Caption: Workflow for the purification and characterization of a labeled biomolecule.
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the label.[12][13] The "top-down" approach in mass spectrometry, where the intact biomolecule is analyzed, is particularly useful for characterizing bioconjugates.[12][14]
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the labeled biomolecule and to separate it from unreacted starting materials.[10][11]
Signaling Pathway Example: Targeted Drug Delivery
Biomolecules labeled via oxime ligation are frequently used in targeted drug delivery systems. For instance, an antibody (the biomolecule) can be functionalized with an aminooxy group and then conjugated to a drug molecule containing an aldehyde. This targeted conjugate can then bind to a specific receptor on a cancer cell, leading to internalization and release of the drug.
Caption: Simplified signaling pathway of a targeted antibody-drug conjugate.
Conclusion
The characterization of biomolecules labeled with this compound highlights the advantages of oxime ligation in creating stable and specific bioconjugates. While NHS ester and maleimide chemistries offer simplicity and speed, respectively, the bioorthogonality and stability of the oxime bond make it a superior choice for applications requiring well-defined and robustly linked biomolecules. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in the design and execution of their bioconjugation experiments, ultimately advancing the fields of drug development, diagnostics, and fundamental biological research.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosyn.com [biosyn.com]
- 14. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Functional Assays for Validating Fmoc-Aminooxy-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of molecules to biomolecules is a cornerstone of modern therapeutic and diagnostic development. The choice of crosslinker is critical, directly influencing the efficiency, stability, and ultimately, the functionality of the resulting bioconjugate. Fmoc-aminooxy-PFP ester is a heterobifunctional crosslinker that offers a unique combination of features: an Fmoc-protected aminooxy group for the formation of stable oxime bonds with aldehydes or ketones, and a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines.
This guide provides an objective comparison of this compound with a common alternative, focusing on the functional assays required to validate the activity of the final bioconjugate. We present supporting experimental data and detailed protocols to aid researchers in selecting appropriate validation strategies.
Comparison of Amine-Reactive Esters: PFP vs. NHS Esters
A key feature of the this compound is the PFP ester, an amine-reactive functional group. Its performance is often compared to the more traditional N-hydroxysuccinimide (NHS) esters.
PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to NHS esters, which can lead to higher reaction efficiencies.[1] This is particularly advantageous in dilute protein solutions or at a slightly basic pH.[1] While both PFP and NHS esters react with primary amines to form stable amide bonds, the optimal pH for conjugation with PFP esters is slightly higher (pH 7.2-9.0) than for NHS esters (pH 7.2-8.5).
Key Properties of Amine-Reactive Crosslinkers
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Solubility | Generally requires organic solvent (DMSO, DMF) | Generally requires organic solvent (DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
| Key Advantage | Higher resistance to hydrolysis | Well-established chemistry |
| Key Disadvantage | Can be more hydrophobic | Susceptible to hydrolysis |
Functional Validation of Bioconjugates
Once a biomolecule (e.g., an antibody, peptide, or protein) is conjugated using an this compound, it is crucial to validate that its biological activity is retained or appropriately modified. The specific assays will depend on the nature of the biomolecule and its intended application, such as in the development of Antibody-Drug Conjugates (ADCs).
Key Functional Assays for Antibody-Drug Conjugates
| Assay | Purpose | Key Parameters Measured |
| Drug-to-Antibody Ratio (DAR) Determination | To quantify the average number of drug molecules conjugated per antibody. | Average DAR, Drug Load Distribution |
| Binding Affinity/Immunoreactivity Assays | To ensure the antibody retains its ability to bind to its target antigen after conjugation. | Dissociation Constant (Kd), EC50, Mean Fluorescence Intensity (MFI) |
| In Vitro Cytotoxicity Assays | To determine the potency of the ADC in killing target cancer cells. | IC50 (half maximal inhibitory concentration) |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is a straightforward approach to determine the average DAR, provided the drug and the antibody have distinct absorbance maxima.[][3][4][5][6]
Principle: The Beer-Lambert law is applied to the absorbance measurements of the ADC at two wavelengths (typically 280 nm for the antibody and the absorbance maximum of the drug) to calculate the concentrations of the antibody and the drug, from which the DAR can be derived.
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the drug's maximum absorbance wavelength (λmax).
-
Measure the absorbance of a known concentration of the drug at 280 nm and λmax.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm and λmax.
-
-
Calculate DAR:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate the DAR: DAR = C_Drug / C_Ab
-
Binding Affinity Determination by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding of the conjugated antibody to its target antigen.[7][8][9][10]
Principle: The target antigen is immobilized on a microplate. The ADC is then added and its binding is detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The signal is proportional to the amount of bound ADC.
Protocol:
-
Antigen Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
ADC Incubation:
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a control) in blocking buffer.
-
Add 100 µL of each dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance versus the antibody concentration and fit the data to a binding curve (e.g., using a four-parameter logistic regression) to determine the EC50 (the concentration at which 50% of the maximum binding is achieved). A significant increase in the EC50 for the ADC compared to the unconjugated antibody indicates reduced binding affinity.
-
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill target cells that express the specific antigen.[11][12][13][14][15][16]
Principle: Target cells are incubated with varying concentrations of the ADC. Cell viability is then assessed using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.
Protocol:
-
Cell Seeding:
-
Seed the target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for a period that allows for the drug to exert its cytotoxic effect (typically 72-120 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability versus the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizing Workflows and Pathways
Experimental Workflow for ADC Functional Validation
Caption: Workflow for the conjugation and functional validation of an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC-Mediated Cytotoxicity
Caption: General signaling pathway for ADC-induced cytotoxicity in a target cancer cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. researchgate.net [researchgate.net]
comparing the selectivity of Fmoc-aminooxy-PFP ester with other reagents
A Comparative Guide to the Selectivity of Fmoc-Aminooxy-PFP Ester and Other Bioconjugation Reagents
For researchers, scientists, and drug development professionals, the precise and selective modification of biomolecules is paramount. The choice of conjugation chemistry is a critical determinant of the success of these endeavors, influencing the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of the selectivity of this compound with other commonly used bioconjugation reagents, supported by experimental data to inform the selection of the most appropriate tool for specific research and development applications.
This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties: an aminooxy group for the chemoselective ligation to carbonyls (aldehydes and ketones) and a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines. This dual reactivity allows for a range of applications in bioconjugation, from peptide synthesis to the labeling of complex biomolecules.
I. Selectivity of the Aminooxy Group: Oxime Ligation
The aminooxy group reacts with aldehydes and ketones to form a highly stable oxime bond. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity, proceeding under mild, aqueous conditions with minimal cross-reactivity with other functional groups found in biological systems.[1]
Comparison with Hydrazone Ligation
A primary alternative to oxime ligation is the reaction of hydrazides with carbonyls to form hydrazones. While both reactions are chemoselective for aldehydes and ketones, the resulting linkages differ significantly in stability.
| Feature | Oxime Ligation (Aminooxy) | Hydrazone Ligation (Hydrazide) |
| Reactant | Aminooxy (-O-NH₂) | Hydrazide (-C(O)NHNH₂) / Hydrazine (-NHNH₂) |
| Product | Oxime Bond (C=N-O) | Hydrazone Bond (C=N-NH-) |
| Reaction Rate | Generally slower than hydrazone formation at neutral pH without a catalyst.[2] | Generally faster than uncatalyzed oxime ligation. |
| Bond Stability | Highly stable to hydrolysis over a wide pH range.[3][4] | Prone to hydrolysis, especially at acidic pH.[3][5] |
| Catalysis | Rate can be significantly increased by catalysts like aniline (B41778) and its derivatives (e.g., p-phenylenediamine).[6][7] | Can also be catalyzed by aniline. |
Key Finding: At a pH of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone, highlighting the superior stability of the oxime linkage for applications requiring long-term stability in a physiological environment.[3]
II. Selectivity of the PFP Ester: Amine Acylation
The pentafluorophenyl (PFP) ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. Its selectivity is primarily determined by its reactivity towards nucleophiles and its stability in aqueous buffers.
Comparison with Other Amine-Reactive Reagents
PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another widely used class of amine-reactive reagents.
| Feature | PFP Ester | NHS Ester |
| Target | Primary and secondary amines.[8] | Primarily primary amines.[9] |
| Bond Formed | Amide Bond | Amide Bond |
| Optimal pH | 7.2 - 8.5.[10] | 7.2 - 8.5. |
| Hydrolytic Stability | More stable to hydrolysis than NHS esters.[8][11] | Susceptible to hydrolysis, especially at higher pH.[8] |
| Aminolysis Rate | Faster aminolysis rates compared to NHS esters have been reported.[8][12] | Generally slower aminolysis rates.[12] |
| Selectivity | Can exhibit preferential labeling of specific lysine residues (e.g., light-chain of antibodies).[13] | Can show different selectivity patterns (e.g., heavy-chain preference in antibodies).[13] |
Quantitative Comparison of Aminolysis Rates: In a study comparing active ester polymer brush platforms, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene was 2.46 x 10⁻¹ s⁻¹, which was significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[8][12] This demonstrates the higher reactivity of PFP esters towards aminolysis.
III. Orthogonal Selectivity in Bioconjugation
The true power of a reagent like this compound lies in the orthogonal reactivity of its two functional groups. The aminooxy group is highly selective for carbonyls, while the PFP ester targets amines. This allows for precise, multi-step conjugation strategies. A key consideration in complex biological mixtures is the cross-reactivity with other nucleophiles, particularly thiols from cysteine residues.
Comparison with Thiol-Reactive Reagents (Maleimides)
Maleimides are the most common class of reagents for targeting thiol groups on cysteine residues.
| Reagent Moiety | Primary Target | Key Selectivity Considerations |
| Aminooxy | Aldehydes & Ketones | Highly selective for carbonyls; does not react with thiols or amines under typical bioconjugation conditions.[1][14] |
| PFP Ester | Primary & Secondary Amines | While highly reactive with amines, potential for reaction with highly nucleophilic thiols exists, though generally slower than the reaction of maleimides with thiols. |
| Maleimide | Thiols | Highly selective for thiols over amines at pH 6.5-7.5 (reaction with thiols is ~1000 times faster than with amines at pH 7.0).[15][16] Above pH 7.5, reactivity with amines increases.[15] |
Experimental Protocols
Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Peptide
This protocol describes the conjugation of an aminooxy-containing peptide to a protein bearing an aldehyde group.
Materials:
-
Aldehyde-functionalized protein (e.g., 10 µM in 0.3 M Na phosphate (B84403) buffer, pH 7.0)
-
Aminooxy-functionalized peptide (e.g., 10 µM)
-
Aniline catalyst (100 mM stock solution in reaction buffer)
-
Reaction Buffer: 0.3 M Sodium Phosphate, pH 7.0
Procedure:
-
To the solution of the aldehyde-functionalized protein, add the aminooxy-functionalized peptide to a final concentration of 10 µM.
-
Initiate the reaction by adding the aniline catalyst to a final concentration of 100 mM.
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS. The formation of the oxime-linked conjugate can be observed over time.[2]
-
Purify the conjugate using size exclusion chromatography or HPLC to remove excess reagents and catalyst.[2]
Protocol 2: Amine Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein to be labeled (1-10 mg/mL in amine-free buffer)
-
PFP ester-activated molecule
-
Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)[17]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[10]
-
Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently mixing.[17] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10]
-
If desired, quench the reaction by adding the quenching buffer to consume any unreacted PFP ester.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted PFP ester and byproducts.
Visualization of Selectivity Principles
Caption: Selectivity of this compound functional groups.
Caption: Decision workflow for selecting a bioconjugation reagent.
Conclusion
This compound offers a powerful and versatile platform for bioconjugation, characterized by the high selectivity and stability of the bonds it forms. The aminooxy group provides a bioorthogonal handle for the specific modification of carbonyl-containing molecules, yielding a robust oxime linkage that is significantly more stable than the corresponding hydrazone. Concurrently, the PFP ester moiety allows for highly efficient acylation of amines, demonstrating superior hydrolytic stability and, in some cases, unique site-selectivity compared to traditional NHS esters. The orthogonal nature of these two reactive groups enables sophisticated, multi-step bioconjugation strategies. Understanding the distinct selectivity profiles of these and other bioconjugation reagents is crucial for the rational design and successful execution of experiments aimed at producing well-defined and functional bioconjugates for therapeutic and diagnostic applications.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
A Comparative Guide to Fmoc-Aminooxy-PFP Ester and Established Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient creation of stable linkages between biomolecules is paramount for the development of novel therapeutics, diagnostics, and research tools. The choice of a crosslinking agent is a critical decision, directly impacting the yield, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of the novel crosslinking agent, Fmoc-aminooxy-PFP ester, with established crosslinking chemistries. The performance of each is evaluated based on available experimental data to assist researchers in selecting the optimal strategy for their specific application.
This compound is a heterobifunctional crosslinker that enables a two-step conjugation strategy. First, the pentafluorophenyl (PFP) ester reacts with primary amines on a target molecule. Following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the exposed aminooxy group can then react with a carbonyl group (aldehyde or ketone) on a second molecule via oxime ligation. This approach offers a high degree of control and specificity.
Quantitative Performance Comparison
The selection of a crosslinking agent is often a balance between reaction efficiency, kinetics, and the stability of the resulting bond. The following tables summarize key quantitative parameters for this compound and its alternatives.
Table 1: Comparison of Amine-Reactive Chemistries
| Feature | PFP Ester (First step of this compound) | NHS Ester | Sulfo-NHS Ester | Imidoester | EDC/NHS (Zero-Length) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester | Carbodiimide/NHS |
| Target | Primary amines | Primary amines | Primary amines | Primary amines | Carboxyls (to activate for reaction with amines) |
| Bond Formed | Amide | Amide | Amide | Amidine | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 | 8.0 - 10.0 | 4.5-7.2 (activation), 7-8 (amine reaction)[1] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[2] | Generally requires organic solvent (DMSO, DMF)[3] | Water-soluble | Water-soluble | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters.[4][5] No detectable decomposition after 300 hours in aqueous acetonitrile.[6] | Prone to hydrolysis, especially at higher pH.[3][4] Half-life of ~140 hours in aqueous acetonitrile.[6] | More stable than NHS esters in aqueous solution. | Prone to hydrolysis. | Intermediate is unstable and hydrolyzes. |
| Key Advantage | Higher resistance to hydrolysis leading to potentially more efficient reactions.[2][5] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers. | Reaction preserves the positive charge of the amine. | "Zero-length" crosslinker, forms a direct amide bond.[2] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[3] | Susceptible to hydrolysis which can lead to lower reaction yields.[3][5] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be reversible at high pH. | Can lead to polymerization if not controlled. |
Table 2: Comparison of Bioorthogonal Chemistries (Second step of this compound)
| Feature | Oxime Ligation (from this compound) | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reactive Groups | Aminooxy and Aldehyde/Ketone | Maleimide and Thiol (Sulfhydryl) | Azide and Cyclooctyne |
| Bond Formed | Oxime | Thioether | Triazole |
| Reaction Speed | Can be slow, but significantly accelerated by catalysts (e.g., aniline (B41778), m-phenylenediamine).[7][8][9] Complete ligation can be achieved within minutes.[9][10] | Fast | Fast |
| Stability of Bond | Highly stable | Stable, but can undergo retro-Michael addition. | Highly stable |
| Bioorthogonality | Excellent; aldehydes and ketones are rare in biological systems. | Good, but potential for off-target reactions with other nucleophiles. | Excellent; azides and cyclooctynes are abiotic. |
| Key Advantage | High chemoselectivity and stability of the oxime bond.[10] | Targets cysteine residues, which are often less abundant than lysines. | Copper-free click chemistry, highly biocompatible. |
| Key Disadvantage | Requires introduction of a carbonyl group into the target molecule. Reaction kinetics are catalyst and pH-dependent. | Maleimides can hydrolyze at physiological pH. Potential for disulfide bond reduction. | Requires synthesis of strained alkynes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Two-Step Protein-Protein Crosslinking using this compound
This protocol describes the general procedure for crosslinking two proteins (Protein A and Protein B). Protein A will be modified with the PFP ester end of the crosslinker, and Protein B, containing a carbonyl group, will be conjugated via oxime ligation.
Materials:
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing an aldehyde or ketone group)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Oxime ligation buffer (e.g., 100 mM sodium phosphate, pH 6.0)
-
Aniline or m-phenylenediamine (B132917) catalyst solution (e.g., 100 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes
Procedure:
Step 1: Reaction of this compound with Protein A
-
Prepare a solution of Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add the desired molar excess of the PFP ester solution to the Protein A solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted PFP ester by passing the solution through a desalting column or by dialysis against the amine-free buffer.
Step 2: Fmoc Deprotection
-
Add the Fmoc deprotection solution to the reaction mixture from Step 1. A final concentration of 20% piperidine is common.
-
Immediately purify the aminooxy-modified Protein A using a desalting column or dialysis to remove the piperidine and byproducts. The buffer should be exchanged to the oxime ligation buffer (pH 6.0).
Step 3: Oxime Ligation with Protein B
-
Prepare a solution of Protein B (containing a carbonyl group) in the oxime ligation buffer.
-
Add the aminooxy-modified Protein A to the Protein B solution.
-
Add the aniline or m-phenylenediamine catalyst to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction for 2-16 hours at room temperature. The reaction progress can be monitored by SDS-PAGE.
-
If desired, the reaction can be quenched by adding a molecule with a free carbonyl or aminooxy group.
-
Purify the final crosslinked conjugate using size-exclusion chromatography or other appropriate purification methods.
Step 4: Analysis
-
Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species.
-
Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked product.
Protocol 2: Crosslinking with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.
Materials:
-
NHS ester-activated crosslinker
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add the desired molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the conjugated protein from excess reagent and byproducts using a desalting column or dialysis.
-
Analyze the products by SDS-PAGE and other relevant techniques.
Visualizations
To better understand the chemical transformations and workflows, the following diagrams illustrate the key processes involved.
Caption: Workflow of a two-step crosslinking strategy.
Caption: Formation of a stable amide bond.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
case studies comparing experimental outcomes with and without Fmoc-aminooxy-PFP ester
In the landscape of bioconjugation and peptide synthesis, the choice of reagents is critical for achieving high efficiency, yield, and stability of the final product. For researchers, scientists, and drug development professionals, the use of Fmoc-aminooxy-PFP ester represents a strategic advantage for introducing a versatile functional group for subsequent modifications. This guide provides an objective comparison, supported by experimental data, of the performance benefits of using a pentafluorophenyl (PFP) ester for conjugation and the utility of the Fmoc-protected aminooxy group for enabling oxime ligation.
Superior Performance of PFP Esters in Amine Coupling
Pentafluorophenyl esters have emerged as a superior alternative to more traditional active esters, such as N-hydroxysuccinimide (NHS) esters, for coupling carboxylic acids to primary and secondary amines.[1] The enhanced performance of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which increases the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a better leaving group.[1] This results in greater stability towards hydrolysis and higher reactivity towards aminolysis, the desired reaction with amines.[1]
Data Presentation: PFP Ester vs. Other Active Esters
The following table summarizes the comparative performance of PFP esters against other common active esters, demonstrating their superior reaction kinetics.
| Active Ester Type | Relative Coupling Speed | Pseudo-first-order rate constant (k) for aminolysis |
| Pentafluorophenyl (PFP) ester | ~32x faster than OPCP, ~111x faster than ONp [1] | 2.46 x 10⁻¹ s⁻¹ (with poly(pentafluorophenyl acrylate))[1] |
| Pentachlorophenyl (OPCP) ester | Baseline[1] | Not Available |
| Nitrophenyl (ONp) ester | Baseline[1] | Not Available |
| N-hydroxysuccinimide (NHS) ester | Not directly compared in speed test | 3.49 x 10⁻³ s⁻¹ (with poly(N-hydroxysuccinimide-4-vinyl benzoate))[1] |
This enhanced reactivity of PFP esters allows for faster and more efficient conjugation reactions, which is particularly advantageous when working with sensitive biomolecules or when aiming for high-throughput synthesis.[2][3] Furthermore, PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, which are susceptible to degradation in aqueous solutions.[1][4][5] This increased stability reduces the need for a large excess of the reagent and leads to more reproducible results.[1]
The Strategic Role of the Fmoc-Aminooxy Group
The "Fmoc-aminooxy" component of the ester provides a key functionality for bioorthogonal chemistry, specifically oxime ligation. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group standard in solid-phase peptide synthesis (SPPS).[6][7] Protecting the highly reactive aminooxy group with Fmoc allows for its stable incorporation into a peptide sequence during synthesis.[6]
Once the peptide is synthesized and purified, the Fmoc group can be removed under mild basic conditions to expose the aminooxy group. This deprotected aminooxy moiety is then available for a highly specific and efficient reaction with an aldehyde or ketone to form a stable oxime bond.[6][8] This process, known as oxime ligation, is a powerful tool for bioconjugation as it proceeds under mild, physiological conditions and the reacting functional groups are generally absent in biological systems, thus preventing side reactions.[6][9]
The use of an Fmoc-protected aminooxy group allows for "on-demand" bioconjugation, where a stable peptide precursor can be synthesized and stored, and the final modification can be introduced at a later, more convenient stage.[6]
Experimental Protocols
General Protocol for Amine Coupling using PFP Esters
This protocol outlines a general procedure for the conjugation of a PFP ester to a primary amine-containing molecule, such as a protein or peptide.
-
Dissolution of Reagents: Dissolve the PFP ester in an anhydrous organic solvent such as dimethylformamide (DMF) or N,N'-dimethylacetamide (DMAC).[5] Dissolve the amine-containing molecule in a suitable buffer, typically at a pH of 7.2-8.5.[10]
-
Conjugation Reaction: Add the PFP ester solution to the solution of the amine-containing molecule. The molar ratio of PFP ester to amine will need to be optimized but is generally lower than that required for NHS esters due to the higher reactivity of PFP esters.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C for longer periods, with gentle mixing.
-
Quenching: The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine.[9]
-
Purification: The conjugated product can be purified from excess reagents and byproducts using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.[9]
General Protocol for Oxime Ligation following Fmoc Deprotection
This protocol describes the steps for deprotecting the Fmoc-aminooxy group and subsequent oxime ligation.
-
Fmoc Deprotection: Treat the Fmoc-aminooxy-containing peptide with a solution of 20% piperidine (B6355638) in DMF for approximately 10-20 minutes at room temperature to remove the Fmoc group.
-
Purification of Aminooxy-Peptide: Purify the deprotected aminooxy-peptide using reverse-phase HPLC to remove piperidine and other impurities.
-
Oxime Ligation Reaction: Dissolve the purified aminooxy-peptide in an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a pH between 4 and 7. Add the aldehyde or ketone-containing molecule to the solution. The reaction is often catalyzed by the addition of aniline.[6]
-
Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, the final oxime-linked conjugate can be purified by HPLC.
Visualizing the Workflow
Caption: Workflow for bioconjugation using this compound.
Conclusion
The use of this compound offers a dual advantage in bioconjugation. The PFP ester component provides a highly efficient and stable means of coupling to amine-containing molecules, outperforming other active esters in terms of reaction speed and stability.[1] The Fmoc-aminooxy group introduces a handle for subsequent, highly specific and bioorthogonal oxime ligation, allowing for a modular and flexible approach to the synthesis of complex biomolecules.[6] For researchers seeking to optimize their bioconjugation strategies, this compound represents a powerful and reliable tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Fmoc-aminooxy-PFP Ester: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Fmoc-aminooxy-PFP (pentafluorophenyl) ester. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling Fmoc-aminooxy-PFP ester for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant, such as nitrile gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] |
Always handle the compound in a designated area, away from incompatible materials.[2]
Chemical Reactivity and Incompatibilities
Understanding the chemical nature of this compound is crucial for its safe disposal. This compound contains three key functional groups with distinct reactivities:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: This protecting group is labile and can be removed by bases, particularly secondary amines like piperidine.[3][4][5][6][7]
-
Aminooxy group: This group is reactive towards aldehydes and ketones, forming stable oxime linkages.[8][9][10][11] It is a sensitive and reactive moiety.[12]
-
PFP (pentafluorophenyl) ester: This is an active ester used for coupling with primary and secondary amines to form amide bonds.[13][14] PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters.[13][14]
Incompatible Materials to Avoid in Waste Containers:
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | May cause a vigorous, exothermic reaction. |
| Strong Bases (e.g., piperidine, sodium hydroxide) | Will cleave the Fmoc group, generating dibenzofulvene.[4][5][6] |
| Primary and Secondary Amines | Will react with the PFP ester.[13][14] |
| Aldehydes and Ketones | Will react with the aminooxy group.[8][9][10] |
| Acids | Should be stored separately from bases.[2] |
| Water/Moisture | PFP esters are sensitive to moisture and can hydrolyze.[13] |
The logical relationship for handling and disposal is outlined in the workflow below.
Step-by-Step Disposal Protocol
All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[15] Never dispose of this chemical down the drain or in the regular trash.[1][2][15]
Step 1: Waste Segregation
-
Designate a specific waste container for this compound and materials contaminated with it.
-
This waste should be classified as hazardous chemical waste.[1][16]
-
Do not mix this waste with other chemical waste streams, especially those containing the incompatible materials listed in the table above.[2]
Step 2: Container Selection and Labeling
-
Use a clearly labeled, leak-proof, and chemically compatible waste container with a secure screw-top cap.[2][15][17]
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.[16]
-
Step 3: Collection of Waste
-
Solid Waste: Carefully transfer any unused or expired this compound solid into the designated hazardous waste container using a clean spatula. Avoid creating dust.[18]
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated waste container.
-
Spills: In the event of a spill, collect the material using an inert absorbent (e.g., sand or vermiculite) and place it in the hazardous waste container.[3]
Step 4: Storage and Final Disposal
-
Keep the hazardous waste container tightly closed when not in use.[1][2][16]
-
Store the container in a designated satellite accumulation area that is at or near the point of generation.[2][16]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[16] Follow their specific procedures and timelines for waste removal.
The signaling pathway for safe disposal is illustrated in the following diagram.
By following these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Aminooxy-PEG2-Amine HCl salt, 2582757-03-5 | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-aminooxy-PFP Ester
For researchers and scientists at the forefront of drug development and peptide synthesis, the safe handling of specialized reagents is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Fmoc-aminooxy-PFP ester, a reactive building block in chemical synthesis. Adherence to these protocols is critical for minimizing risks and ensuring reproducible results.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on general laboratory safety standards for reactive chemical compounds.[2][7][8][9]
| Body Part | PPE Item | Specification | Purpose |
| Eyes & Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant, worn over safety glasses.[2][10] | Protects against chemical splashes and airborne particles. A face shield is recommended when there is a significant splash hazard.[2][10] |
| Hands | Disposable Nitrile or Neoprene Gloves | Standard laboratory grade, inspected before use.[2][10] | Provides primary protection against chemical contact.[2] Gloves should be changed immediately upon contamination.[10] |
| Body | Laboratory Coat | Long-sleeved, flame-resistant (e.g., Nomex®) recommended.[2][10] | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Dust Mask or Respirator | NIOSH-approved. | Recommended in situations where dust or aerosols may be generated.[1][4] Use in a well-ventilated area or chemical fume hood is essential.[3][11] |
| Feet | Closed-toe Shoes | Made of a non-porous material.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]
-
Ensure all glassware and solvents are anhydrous (dry) as PFP esters are moisture-sensitive and can hydrolyze.[5]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing and Solution Preparation:
-
Handle the solid compound carefully to avoid generating dust.[1][12]
-
Weigh the required amount of this compound in a tared container within the fume hood.
-
Prepare solutions immediately before use, as stock solutions are not recommended due to the compound's susceptibility to hydrolysis.[5]
-
Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution.[5]
3. Reaction Quenching and Workup:
-
Quench the reaction mixture appropriately before disposal. Unreacted PFP esters can be quenched by adding a nucleophilic scavenger (e.g., an excess of a primary amine like piperidine) in an appropriate solvent.
-
Avoid aqueous basic workups if possible, as they can rapidly hydrolyze the PFP ester.[5] If an aqueous wash is necessary, use cold, neutral, or slightly acidic solutions and perform the extraction quickly.[5]
4. Spill Management:
-
In case of a small spill, sweep up the solid material and place it in a suitable container for disposal.[12] Avoid creating dust.[12]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the product to enter drains.[12]
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, should be considered hazardous waste.
-
Dispose of chemical waste in appropriately labeled, sealed containers.
-
Arrange for disposal by a licensed disposal company, in accordance with local, state, and federal regulations.[11][13]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
